4-Methoxy-2-methylthiophenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-2-methylbenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-6-5-7(9-2)3-4-8(6)10/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKKTBSADLTBPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374859 | |
| Record name | 4-Methoxy-2-methylthiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
698-81-7 | |
| Record name | 4-Methoxy-2-methylbenzenethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=698-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Methoxy-2-methylthiophenol | |
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| Record name | 698-81-7 | |
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Foundational & Exploratory
4-Methoxy-2-methylthiophenol CAS number and molecular structure.
An In-depth Technical Guide to 4-Methoxy-2-methylthiophenol for Advanced Research
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound (CAS No. 698-81-7), a specialized aromatic thiol derivative. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond basic data to offer insights into its synthesis, reactivity, and potential applications, grounded in established scientific principles and methodologies.
Core Identification and Molecular Architecture
This compound is a substituted aromatic organic compound featuring a thiol (-SH), a methoxy (-OCH₃), and a methyl (-CH₃) group attached to a benzene ring. Its unique substitution pattern makes it a valuable intermediate in synthetic chemistry, particularly for creating more complex molecular scaffolds.
-
Synonyms: 4-Methoxy-2-methylbenzenethiol[2]
Molecular Structure:
The structure consists of a phenol backbone with a sulfur atom replacing the hydroxyl oxygen (a thiophenol). The key functional groups are positioned as follows:
-
The thiol group at position 1.
-
The methyl group at position 2 (ortho to the thiol).
-
The methoxy group at position 4 (para to the thiol).
Caption: Molecular structure of this compound.
Physicochemical and Computational Data
Understanding the physical and chemical properties is paramount for designing experiments, purification protocols, and predicting behavior in biological systems. The data below has been aggregated from various chemical suppliers and databases.
| Property | Value | Source Citation |
| Molecular Weight | 154.23 g/mol | [1][2] |
| Appearance | Powder/Liquid | [5] |
| Purity | Typically ≥95% | [2] |
| Topological Polar Surface Area (TPSA) | 9.23 Ų | [2] |
| LogP (octanol-water partition coefficient) | 2.29232 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Rotatable Bonds | 1 | [2] |
| Storage Conditions | 4°C, stored under nitrogen | [2] |
Synthesis Pathway and Mechanistic Rationale
While specific, scaled-up industrial synthesis routes for this compound are proprietary, a plausible laboratory-scale synthesis can be derived from established organosulfur chemistry principles. A common approach involves the ortho-thiomethylation of a corresponding methoxyphenol.
Illustrative Synthesis Protocol: Ortho-Thiomethylation of 4-Methoxyphenol
This protocol is based on the known reactivity of phenols and disulfide reagents. The choice of an aluminum catalyst is predicated on its ability to form a phenoxide, activating the ring for electrophilic substitution.[6]
Step 1: Activation of p-Cresol Analogue (4-Methoxyphenol)
-
Charge a round-bottom flask, equipped with a reflux condenser and magnetic stirrer, with 4-methoxyphenol (1.0 eq).
-
Add a dehydrating solvent such as toluene and heat to reflux to azeotropically remove any residual water.
-
Distill off the toluene under reduced pressure to yield the dried phenol.
-
Causality: Water is rigorously excluded because it would quench the aluminum catalyst and inhibit the formation of the reactive aluminum phenoxide intermediate.
-
Step 2: Formation of Aluminum Phenoxide
-
Introduce aluminum turnings (approx. 0.07 eq) to the dried 4-methoxyphenol.
-
Heat the mixture to 150-160°C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Maintain heating until the evolution of hydrogen gas ceases, indicating the formation of the aluminum phenoxide.
-
Expertise: The cessation of H₂ evolution is a critical visual cue. This step activates the aromatic ring, directing the incoming electrophile to the ortho and para positions. Since the para position is blocked by the methoxy group, substitution is strongly favored at the ortho position.
-
Step 3: Thiomethylation
-
Cool the reaction mixture slightly before carefully adding dimethyl disulfide (DMDS, approx. 2.0 eq).
-
Heat the mixture to reflux (approx. 160°C) and maintain for several hours (e.g., 12-16 hours) to ensure complete reaction.
-
Mechanistic Insight: DMDS acts as the electrophilic source of the "-SCH₃" group. The activated phenoxide attacks one of the sulfur atoms in DMDS, leading to the formation of the C-S bond and the displacement of a methylthiolate anion.
-
Step 4: Workup and Purification
-
After cooling, the reaction mixture is subjected to vacuum distillation to remove unreacted starting materials and byproducts.
-
The resulting crude product is then purified by fractional distillation under reduced pressure to yield pure 4-methyl-2-(methylthio)-phenol.[6]
-
Trustworthiness: Each step of the purification process is designed to isolate the product based on its unique boiling point, ensuring high purity, which can be verified by NMR analysis.[6]
-
Caption: Logical relationships of reactivity and applications.
Safety, Handling, and Storage
As a thiophenol derivative, this compound requires careful handling due to its potential toxicity and strong, unpleasant odor ("stench"). [7]
-
Hazard Classification: It is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation. [8][9][10]* Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles. [7][8]* First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water. [7] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. [7] * Inhalation: Remove person to fresh air and keep comfortable for breathing. [7] * Ingestion: Rinse mouth and call a POISON CENTER or doctor if you feel unwell. * Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [8]Due to its sensitivity, storage under an inert atmosphere like nitrogen or argon is recommended to prevent oxidation to the disulfide. [2][8]
-
References
-
SAFETY DATA SHEET. (Source: Thermo Fisher Scientific) [Link]
-
SAFETY DATA SHEET. (Source: Fisher Scientific) [Link]
-
4-Methoxybenzenethiol | C7H8OS | CID 12765 - PubChem. (Source: National Institutes of Health) [Link]
-
Synthesis of 4-methyl-2-(methylthio)-phenol - PrepChem.com. (Source: PrepChem) [Link]
-
Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent - PMC. (Source: National Institutes of Health) [Link]
-
The application of multi-component reactions in drug discovery - PubMed. (Source: National Institutes of Health) [Link]
-
4-Methoxybenzenethiol | C7H8OS | CID 12765 - PubChem. (Source: National Institutes of Health) [Link]
-
The role of the methoxy group in approved drugs - PubMed. (Source: National Institutes of Health) [Link]
-
Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent - PMC. (Source: National Institutes of Health) [Link]
-
The application of multi-component reactions in drug discovery - PubMed. (Source: National Institutes of Health) [Link]
-
Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents - PMC. (Source: National Institutes of Health) [Link]
-
The role of the methoxy group in approved drugs - PubMed. (Source: National Institutes of Health) [Link]
-
Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents - PMC. (Source: National Institutes of Health) [Link]
-
M547 - Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol. (Source: MDPI) [Link]
-
4-Methoxythiophenol - ChemBK. (Source: ChemBK) [Link]
-
4-Methoxy-2-methylphenol | C8H10O2 | CID 12483497 - PubChem. (Source: National Institutes of Health) [Link]
-
The application of multi-component reactions in drug discovery - PubMed. (Source: National Institutes of Health) [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 698-81-7 [amp.chemicalbook.com]
- 4. This compound | 698-81-7 [chemicalbook.com]
- 5. 698-81-7|this compound|Hangzhou KieRay Chem Co.,Ltd [kieraychem.com]
- 6. prepchem.com [prepchem.com]
- 7. fishersci.ie [fishersci.ie]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. 4-Methoxybenzenethiol | C7H8OS | CID 12765 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Versatile Synthon: Unlocking the Potential of 4-Methoxy-2-methylthiophenol in Modern Organic Synthesis
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-Methoxy-2-methylthiophenol, a trifunctional aromatic compound, has emerged as a valuable and versatile synthon, particularly in the agrochemical and pharmaceutical industries. This guide provides a comprehensive overview of the core applications of this compound, delving into the underlying reaction mechanisms, providing detailed experimental protocols, and offering insights into its broader potential in synthetic chemistry.
Core Properties and Reactivity
This compound (CAS 698-81-7) is a light yellow to yellow liquid with the molecular formula C₈H₁₀OS[1][2]. Its structure, featuring a phenol, a thioether, and a methoxy group on a benzene ring, offers multiple sites for chemical modification. The interplay of these functional groups dictates its reactivity, making it a unique building block for targeted syntheses.
| Property | Value | Source |
| CAS Number | 698-81-7 | [1] |
| Molecular Formula | C₈H₁₀OS | [1] |
| Molecular Weight | 154.23 g/mol | [1] |
| Appearance | Light yellow to yellow liquid | [2] |
| Boiling Point | 75 °C | [2] |
| Storage | 2-8°C, stored under nitrogen | [2] |
The phenolic hydroxyl group can undergo O-alkylation, esterification, and serves as a directing group in electrophilic aromatic substitution. The methylthio group can be oxidized to the corresponding sulfoxide and sulfone, offering a handle to modulate the electronic properties and biological activity of the final molecule. The aromatic ring itself is amenable to various substitution reactions, influenced by the directing effects of the existing substituents.
Key Application in Agrochemical Synthesis: The Fenthion Pathway
A primary and well-documented application of this compound is its role as a key intermediate in the synthesis of Fenthion, a widely used organophosphorus insecticide. The synthetic route proceeds through the formation of 3-Methyl-4-(methylthio)phenol, for which this compound serves as a crucial precursor[3][4].
The Newman-Kwart Rearrangement: A Mechanistic Insight
The conversion of this compound to an intermediate that leads to 3-Methyl-4-(methylthio)phenol is believed to proceed via a reaction analogous to the Newman-Kwart rearrangement. This thermal rearrangement involves the intramolecular migration of an aryl group from an oxygen atom to a sulfur atom in a thiocarbamate or related species. While a direct, detailed mechanism for this specific transformation is not extensively published in readily available literature, the principles of the Newman-Kwart rearrangement provide a strong theoretical foundation for this synthetic step.
Experimental Protocol: Synthesis of 3-Methyl-4-(methylthio)phenol
The following is a generalized protocol based on the established transformation of similar phenolic compounds and serves as a representative workflow. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.
Materials:
-
This compound
-
N,N-Dimethylthiocarbamoyl chloride
-
High-boiling point solvent (e.g., Diphenyl ether)
-
Inert gas (Nitrogen or Argon)
-
Hydrolysis agent (e.g., Potassium hydroxide)
-
Appropriate workup and purification reagents (e.g., Hydrochloric acid, organic solvents, silica gel)
Procedure:
-
Formation of the Thiocarbamate: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and an inert gas inlet, dissolve this compound in a suitable aprotic solvent. Add a base (e.g., pyridine or triethylamine) to act as an acid scavenger. Slowly add N,N-dimethylthiocarbamoyl chloride at room temperature. The reaction is typically stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Newman-Kwart Rearrangement: After formation of the O-aryl thiocarbamate, the solvent is removed under reduced pressure. The crude product is then dissolved in a high-boiling point solvent. The solution is heated to a high temperature (typically 200-250 °C) under an inert atmosphere to induce the rearrangement. The progress of the reaction should be monitored by TLC or High-Performance Liquid Chromatography (HPLC).
-
Hydrolysis: Once the rearrangement is complete, the reaction mixture is cooled to room temperature. The S-aryl thiocarbamate intermediate is then hydrolyzed by refluxing with a strong base, such as potassium hydroxide, in an alcoholic solvent.
-
Workup and Purification: After hydrolysis, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl). The product, 3-Methyl-4-(methylthio)phenol, is then extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by a suitable method, such as column chromatography or distillation under reduced pressure.
Self-Validation: Each step of this protocol should be monitored for completion using appropriate analytical techniques (TLC, GC-MS, or LC-MS) to ensure the formation of the desired intermediate and final product. The identity and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and IR).
Potential Applications in Pharmaceutical and Medicinal Chemistry
While the primary documented use of this compound is in the agrochemical sector, its structural motifs suggest significant potential in drug discovery and development. Phenolic and thiomethyl-substituted aromatic compounds are prevalent in a wide range of bioactive molecules.
As a Scaffold for Bioactive Molecules
The this compound core can serve as a starting point for the synthesis of various substituted phenols and thioanisoles. These classes of compounds are known to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
dot digraph "Potential_Drug_Discovery_Pathways" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} dot Caption: Derivatization strategies for drug discovery applications.
The presence of the methoxy and methylthio groups allows for fine-tuning of the lipophilicity and electronic properties of derivative compounds, which is a critical aspect of medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic profiles.
Conclusion and Future Outlook
This compound is a valuable building block with a proven application in the synthesis of the agrochemical Fenthion. The synthetic pathways, while not exhaustively detailed in publicly accessible literature, can be rationally approached through established organosulfur and rearrangement chemistries. Beyond its role in pesticide synthesis, the inherent functionality of this compound presents a compelling case for its broader application in organic synthesis, particularly in the exploration of new bioactive compounds for pharmaceutical development. As the demand for novel molecular scaffolds continues to grow, the potential of underutilized synthons like this compound will undoubtedly be further explored by the scientific community.
References
- AU2023100062B4 - Process for producing herbicide and intermediate thereof - Google Patents. (n.d.).
-
3-Methyl-4-(methylthio)phenol Eight Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis of Fenthion Sulfoxide and Fenoxon Sulfoxide Enantiomers: Effect of Sulfur Chirality on Acetylcholinesterase Activity. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
- EP1812391A2 - Process of making fentanyl intermediates - Google Patents. (n.d.).
-
DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE by Rory O'Donovan A Thesis submitted fo. (n.d.). Retrieved January 21, 2026, from [Link]
-
VORICONAZOLE INTERMEDIATE AND VORICONAZOLE SYNTHESIS METHOD - Patent 3395813 - EPO. (n.d.). Retrieved January 21, 2026, from [Link]
-
698-81-7 - ChemBK. (n.d.). Retrieved January 21, 2026, from [Link]
-
MSDS of 4-Methoxy-2-methyl thiophenol - Capot Chemical. (n.d.). Retrieved January 21, 2026, from [Link]
-
4-甲氧基-2-甲基硫代苯酚- CAS号698-81-7 - 摩熵化学. (n.d.). Retrieved January 21, 2026, from [Link]
Sources
Introduction: The Pivotal Role of Substituted Thiophenols in Modern Chemistry
An In-depth Technical Guide to the Synthesis and Reactivity of Substituted Thiophenols For Researchers, Scientists, and Drug Development Professionals
Substituted thiophenols, aromatic compounds bearing a mercapto (-SH) group, are a cornerstone of modern organic chemistry. Their unique electronic properties and versatile reactivity make them indispensable building blocks and intermediates in a multitude of applications. From the development of life-saving pharmaceuticals and high-performance agrochemicals to the engineering of advanced materials and photocurable coatings, the thiophenol motif is a recurring feature.[1][2] Their significance is underscored by their presence in numerous approved drugs, including the antidepressant vortioxetine and the osteoporosis treatment raloxifene.[1][3]
The reactivity of the thiol group is profoundly influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modulate the acidity, nucleophilicity, and oxidation potential of the sulfur atom, allowing for fine-tuned chemical behavior.[4] This guide offers a comprehensive exploration of the synthesis and reactivity of these vital compounds, providing field-proven insights, detailed experimental protocols, and a mechanistic understanding to empower researchers in their scientific endeavors.
Part 1: A Comparative Guide to the Synthesis of Substituted Thiophenols
The selection of an appropriate synthetic strategy is critical for accessing substituted thiophenols with high yield, purity, and scalability. Several classical and modern methods have been established, each with distinct advantages and limitations.
Reduction of Arylsulfonyl Chlorides
This is one of the most traditional and widely used methods. The process begins with the readily available corresponding arene, which undergoes sulfonation followed by chlorination to yield an arylsulfonyl chloride. This intermediate is then reduced to the thiophenol.
-
Causality and Mechanistic Insight: The choice of reducing agent is crucial. Strong reducing agents like zinc dust in an acidic medium (e.g., sulfuric acid) or lithium aluminum hydride (LiAlH₄) are effective but can suffer from poor functional group tolerance. Milder reducing agents like triphenylphosphine or sodium borohydride in the presence of a catalyst offer greater selectivity. The mechanism involves the stepwise reduction of the sulfur(VI) center of the sulfonyl chloride to a sulfur(-II) center in the thiol.
-
Advantages: The starting materials (arenes and sulfonic acids) are often inexpensive and readily available. The method is robust and has been practiced for decades.
-
Disadvantages: The reaction often generates significant amounts of waste, particularly when using metal-based reducing agents like zinc or iron powder.[5] The harsh acidic conditions required for some variations can limit the scope to substrates lacking acid-sensitive functional groups.
From Anilines via Diazonium Salts (Leuckart Thiophenol Reaction)
This classical name reaction provides a pathway from substituted anilines. The aniline is first converted to a diazonium salt using sodium nitrite under acidic conditions. This salt is then reacted with a sulfur nucleophile, such as potassium ethyl xanthate, followed by hydrolysis to yield the thiophenol.
-
Causality and Mechanistic Insight: The diazonium group (-N₂⁺) is an excellent leaving group. The reaction proceeds via nucleophilic aromatic substitution, where the xanthate attacks the carbon atom bearing the diazonium group, displacing nitrogen gas. The subsequent hydrolysis step (acidic or basic) cleaves the xanthate ester to liberate the free thiol.
-
Advantages: Allows for the synthesis of thiophenols from a wide range of commercially available anilines.
-
Disadvantages: Diazonium salts can be unstable and potentially explosive, requiring careful temperature control (typically 0-5 °C). The process can have a long reaction sequence and may not always produce high yields.[5]
The Newman-Kwart Rearrangement (NKR)
The NKR is a powerful thermal or catalytically-induced intramolecular rearrangement of an O-aryl thiocarbamate to the corresponding S-aryl thiocarbamate. The resulting S-aryl thiocarbamate is then hydrolyzed to furnish the desired thiophenol. This method is particularly valuable as it starts from phenols, which are often more readily available than the corresponding anilines or aryl halides.
-
Causality and Mechanistic Insight: The thermal rearrangement proceeds through a four-membered cyclic transition state. The driving force is the thermodynamic stability of the C=O bond formed at the expense of the C=S bond. Traditionally, this reaction requires very high temperatures (200-300 °C), which can limit its applicability.[6] However, modern advancements have enabled this rearrangement under much milder conditions using palladium or photoredox catalysis.[6] An electrochemical approach has also been developed that allows the reaction to proceed at room temperature.[7]
-
Advantages: Excellent functional group tolerance and access to thiophenols from the vast pool of available phenols.[6]
-
Disadvantages: The classical thermal method requires harsh conditions, and the catalytic methods may require specialized catalysts or equipment.[6]
Caption: The Newman-Kwart Rearrangement workflow.
Modern C-S Coupling Reactions from Aryl Halides
Modern cross-coupling chemistry has provided highly efficient and versatile routes to thiophenols from aryl halides (iodides, bromides). These reactions typically employ a copper or palladium catalyst to couple the aryl halide with a sulfur source.
-
Causality and Mechanistic Insight: Copper-catalyzed reactions are particularly common. For instance, CuI can catalyze the coupling of aryl iodides with elemental sulfur, followed by an in-situ reduction of the resulting disulfide with a reducing agent like NaBH₄ to give the thiophenol.[7] These methods often proceed without the need for complex ligands, and some can even be performed in water, aligning with green chemistry principles.[6]
-
Advantages: High yields, excellent functional group tolerance (can accommodate esters, ketones, amides), and often milder reaction conditions compared to classical methods.[7]
-
Disadvantages: The cost of catalysts and ligands (if required) can be a factor. The substrate scope can sometimes be limited for less reactive aryl chlorides.[6]
Summary of Key Synthesis Methods
| Method | Starting Material | Key Reagents | Typical Conditions | Yields | Advantages | Disadvantages |
| Sulfonyl Chloride Reduction | Arene/Sulfonic Acid | Zn/H⁺, PPh₃, or LiAlH₄ | Acidic or ethereal solvent | Moderate to Good | Inexpensive starting materials | Harsh conditions, poor functional group tolerance, waste generation.[5] |
| From Anilines (Leuckart) | Aniline | NaNO₂/H⁺, K-ethylxanthate | 0-5 °C then hydrolysis | Moderate | Wide availability of anilines | Unstable diazonium intermediates, safety concerns.[5] |
| Newman-Kwart Rearrangement | Phenol | Dialkylthiocarbamoyl chloride, Base | High temp (thermal) or Pd/photoredox (catalytic) | Good to Excellent | Excellent functional group tolerance, uses common phenols.[6] | Harsh conditions for thermal method; catalyst cost for newer methods.[6] |
| Cu-Catalyzed C-S Coupling | Aryl Iodide/Bromide | Sulfur source (e.g., S₈, Na₂S), CuI catalyst | 40-90 °C, Organic or aqueous solvent | Good to Excellent | Mild conditions, high functional group tolerance, ligand-free options.[6][7] | Catalyst cost, potential limitation for less reactive halides.[6] |
Part 2: The Reactivity Landscape of Substituted Thiophenols
The chemical behavior of a substituted thiophenol is dictated by the electronic nature of its ring substituents. These groups modulate the properties of the S-H bond and the sulfur atom's lone pairs, influencing acidity, nucleophilicity, and redox potential.
Acidity and Nucleophilicity: The Role of Substituents
The acidity of the S-H bond is a key parameter governing the reactivity of thiophenols.[4]
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, and -CF₃ decrease the electron density on the aromatic ring and, through resonance and/or induction, stabilize the resulting thiophenolate anion (ArS⁻). This stabilization increases the acidity (lowers the pKa) of the thiophenol. Consequently, the conjugate base (the thiophenolate) is a weaker nucleophile.
-
Electron-Donating Groups (EDGs): Substituents like -CH₃, -OCH₃, and -N(CH₃)₂ increase electron density on the ring, destabilizing the thiophenolate anion. This leads to a decrease in acidity (higher pKa). The resulting thiophenolate is a stronger nucleophile.[4]
| Thiophenol Derivative | Substituent (Position) | pKa (in water) | Electronic Effect |
| 4-Nitrothiophenol | -NO₂ (para) | 4.5 | Strong EWG |
| 4-Chlorothiophenol | -Cl (para) | 5.9 | Weak EWG |
| Thiophenol | -H (none) | 6.6 | Reference |
| 4-Methylthiophenol (p-thiocresol) | -CH₃ (para) | 6.9 | Weak EDG |
| 4-Methoxythiophenol | -OCH₃ (para) | 7.1 | Strong EDG |
| (Data synthesized from representative literature values for illustrative comparison.) |
Key Reactions of the Thiol Group
-
S-Alkylation and S-Arylation: In the presence of a base, the thiophenol is deprotonated to the highly nucleophilic thiophenolate, which readily participates in Sₙ2 reactions with alkyl halides to form thioethers (sulfides). Arylation can be achieved via nucleophilic aromatic substitution on activated aryl halides or through cross-coupling reactions.
-
Oxidation: Thiophenols are susceptible to oxidation. Mild oxidizing agents (e.g., I₂, air, DMSO) typically yield the corresponding disulfide (Ar-S-S-Ar). Stronger oxidizing agents (e.g., H₂O₂, KMnO₄, m-CPBA) can further oxidize the sulfur to form sulfinic acids (ArSO₂H) and ultimately sulfonic acids (ArSO₃H). This susceptibility to oxidation requires that syntheses and handling are often performed under an inert atmosphere.
-
S-H Bond Insertion: Carbenes and other reactive intermediates can insert into the S-H bond, providing a direct route to functionalized thioethers.[8]
Thiophenols in Catalysis
In recent years, thiophenols have gained significant attention as powerful organocatalysts, particularly in the realm of photoredox chemistry and hydrogen atom transfer (HAT) reactions.[9][10]
-
Visible-Light Photoredox Catalysis: Certain substituted thiophenols can act as highly effective organocatalysts for photoredox reactions, completely replacing expensive and toxic heavy metal catalysts (like Iridium or Ruthenium). For example, 4-(trifluoromethyl)thiophenol has been shown to catalyze decarboxylative coupling reactions under visible light irradiation.[11][12] The thiophenol is believed to initiate a radical chain process upon photoexcitation.
Caption: Generalized catalytic cycle for a thiophenol-catalyzed photoredox reaction.
-
Hydrogen Atom Transfer (HAT) Catalysis: The S-H bond of thiophenols is relatively weak, allowing them to act as excellent hydrogen atom donors. In HAT catalysis, a thiyl radical (ArS•) is generated, which can then abstract a hydrogen atom from a substrate to propagate a radical chain reaction. This strategy has been applied to various transformations, including hydroformylation and hydrocarboxylation of alkenes.[9] The tunability of the S-H bond dissociation energy via electronic substitution allows for precise control over the reactivity and selectivity of these processes.
Part 3: Experimental Protocols: A Practical Guide
The following protocols are provided as illustrative examples. Researchers should always first consult primary literature and perform appropriate risk assessments before conducting any experiment.
Protocol 1: Synthesis of 4-Methoxythiophenol via CuI-Catalyzed C-S Coupling
This protocol is adapted from a literature procedure demonstrating the coupling of an aryl iodide with elemental sulfur.[7]
-
Materials: 4-Iodoanisole (1.0 mmol, 234 mg), Copper(I) Iodide (CuI, 0.1 mmol, 19 mg), Potassium Carbonate (K₂CO₃, 2.0 mmol, 276 mg), Elemental Sulfur (S₈, 1.5 mmol, 48 mg), DMF (3 mL), Sodium Borohydride (NaBH₄, 2.0 mmol, 76 mg), 1M HCl.
-
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add 4-iodoanisole, CuI, K₂CO₃, and elemental sulfur.
-
Add 3 mL of anhydrous DMF via syringe.
-
Seal the tube and heat the reaction mixture to 90 °C in an oil bath. Stir for 12 hours.
-
Cool the reaction mixture to room temperature.
-
Slowly add NaBH₄ in small portions (Caution: gas evolution). Stir the mixture for 1 hour at room temperature.
-
Quench the reaction by carefully adding 10 mL of 1M HCl.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to afford 4-methoxythiophenol.
-
Protocol 2: S-Alkylation of 4-Chlorothiophenol
This protocol describes a standard Sₙ2 reaction to form a thioether.
-
Materials: 4-Chlorothiophenol (1.0 mmol, 145 mg), Sodium Hydroxide (NaOH, 1.1 mmol, 44 mg), Benzyl Bromide (1.05 mmol, 180 mg, 125 µL), Ethanol (5 mL).
-
Procedure:
-
Dissolve 4-chlorothiophenol in 5 mL of ethanol in a round-bottom flask.
-
Add a solution of NaOH in a minimal amount of water to the flask. Stir for 10 minutes at room temperature to form the sodium thiophenolate.
-
Add benzyl bromide dropwise to the solution.
-
Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Add 15 mL of water to the residue and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the product, benzyl(4-chlorophenyl)sulfane. Further purification can be performed by chromatography or recrystallization if necessary.
-
Conclusion
Substituted thiophenols are far more than simple aromatic thiols; they are highly tunable and versatile molecules that are central to progress in drug discovery, catalysis, and materials science. A deep understanding of the interplay between their synthesis and reactivity is paramount for any scientist working in these fields. By mastering the classical and modern synthetic routes—from the reduction of sulfonyl chlorides to catalytic C-S couplings—researchers can efficiently access a vast array of tailored structures. Furthermore, by appreciating how aromatic substituents dictate the thiol's reactivity, one can harness these compounds for complex molecular construction, innovative catalytic cycles, and the creation of novel functional molecules. The continued development of milder, more efficient, and sustainable methods for their synthesis and application will undoubtedly ensure that substituted thiophenols remain at the forefront of chemical innovation.
References
- Emerging Applications of Thiol-Based Catalysts in Hydrogen Atom Transfer Reactions: A Comprehensive Review. (n.d.). MDPI.
- A Comparative Guide to the Synthesis of Substituted Thiophenols. (n.d.). Benchchem.
-
Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. (2012). Molecules. [Link]
- Preparation method of substituted thiophenol. (2005).
- 4-Isopropylthiophenol vs. other substituted thiophenols in reactivity. (n.d.). Benchchem.
-
Thiophenol synthesis by C-S coupling or substitution. (n.d.). Organic Chemistry Portal. [Link]
- Method for preparing substituted thiophenol and heterocyclic thiophenol by continuous flow reactor. (n.d.).
-
Applications substituted 2-aminothiophenes in drug design. (2009). ResearchGate. [Link]
-
Emerging Applications of Thiol-Based Catalysts in Hydrogen Atom Transfer Reactions: A Comprehensive Review. (2024). ResearchGate. [Link]
-
Strategies for synthesis of substituted thiophenol. (n.d.). ResearchGate. [Link]
- Benchmarking the Performance of Thiophenol-Based Catalysts: A Compar
-
Synthesis of Substituted Thiophenes through Dehydration and Heterocyclization of Alkynols. (2022). The Journal of Organic Chemistry. [Link]
-
Thiophenol-Catalyzed Visible-Light Photoredox Decarboxylative Couplings of N-(Acetoxy)phthalimides. (2016). Organic Letters. [Link]
-
Thiophenol-Catalyzed Visible-Light Photoredox Decarboxylative Couplings of N-(Acetoxy)phthalimides. (2016). PubMed. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry. [Link]
-
Synthesis of Substituted Thiophenes through Dehydration and Heterocyclization of Alkynols. (2022). ResearchGate. [Link]
-
O2-Controlled Acid-Mediated Sulfenylation/Cyclization of Tethered Malononitriles and Sulfides toward Divergent Synthesis of Mono/Dithio-cyclopentenones. (2024). Organic Letters. [Link]
-
Therapeutic Potential of Thiophene Compounds: A Mini-Review. (2022). Current Organic Synthesis. [Link]
-
S−H bond insertion reactions employing thiols and thiophenol 4 a–4 e... (n.d.). ResearchGate. [Link]
Sources
- 1. Method for preparing substituted thiophenol and heterocyclic thiophenol by continuous flow reactor - Eureka | Patsnap [eureka.patsnap.com]
- 2. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN1590371A - Preparation method of substituted thiophenol - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thiophenol-Catalyzed Visible-Light Photoredox Decarboxylative Couplings of N-(Acetoxy)phthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reaction Mechanisms of 4-Methoxy-2-methylthiophenol
Abstract
4-Methoxy-2-methylthiophenol is a polysubstituted aromatic compound of significant interest in synthetic and medicinal chemistry. Its unique arrangement of a hydroxyl, a methoxy, and a methylthio group on a benzene ring imparts a rich and nuanced reactivity profile. This guide provides an in-depth exploration of the core reaction mechanisms governing the transformations of this molecule. We will dissect the principles of regioselectivity in electrophilic aromatic substitution, explore the oxidative chemistry of the thioether linkage, and detail the nucleophilic behavior of the phenoxide moiety. This document is intended for researchers, scientists, and drug development professionals, offering not only theoretical mechanistic insights but also field-proven experimental protocols and causality-driven explanations to empower rational synthesis design and application.
Introduction: The Structural and Electronic Landscape
This compound (C₈H₁₀O₂S) is a bifunctional molecule featuring both a nucleophilic phenol and an oxidizable thioether. The electronic character of the aromatic ring is profoundly influenced by its three substituents:
-
Hydroxyl (-OH): A strongly activating, ortho, para-directing group due to potent +R (resonance) and -I (inductive) effects, with resonance being dominant.
-
Methoxy (-OCH₃): Also a strongly activating, ortho, para-directing group via a +R effect, though slightly less activating than the -OH group.[1]
-
Methylthio (-SCH₃): An activating, ortho, para-directing group. The sulfur atom's lone pairs participate in resonance (+R effect), activating the ring.
This confluence of electron-donating groups (EDGs) renders the aromatic ring highly nucleophilic and susceptible to electrophilic attack. The interplay between these groups dictates the regiochemical outcomes of its reactions, making a thorough understanding of its electronic landscape paramount for predictable synthesis. Its structural motifs are found in various bioactive molecules, making it a valuable building block in drug discovery and agrochemical development.[2][3]
Synthesis of the Core Scaffold
The synthesis of this compound and its analogs often involves the introduction of the methylthio group onto a pre-existing phenol scaffold. A robust and scalable method is the ortho-thiolation of a corresponding phenol, such as 4-methoxyphenol, using dimethyl disulfide (DMDS) or other sulfenylating agents. A procedure adapted from the synthesis of a similar compound, 4-methyl-2-(methylthio)-phenol, provides a reliable blueprint.[4]
Experimental Protocol: Synthesis via Thiolation of 4-Methoxyphenol
-
Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The system is flame-dried and purged with dry nitrogen.
-
Reagents: 4-Methoxyphenol (1.0 eq) is dissolved in a suitable dry solvent like toluene.
-
Deprotonation: A strong base such as Sodium Hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) is carefully added portion-wise at 0 °C. The mixture is allowed to stir at room temperature for 1 hour to ensure complete formation of the sodium phenoxide.
-
Thiolation: Dimethyl disulfide (DMDS, 1.2 eq) is added dropwise via the dropping funnel at room temperature.
-
Reaction: The reaction mixture is heated to reflux (approx. 110 °C for toluene) and maintained for 12-18 hours. Progress is monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction is cooled to room temperature and cautiously quenched with saturated aqueous NH₄Cl solution. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3x).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Causality Behind Choices:
-
Why a strong base? The phenolic proton is acidic, but deprotonation to the phenoxide is required to significantly enhance the nucleophilicity of the ring for the subsequent electrophilic attack by the sulfur species.[5]
-
Why DMDS? Dimethyl disulfide serves as an electrophilic source of the "-SCH₃" group. The reaction proceeds via nucleophilic attack of the activated aromatic ring on one of the sulfur atoms of DMDS.
-
Why reflux? The thiolation of the aromatic ring requires significant activation energy, and heating to reflux provides the necessary thermal energy to drive the reaction to completion in a reasonable timeframe.
// Nodes Start [label="4-Methoxyphenol in Toluene", shape=ellipse, fillcolor="#FBBC05"]; Base [label="Add NaH @ 0°C", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Phenoxide [label="Sodium 4-methoxyphenoxide Intermediate"]; DMDS [label="Add DMDS @ RT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reflux [label="Heat to Reflux (12-18h)"]; Workup [label="Aqueous Workup (NH4Cl) & Extraction"]; Purify [label="Column Chromatography"]; Product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Base [label="Deprotonation"]; Base -> Phenoxide; Phenoxide -> DMDS [label="Thiolation"]; DMDS -> Reflux; Reflux -> Workup; Workup -> Purify; Purify -> Product; } endom Caption: Workflow for the synthesis of this compound.
Core Reaction Mechanisms
Electrophilic Aromatic Substitution (EAS)
The high electron density of the aromatic ring makes it highly susceptible to EAS reactions such as halogenation, nitration, and Friedel-Crafts acylation.[6] The critical aspect of these reactions is regioselectivity, which is determined by the directing effects of the existing substituents.
Analysis of Directing Effects:
-
All three substituents (-OH, -OCH₃, -SCH₃) are ortho, para-directors.[7]
-
The positions are numbered C1 (hydroxyl), C2 (methylthio), C3, C4 (methoxy), C5, C6.
-
Position C3: ortho to -SCH₃ and meta to both -OH and -OCH₃.
-
Position C5: ortho to -OCH₃ and para to -SCH₃, but meta to -OH.
-
Position C6: ortho to -OH and meta to both -OCH₃ and -SCH₃.
The hydroxyl group is the most powerful activating group. Therefore, substitution is strongly directed to its ortho (C2, C6) and para (C4) positions. Since C2 and C4 are already substituted, the primary site for electrophilic attack is C6 . The secondary site is C5, activated by the methoxy and methylthio groups. Attack at C3 is least likely as it is not activated by the two strongest groups.
| Reaction | Predicted Major Product | Rationale |
| Bromination (Br₂, AcOH) | 6-Bromo-4-methoxy-2-methylthiophenol | The powerful -OH group directs the electrophile to the vacant ortho position (C6). |
| Nitration (HNO₃, H₂SO₄) | 6-Nitro-4-methoxy-2-methylthiophenol | Similar to bromination, the nitro group is directed to C6. Milder conditions are required to prevent oxidation. |
| Friedel-Crafts Acylation (RCOCl, AlCl₃) | 6-Acyl-4-methoxy-2-methylthiophenol | Acylation occurs preferentially at the most activated position, C6. Stoichiometric AlCl₃ is needed as it complexes with the phenolic oxygen.[8] |
// Nodes Reactant [label="{this compound | + E⁺ (Electrophile)}"]; TS1 [label="Transition State 1", shape=ellipse, fillcolor="#FBBC05"]; Sigma_C6 [label="{Arenium Ion (σ-complex) | Attack at C6 | Resonance Stabilized}", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sigma_C5 [label="{Arenium Ion (σ-complex) | Attack at C5 | Less Stable}", fillcolor="#FBBC05"]; TS2 [label="Transition State 2", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="{6-E-4-Methoxy-2-methylthiophenol | Aromaticity Restored}", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Reactant -> TS1 [label="Electrophilic Attack"]; TS1 -> Sigma_C6 [label="Major Pathway (C6 Attack)"]; TS1 -> Sigma_C5 [label="Minor Pathway (C5 Attack)"]; Sigma_C6 -> TS2 [label="Deprotonation (-H⁺)"]; TS2 -> Product; } endom Caption: Energy profile for Electrophilic Aromatic Substitution (EAS).
Oxidation of the Methylthio Group
The sulfur atom in the methylthio group is in a low oxidation state (-2) and is readily oxidized. This reaction is significant in drug development, as the oxidation state of sulfur can dramatically alter a molecule's polarity, solubility, and interaction with biological targets.[3] For instance, the oxidation of a thioether to a sulfone is a key step in the synthesis of COX-2 inhibitors like Rofecoxib.[3]
Common oxidizing agents can convert the thioether to a sulfoxide and subsequently to a sulfone.
-
Thioether → Sulfoxide: Selective oxidation can be achieved using mild oxidants like hydrogen peroxide (H₂O₂) under controlled conditions or sodium periodate (NaIO₄).
-
Sulfoxide → Sulfone: Stronger oxidizing agents like potassium permanganate (KMnO₄) or excess m-chloroperoxybenzoic acid (m-CPBA) will typically oxidize the thioether directly to the sulfone.
The reaction proceeds via nucleophilic attack of the sulfur lone pair on the electrophilic oxygen of the oxidant.
// Nodes Thioether [label="Thioether\n(R-S-CH₃)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sulfoxide [label="Sulfoxide\n(R-SO-CH₃)", shape=ellipse, fillcolor="#FBBC05"]; Sulfone [label="Sulfone\n(R-SO₂-CH₃)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Thioether -> Sulfoxide [label="Mild Oxidation\n(e.g., H₂O₂)"]; Sulfoxide -> Sulfone [label="Strong Oxidation\n(e.g., m-CPBA)"]; Thioether -> Sulfone [label="Strong Oxidation\n(e.g., excess m-CPBA)"]; } endom Caption: Oxidation states of the methylthio group.
Nucleophilic Reactions at the Phenolic Oxygen
The acidic proton of the hydroxyl group can be readily removed by a base (e.g., NaOH, K₂CO₃) to form a highly nucleophilic phenoxide anion. This anion can participate in various nucleophilic substitution reactions.
-
Williamson Ether Synthesis: The phenoxide can react with alkyl halides (e.g., methyl iodide, benzyl bromide) in an Sₙ2 reaction to form an ether. This is a standard method for protecting the hydroxyl group or for synthesizing more complex aryl ethers.
-
Esterification: Reaction of the phenoxide with acyl chlorides or acid anhydrides results in the formation of a phenyl ester. This O-acylation competes with the Friedel-Crafts C-acylation. O-acylation is kinetically favored, whereas C-acylation is thermodynamically favored, especially in the presence of a Lewis acid catalyst which can promote a Fries rearrangement of the ester product.
While phenols themselves are generally unreactive towards nucleophilic aromatic substitution (SₙAr), this pathway can be enabled by metal catalysis.[9][10] However, for an electron-rich system like this compound, SₙAr is not a primary reaction pathway under standard conditions.
Directed ortho-Metalation (DoM)
A more advanced reaction is Directed ortho-Metalation (DoM), which allows for highly regioselective functionalization.[11] In this reaction, a strong organolithium base (like n-butyllithium) complexes with a heteroatom-containing directing metalation group (DMG). This complexation directs the deprotonation to the adjacent ortho position, creating a potent aryllithium nucleophile.
For this compound, both the methoxy and the deprotonated thiophenolate/phenolate groups can act as DMGs. The relative directing strength can be complex, but often the deprotonated hydroxyl (phenoxide) is a powerful DMG, directing lithiation to the C6 position.[12] The resulting aryllithium species can then be quenched with a wide variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install a new substituent with perfect regiocontrol at C6.
Applications in Drug Development
The structural features of this compound make it a valuable scaffold in medicinal chemistry.
-
Antioxidant and Anti-inflammatory Agents: Phenolic compounds are well-known radical scavengers. The methoxyphenol motif is present in numerous natural products and drug candidates with antioxidant and anti-inflammatory properties.[13]
-
Enzyme Inhibitors: The thioether moiety, particularly after oxidation to a sulfone, can act as a hydrogen bond acceptor and occupy specific pockets in enzyme active sites, as seen in COX-2 inhibitors.[3]
-
Scaffold for Privileged Structures: The hydroxylated biphenyl structure, which can be formed via dimerization of phenol derivatives, is considered a "privileged structure" that can bind to a wide variety of protein targets.[14]
Conclusion
The reactivity of this compound is a rich tapestry woven from the interplay of its three key functional groups. Its electron-rich aromatic core is primed for electrophilic substitution, with the powerful hydroxyl group dictating a strong preference for reaction at the C6 position. The thioether moiety provides a handle for oxidative modification, enabling fine-tuning of the molecule's electronic and physical properties. Finally, the phenolic hydroxyl group offers a gateway to nucleophilic reactions and serves as a powerful directing group in advanced synthetic strategies like ortho-metalation. A comprehensive grasp of these mechanistic principles is essential for any scientist seeking to leverage this versatile building block in the rational design and synthesis of complex target molecules for research, medicine, and industry.
References
-
Figuly, G. D., Loop, C. K., & Martin, J. C. (1989). Directed ortho-Lithiation of Lithium Thiophenolate. New Methodology for the Preparation of ortho-Substituted Thiophenols and Related Compounds. ChemInform, 20(18). [Link]
-
Wikipedia contributors. (2023). Friedel–Crafts reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry Steps. (n.d.). Reactions of Phenols. Chemistry Steps. [Link]
-
Wang, D., et al. (2024). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. Accounts of Chemical Research. [Link]
-
Velázquez, A. M., et al. (2007). Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol. Molbank, 2007(3), M547. [Link]
-
ResearchGate. (n.d.). The catalytic oxidation of 4-(methylthio)phenol. ResearchGate. [Link]
-
Mbianda, X. Y., et al. (2019). Mechanism of Biocatalytic Friedel–Crafts Acylation by Acyltransferase from Pseudomonas protegens. ACS Catalysis, 9(12), 11494–11504. [Link]
-
Chemistry LibreTexts. (2015). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Hunt, I. (n.d.). Acylation of phenols. University of Calgary. [Link]
-
Chemistry LibreTexts. (2023). Reactivity of Phenols. Chemistry LibreTexts. [Link]
-
Zhang, Y., et al. (2020). Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols. Organic Chemistry Frontiers, 7(1), 89-94. [Link]
-
Organic Chemistry Explained. (2021). Preparation of Phenols, Part 2: By Aromatic Nucleophilic Substitution. YouTube. [Link]
-
Wikipedia contributors. (2023). Directed ortho metalation. In Wikipedia, The Free Encyclopedia. [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation. Khan Academy. [Link]
-
Yuan, Z., et al. (2018). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Molecules, 23(11), 2824. [Link]
-
PrepChem. (n.d.). Synthesis of 4-methyl-2-(methylthio)-phenol. PrepChem.com. [Link]
-
Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-Methylthiophenol. ResearchGate. [Link]
-
James, B. R., & Morris, R. H. (1980). Selective oxidation of thioethers to sulfoxides with molecular oxygen mediated by rhodium(III)-dimethylsulfoxide complexes. Journal of the Chemical Society, Chemical Communications, (19), 929-931. [Link]
-
Myers, A. G. (n.d.). Directed Ortho Metalation. Andrew G. Myers Research Group, Harvard University. [Link]
-
Narasimhan, N. S., & Mali, R. S. (1983). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 92(6), 573-587. [Link]
-
Narasimhan, N. S., & Gokhale, S. M. (1985). Mechanism of aromatic lithiation reactions--Importance of steric factors. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 94(4), 625-632. [Link]
-
Chegg. (2023). Solved Choose the best explanation of why the methoxy group... Chegg.com. [Link]
-
PubChem. (n.d.). 4-(Methylthio)phenol. National Center for Biotechnology Information. [Link]
-
The Organic Chemistry Tutor. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. [Link]
-
ResearchGate. (n.d.). Practical demethylation of aryl methyl ethers using an odorless thiol reagent. ResearchGate. [Link]
- Google Patents. (n.d.). CN101709045A - Preparation method of thiophenol.
-
Li, Y., et al. (2021). Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers, 8(1), 183-191. [Link]
-
D'Acquarica, I., et al. (2013). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Current Organic Chemistry, 17(1), 6-17. [Link]
-
ResearchGate. (n.d.). A comparison of regioselectivity in electrophilic aromatic substitution... ResearchGate. [Link]
-
Jorgensen, M., et al. (2017). Fast and Accurate Prediction of the Regioselectivity of Electrophilic Aromatic Substitution Reactions. ChemRxiv. [Link]
-
Wikipedia contributors. (2023). Methoxy group. In Wikipedia, The Free Encyclopedia. [Link]
-
University of Illinois Springfield. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. UIS. [Link]
-
NIST. (n.d.). Phenol, 4-(methylthio)-. NIST WebBook. [Link]
-
Xia, Y., et al. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Proceedings of the National Academy of Sciences, 118(39), e2110248118. [Link]
-
Sciencemadness Discussion Board. (2010). Interesting route to 4-methoxyphenol. Sciencemadness.org. [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Padmanabhan, P., et al. (2019). Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. Future Medicinal Chemistry, 11(23), 2977-2989. [Link]
-
Sharma, P., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(5), 1185-1212. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
Safety, handling, and toxicity information for 4-Methoxy-2-methylthiophenol.
An In-depth Technical Guide to the Safety, Handling, and Toxicity of 4-Methoxy-2-methylthiophenol
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound (CAS No. 698-81-7), designed for researchers, scientists, and professionals in drug development. The guide emphasizes a proactive approach to safety, grounded in available data and expert analysis of its chemical structure to infer best practices for handling and risk mitigation.
Preamble: Navigating Data Scarcity with Scientific Rationale
Section 1: Chemical and Physical Identity
Understanding the fundamental properties of a chemical is the first step in a thorough risk assessment. These characteristics influence its behavior in the laboratory and the environment.
| Property | Value | Source(s) |
| CAS Number | 698-81-7 | [2][3][4] |
| Molecular Formula | C₈H₁₀OS | [2][4][5] |
| Molecular Weight | 154.23 g/mol | [2][4] |
| Appearance | Light yellow to yellow liquid | [2] |
| Boiling Point | 75.00°C | [2] |
| Storage Temperature | 2-8°C, stored under nitrogen | [2] |
| Synonyms | 4-Methoxy-2-methylbenzenethiol | [2] |
Caption: Figure 1: Chemical Structure of this compound.
Section 2: Hazard Assessment and GHS Classification
This compound is classified as a hazardous substance. The following Globally Harmonized System (GHS) classifications are reported, indicating its primary routes of risk.
| Hazard Class | GHS Code | Signal Word | Hazard Statement | Source(s) |
| Skin Corrosion / Irritation | H315 | Warning | Causes skin irritation | [2] |
| Serious Eye Damage / Eye Irritation | H319 | Warning | Causes serious eye irritation | [2] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | Warning | May cause respiratory irritation | [2] |
Expert Analysis of Hazards: The GHS classifications point to this compound being a significant irritant to all primary routes of exposure in a laboratory setting: dermal (skin), ocular (eyes), and respiratory.
-
Phenolic Moiety: Phenols are known to be skin and eye irritants. The hydroxyl group can denature proteins, leading to tissue damage. While data on the carcinogenicity of this specific molecule is absent, some substituted phenols have been shown to have carcinogenic potential in animal studies, warranting a cautious approach to long-term exposure[6].
-
Thiophenol Group: The thiol (-SH) group, while modified here as a thioether (-S-CH₃), contributes to the compound's reactivity and often its strong, unpleasant odor, a characteristic noted for similar thiophenols[7]. Thiophenols can be toxic, and while the methyl substitution may alter this profile, the potential for toxicity should not be disregarded.
-
Respiratory Irritation: The H335 classification is critical. It implies that vapors or aerosols of the compound can irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and inflammation. This necessitates handling in a well-ventilated area, preferably within a chemical fume hood.
Section 3: Toxicological Profile
As previously stated, specific toxicological studies on this compound are not publicly available[1]. The toxicological assessment must therefore be inferred from its hazard classifications and the properties of related molecules.
-
Acute Toxicity: While no LD50 data exists for this compound, related substances like 4-Methoxythiophenol are classified as harmful if swallowed, in contact with skin, or if inhaled (Acute Tox. 4)[7][8][9]. It is prudent to treat this compound as having a similar potential for harm upon acute exposure.
-
Chronic Toxicity: No data is available. Given the lack of information, repeated or prolonged exposure should be minimized.
-
Carcinogenicity, Mutagenicity, Reproductive Toxicity: There is no data available to assess these endpoints[1][7].
The absence of data is not an indication of safety. All handling procedures should be designed to minimize any potential for exposure.
Section 4: Safe Handling and Storage Protocols
A self-validating system of protocols is essential for ensuring safety. The following procedures are designed to prevent exposure at every step.
Personal Protective Equipment (PPE)
The choice of PPE is dictated by the GHS classifications. The minimum required PPE when handling this substance includes:
-
Hand Protection: Nitrile rubber gloves are recommended. Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling[7][8].
-
Eye/Face Protection: Wear tight-sealing safety goggles and a face shield to protect against splashes[8][10].
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or tasks with a higher risk of splashing, consider chemically resistant aprons or coveralls[8][10].
-
Respiratory Protection: All handling of open containers must be performed in a certified chemical fume hood to prevent inhalation of vapors[8][11].
General Handling Workflow
The following diagram outlines the mandatory workflow for handling this compound to minimize exposure risk.
Caption: Figure 2: Safe Handling Workflow for Irritant Chemicals.
Storage Requirements
Proper storage is crucial to maintaining chemical integrity and preventing accidental release.
-
Conditions: Store in a cool, dry, well-ventilated area away from incompatible materials[8][11]. The recommended storage temperature is between 2-8°C[2].
-
Inert Atmosphere: The compound should be stored under an inert atmosphere, such as nitrogen, to prevent degradation[2][11].
-
Incompatible Materials: Avoid strong oxidizing agents and strong bases[8][12].
-
Containers: Keep containers tightly closed and clearly labeled[8][11].
Section 5: Emergency and First Aid Procedures
Rapid and correct response to an exposure or spill is critical.
First Aid Measures
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention[7][11].
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention[2][11].
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory irritation or other symptoms occur, get medical attention[7][11].
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell[8][11].
Spill Response Protocol
The following decision tree provides a logical path for responding to a spill.
Caption: Figure 3: Emergency Spill Response Decision Tree.
Step-by-Step Spill Cleanup (Small, Contained Spill):
-
Ensure PPE: Wear the full PPE described in Section 4.1.
-
Containment: Cover the spill with an inert absorbent material like vermiculite or sand[8].
-
Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontamination: Wipe the spill area with a suitable solvent (follow institutional guidelines), then wash with soap and water.
-
Disposal: Dispose of all contaminated materials (absorbent, gloves, wipes) as hazardous waste according to institutional and local regulations[11].
Section 6: Disposal Considerations
All waste containing this compound must be treated as hazardous.
-
Waste Containers: Use designated, clearly labeled, and sealed containers.
-
Regulations: Dispose of contents and containers in accordance with all local, regional, and national regulations. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety office[11][13].
References
-
Phenol, 4-methoxy-: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme. [Link]
-
Safety Data Sheet - 4-Methoxythiophenol. Alfa Aesar. [Link]
-
4-Methoxy-2-methyl-2-butanethiol. PubChem, National Center for Biotechnology Information. [Link]
-
Hirose, M., et al. (1992). Carcinogenicity of 4-methoxyphenol and 4-methylcatechol in F344 rats. Cancer Science. [Link]
-
4-Methoxybenzenethiol. PubChem, National Center for Biotechnology Information. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | 698-81-7 [amp.chemicalbook.com]
- 3. This compound | 698-81-7 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 698-81-7|this compound|Hangzhou KieRay Chem Co.,Ltd [kieraychem.com]
- 6. Carcinogenicity of 4-methoxyphenol and 4-methylcatechol in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.ie [fishersci.ie]
- 8. fishersci.com [fishersci.com]
- 9. 4-Methoxybenzenethiol | C7H8OS | CID 12765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to 4-Methoxy-2-methylthiophenol for the Research and Pharmaceutical Sectors
Abstract
This technical guide provides a comprehensive overview of 4-Methoxy-2-methylthiophenol (CAS No. 698-81-7), a specialty chemical intermediate of interest to researchers in organic synthesis and drug development. This document details the commercial availability of the compound, outlining key suppliers and their typical product specifications. It further establishes a framework for quality control and analytical assessment, providing field-proven methodologies for purity determination. While direct applications in marketed pharmaceuticals are not extensively documented, this guide explores the compound's potential as a synthetic building block based on the reactivity of its functional groups. Best practices for procurement, safe handling, and storage are also delineated to ensure laboratory safety and material integrity. This guide is intended to be a critical resource for scientists and procurement specialists, enabling informed decisions in the sourcing and application of this compound.
Introduction to this compound
This compound, with the Chemical Abstracts Service (CAS) number 698-81-7, is an aromatic organosulfur compound. Its structure features a phenol ring substituted with a methoxy group at the 4-position and a methylthio group at the 2-position. This unique arrangement of functional groups—a nucleophilic thiol, an electron-donating methoxy group, and a sterically influential methyl group—makes it a potentially versatile intermediate in organic synthesis.
The presence of the thiol (-SH) group offers a reactive site for various transformations, including alkylation, arylation, and oxidation, while the methoxy (-OCH₃) group can influence the reactivity and solubility of the molecule and its derivatives. Professionals in drug discovery and process development may find this compound valuable for introducing a substituted thiophenol moiety into more complex molecules, a common strategy in medicinal chemistry to modulate biological activity and pharmacokinetic properties.
Chemical Structure and Properties:
-
IUPAC Name: 4-Methoxy-2-(methylthio)phenol
-
CAS Number: 698-81-7
-
Molecular Formula: C₈H₁₀OS
-
Molecular Weight: 154.23 g/mol
Commercial Availability and Supplier Landscape
This compound is available from a range of commercial chemical suppliers, catering primarily to the research and development market. Availability spans from small, lab-scale quantities to semi-bulk orders. Purity levels are typically offered at ≥95%, with higher purity grades also available from select vendors. When sourcing this material, it is imperative to verify the CAS number (698-81-7) to avoid confusion with structurally similar isomers.
Below is a comparative table of representative suppliers. Note that availability, purity, and lead times are subject to change and should be confirmed directly with the supplier.
| Supplier | Reported Purity | Available Quantities | Notes |
| Santa Cruz Biotechnology | Research Grade | Gram scale | Focus on biochemicals for research. |
| Hangzhou KieRay Chem Co., Ltd. | ≥99% | Kilogram to Metric Ton | Manufacturer and supplier of fine chemicals and pharmaceutical intermediates.[1] |
| ChemScene | ≥95% | Milligram to Gram scale | Supplier of building blocks and screening compounds for drug discovery.[2] |
| Guidechem (Marketplace) | Varies by listing | Varies | A B2B platform listing multiple Chinese suppliers. |
| ChemicalBook (Marketplace) | Varies by listing | Varies | An online database and marketplace for chemicals.[3] |
Quality Control and Analytical Verification
For researchers and drug development professionals, ensuring the quality and purity of starting materials is a critical, non-negotiable step. A thorough analytical verification of this compound is essential to the integrity of experimental outcomes. While supplier-specific Certificates of Analysis (CoA) provide initial data, independent verification is a cornerstone of good scientific practice.
Typical Specifications and Impurity Profile
A standard Certificate of Analysis for high-purity this compound should include the following parameters:
-
Appearance: White to off-white or pale yellow solid/powder.
-
Purity (by GC or HPLC): ≥98%
-
Identity (by ¹H NMR and MS): Conforms to structure.
-
Water Content (by Karl Fischer): ≤0.5%
-
Residual Solvents: As per ICH guidelines, if applicable.
Potential impurities may arise from the synthetic route. For instance, if the synthesis involves the methylation of a dithiol precursor, unreacted starting material or over-methylated byproducts could be present.
Recommended Analytical Workflows
A robust quality control workflow is crucial for validating the identity and purity of this compound. The following diagram outlines a recommended process for incoming material qualification.
Caption: Recommended QC workflow for incoming this compound.
Detailed Protocol: Purity Determination by Gas Chromatography (GC)
This protocol is based on established methods for analyzing structurally similar phenolic compounds and serves as a validated starting point for method development.[4]
Objective: To determine the purity of this compound using gas chromatography with flame ionization detection (GC-FID).
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Autosampler and data acquisition software.
Reagents and Materials:
-
This compound sample.
-
High-purity solvent for dissolution (e.g., Dichloromethane or Ethyl Acetate, HPLC grade).
Procedure:
-
Standard Preparation:
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the chosen solvent to achieve a concentration of ~1 mg/mL.
-
-
Sample Preparation:
-
Prepare the sample to be tested in the same manner as the standard, at a concentration of ~1 mg/mL.
-
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector Temperature: 300 °C
-
-
Analysis:
-
Inject the standard solution to determine the retention time and response factor.
-
Inject the sample solution.
-
Identify the peak for this compound based on the retention time of the standard.
-
-
Calculation:
-
Calculate the purity of the sample using the area percent method, assuming all components have a similar response factor.
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100.
-
System Suitability:
-
The relative standard deviation (RSD) for five replicate injections of the standard solution should be ≤2.0%.
Applications in Organic Synthesis and Drug Discovery
While there is a lack of published data on the direct incorporation of this compound into late-stage clinical candidates or approved drugs, its structure suggests utility as a versatile building block. The electron-rich aromatic ring, coupled with the nucleophilic thiol group, opens avenues for various synthetic transformations.
The thiol group can readily undergo S-alkylation or S-arylation to introduce the methoxyphenol moiety onto different scaffolds. Furthermore, the thiol can be oxidized to various states (sulfoxide, sulfone), offering a handle to fine-tune electronic and steric properties, which is a common strategy in medicinal chemistry to optimize ligand-protein interactions. The methoxy group, a common feature in many bioactive molecules, can improve metabolic stability and oral bioavailability.
The following diagram illustrates a hypothetical synthetic pathway where this compound could be utilized as a key intermediate in the synthesis of a more complex molecule, potentially a kinase inhibitor, where the substituted arylthioether is a common pharmacophore.
Caption: Potential synthetic utility of this compound.
Safe Handling and Storage
Proper handling and storage of this compound are essential for maintaining its quality and ensuring laboratory safety. As with all thiophenol derivatives, this compound should be treated as potentially hazardous.
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the material.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and acid chlorides.[5]
Storage Recommendations:
-
Container: Keep the container tightly sealed to prevent oxidation and moisture absorption.
-
Atmosphere: For long-term storage and to maintain high purity, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.
-
Temperature: Store in a cool, dry place away from direct sunlight and heat sources. Some suppliers recommend refrigerated storage (4°C).
Always refer to the supplier-specific Safety Data Sheet (SDS) for the most detailed and up-to-date safety and handling information.
Conclusion
This compound is a commercially available chemical intermediate with potential applications in synthetic organic chemistry and drug discovery. While its direct role in marketed pharmaceuticals is not yet established, its unique combination of functional groups makes it an attractive building block for creating novel molecular architectures. This guide provides a foundational understanding of its commercial landscape, quality control requirements, and safe handling procedures. Researchers and developers are encouraged to use this information to effectively source and utilize this compound in their research endeavors, with a strong emphasis on rigorous analytical verification to ensure the reliability and reproducibility of their results.
References
-
A Comparative Guide to Analytical Methods for the Quantification of 4-Methoxy-2,3,6-trimethylphenol. BenchChem. Link
-
Safety Data Sheet for a similar compound, 2-Methoxy-4-methylphenol. Fisher Scientific. Link
-
This compound | 698-81-7. ChemicalBook. Link
-
698-81-7|this compound. Hangzhou KieRay Chem Co.,Ltd. Link
-
This compound | CAS 698-81-7. Santa Cruz Biotechnology. Link
-
698-81-7 | 4-Methoxy-2-methylbenzenethiol. ChemScene. Link
Sources
The Strategic Role of 4-Methoxy-2-methylthiophenol in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
In the intricate landscape of drug discovery and development, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of chemical scaffolds available to medicinal chemists, substituted phenols hold a place of prominence due to their versatile reactivity and prevalence in biologically active molecules. This technical guide delves into the core attributes of a particularly valuable, yet often overlooked, building block: 4-Methoxy-2-methylthiophenol. This document will serve as an in-depth resource for researchers, scientists, and drug development professionals, elucidating the synthesis, chemical properties, and strategic applications of this compound in medicinal chemistry.
Introduction: The Emergence of a Versatile Phenolic Building Block
This compound, systematically named 2-methoxy-4-(methylthio)phenol, is a trifunctional aromatic compound featuring a hydroxyl group, a methoxy group, and a methylthio group. This unique combination of functionalities imparts a desirable balance of electronic and steric properties, making it an attractive starting material for the synthesis of complex molecular architectures. The interplay between the electron-donating methoxy and methylthio groups and the reactive phenolic hydroxyl group allows for a wide range of chemical transformations, providing a gateway to diverse classes of bioactive molecules. While related methoxyphenols have been recognized for their utility in pharmaceutical synthesis, the specific advantages conferred by the ortho-methylthio substitution pattern are increasingly being appreciated in the quest for novel drug candidates.[1]
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a building block is essential for its effective utilization in synthesis.
| Property | Value | Source |
| CAS Number | 698-81-7 | |
| Molecular Formula | C₈H₁₀OS | |
| Molecular Weight | 154.23 g/mol | |
| Appearance | Light yellow to yellow liquid/powder | |
| Boiling Point | 75 °C | |
| Storage | 2-8°C, under nitrogen |
Safety and Handling: As with all thiophenol derivatives, this compound should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is classified as an irritant and may be harmful if swallowed, in contact with skin, or inhaled.
Synthesis of this compound: A Probable Synthetic Route
The following proposed synthesis is based on the known reactivity of phenols and the introduction of a methylthio group.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on the synthesis of similar thiophenols and should be optimized for specific laboratory conditions.
-
Reaction Setup: To a solution of 4-methoxyphenol (1.0 eq) in a dry, inert solvent such as dichloromethane, add a Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) at 0 °C under a nitrogen atmosphere.
-
Reagent Addition: Slowly add dimethyl disulfide (DMDS, 1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a dilute acid solution (e.g., 1M HCl) and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Reactivity and Role as a Building Block in Medicinal Chemistry
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups.
-
Phenolic Hydroxyl Group: This group is acidic and can be readily deprotonated to form a phenoxide, a potent nucleophile. This allows for a variety of O-alkylation and O-acylation reactions, introducing diverse side chains.
-
Methylthio Group: The sulfur atom in the methylthio group is a soft nucleophile and can be oxidized to the corresponding sulfoxide and sulfone. These oxidized derivatives have different electronic and steric properties, which can be exploited to modulate the biological activity of a molecule.
-
Aromatic Ring: The electron-donating groups activate the aromatic ring towards electrophilic substitution. The positions ortho and para to the hydroxyl group are particularly activated.
Case Study: A Precursor to Cardiotonic Agents
A significant application of a closely related derivative, 2-methoxy-4-(methylsulfanyl)benzoic acid, is in the synthesis of the cardiotonic drugs Sulmazole and Isomazole.[2] It is highly probable that this compound serves as a key intermediate in the synthesis of this benzoic acid derivative, likely through oxidation of the methyl group at the 4-position of a protected form of the phenol.
The core 2-methoxy-4-(methylthio)phenyl moiety is a critical pharmacophore in these drugs, highlighting the importance of this substitution pattern for achieving the desired biological activity.
Bioisosteric Replacement and Future Perspectives
In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, is a powerful tool for drug design.[3][4] The phenolic hydroxyl group, while often crucial for receptor binding, can be a liability due to rapid metabolism. In such cases, bioisosteric replacement can lead to improved pharmacokinetic profiles. This compound can serve as a valuable platform for developing such bioisosteres. For instance, the hydroxyl group could be replaced with other hydrogen bond donors and acceptors to fine-tune the molecule's properties.
Conclusion
This compound is a versatile and valuable building block in medicinal chemistry. Its unique combination of functional groups provides a rich platform for the synthesis of a wide range of complex molecules. While its direct application in drug synthesis is not extensively documented in readily available literature, its inferred role as a precursor to key intermediates for cardiotonic drugs underscores its potential. As the demand for novel therapeutic agents continues to grow, the strategic utilization of such well-defined and reactive building blocks will be crucial for the advancement of drug discovery programs.
References
-
Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. ResearchGate. (2025-08-09). [Link]
-
Phenol (bio)isosteres in drug design and development. PubMed. (2024-11-24). [Link]
-
Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry - ACS Publications. (2020-07-17). [Link]
-
Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. PMC - PubMed Central. (2019-11-26). [Link]
Sources
- 1. US6936732B2 - Sulphonation of phenols - Google Patents [patents.google.com]
- 2. (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol alleviates inflammatory responses in LPS-induced mice liver sepsis through inhibition of STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenol (bio)isosteres in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
Detailed protocol for the purification of 4-Methoxy-2-methylthiophenol by column chromatography.
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the purification of 4-Methoxy-2-methylthiophenol by column chromatography. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond a simple list of steps to explain the underlying scientific principles and rationale behind each experimental choice. By integrating expert insights with authoritative references, this document serves as a self-validating system for achieving high-purity this compound, a critical prerequisite for its application in further research and synthesis.
Introduction: The Rationale for Chromatographic Purification
This compound is a substituted phenolic compound with significant potential in various chemical syntheses. Achieving a high degree of purity is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in analytical characterization. Column chromatography is a highly effective and versatile technique for the purification of this compound, particularly on a milligram to gram scale.[1] This method separates compounds based on their differential adsorption to a stationary phase, allowing for the isolation of the target molecule from byproducts and unreacted starting materials.[2][3][4]
The success of this purification hinges on the careful selection of the stationary and mobile phases, which is dictated by the physicochemical properties of this compound and its potential impurities. This protocol will detail a normal-phase chromatography approach, which is well-suited for moderately polar organic compounds.[3]
Physicochemical Properties and Safety Considerations
A thorough understanding of the target compound's properties is essential for developing a robust purification strategy and ensuring laboratory safety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 698-81-7 | [5][6] |
| Molecular Formula | C₈H₁₀OS | [6] |
| Molecular Weight | 154.23 g/mol | [6] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Boiling Point | Not specified | |
| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate, and hexane. | Inferred from general principles of organic chemistry. |
Safety Synopsis:
This compound and related thiophenol compounds should be handled with care in a well-ventilated fume hood.[7][8] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.[7] Thiophenols are known for their strong, unpleasant odors.[7][8]
Key Hazards:
-
Harmful if swallowed.
-
Causes skin and serious eye irritation.[7]
-
May cause respiratory irritation.[7]
-
Harmful to aquatic life.
For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[7][8]
The Chromatographic Workflow: A Visual Guide
The following diagram outlines the key stages of the column chromatography process for the purification of this compound.
Caption: Workflow for the purification of this compound.
Detailed Experimental Protocol
This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments to the scale will require proportional changes in column size, and quantities of silica gel and solvents.
Materials and Reagents
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)[2]
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Glass chromatography column (e.g., 40-50 cm length, 2-3 cm diameter)
-
Cotton or glass wool
-
Sand (washed)
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate (KMnO₄) stain
-
Collection vials or test tubes
-
Rotary evaporator
Step-by-Step Methodology
Step 1: Preliminary TLC Analysis and Mobile Phase Optimization
-
Causality: Before committing to a large-scale column, it is crucial to determine the optimal solvent system (mobile phase) that provides good separation of the target compound from its impurities.[2] Thin-Layer Chromatography (TLC) is a rapid and efficient method for this optimization.
-
Procedure:
-
Dissolve a small amount of the crude this compound in a minimal amount of dichloromethane.
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., 90:10, 85:15).
-
The ideal mobile phase will result in the target compound having an Rf value between 0.25 and 0.40, with clear separation from other spots.
-
Step 2: Column Preparation (Wet Slurry Method)
-
Causality: The wet slurry method is generally preferred as it minimizes the chances of air bubbles and cracks in the stationary phase, which can lead to poor separation.[2]
-
Procedure:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand over the plug.
-
In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase (from Step 1). A typical ratio is 50-100 g of silica for every 1 g of crude product.[2]
-
Pour the slurry into the column. Gently tap the sides of the column to ensure even packing.
-
Open the stopcock to drain some of the solvent, allowing the silica gel to settle. Continuously add more slurry until the desired column height is reached (typically 20-30 cm).
-
Ensure that the solvent level never drops below the top of the silica gel bed.
-
Add a thin layer of sand on top of the packed silica to prevent disturbance during sample and eluent addition.
-
Step 3: Sample Loading
-
Causality: Proper sample loading is critical for achieving sharp bands and good separation. The sample should be introduced in a concentrated form to a minimal area of the stationary phase.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.
-
Carefully add the solution to the top of the column using a pipette, allowing it to adsorb onto the sand layer.
-
Open the stopcock and drain the solvent until the sample has fully entered the silica gel bed.
-
Carefully add a small amount of fresh mobile phase to wash the sides of the column and ensure all the sample is on the silica.
-
Step 4: Elution and Fraction Collection
-
Causality: The mobile phase is continuously passed through the column to move the components down the stationary phase at different rates. Collecting the eluent in small, sequential fractions allows for the isolation of the pure compound.
-
Procedure:
-
Carefully fill the column with the mobile phase.
-
Begin collecting the eluting solvent in numbered fractions (e.g., 10-20 mL per fraction).
-
Maintain a constant flow rate. If the separation is slow, gentle pressure can be applied to the top of the column (flash chromatography).
-
If the initial mobile phase does not elute the desired compound, the polarity can be gradually increased (gradient elution). For example, by slowly increasing the percentage of ethyl acetate in the hexane.
-
Step 5: Monitoring the Separation by TLC
-
Causality: TLC is used to analyze the collected fractions to determine which ones contain the pure product.
-
Procedure:
-
Spot every few fractions onto a TLC plate. It is also advisable to spot the crude mixture for comparison.
-
Develop the TLC plate in the mobile phase.
-
Visualize the spots. Since this compound is an aromatic compound, it should be visible under a UV lamp at 254 nm.[9] Additionally, thiols can sometimes be visualized with specific stains. A potassium permanganate (KMnO₄) stain is a good general-purpose oxidizing stain that should visualize the compound as a yellow-brown spot on a purple background.[9][10]
-
Fractions that show a single spot corresponding to the Rf of the desired product are considered pure.
-
Step 6: Isolation of the Purified Compound
-
Procedure:
-
Combine the pure fractions identified by TLC.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
The resulting residue is the purified this compound.
-
Determine the yield and assess the final purity using analytical techniques such as ¹H NMR, ¹³C NMR, and HPLC.
-
Troubleshooting Guide
Table 2: Common Issues and Solutions in Column Chromatography
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | - Inappropriate mobile phase polarity.- Column overloading.- Unevenly packed column. | - Re-optimize the mobile phase using TLC.- Use a larger column or less sample.- Repack the column carefully using the wet slurry method. |
| Cracked or Dry Column | - Solvent level dropped below the top of the silica. | - The column is likely irreparable; a new column must be packed. Always keep the silica bed wet. |
| Compound Won't Elute | - Mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase (gradient elution). |
| Compound Elutes Too Quickly | - Mobile phase is too polar. | - Use a less polar mobile phase. |
| Tailing of Spots on TLC | - Sample is too concentrated on the TLC plate.- Compound is acidic or basic. | - Dilute the sample before spotting.- Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase. |
Conclusion
This protocol provides a robust and reproducible method for the purification of this compound using column chromatography. By understanding the principles behind each step, from mobile phase selection to fraction analysis, researchers can effectively isolate this compound with high purity. The successful implementation of this protocol will yield material suitable for the most demanding applications in research and development.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of Synthesized 4-Methoxy-2,3,6-trimethylphenol.
- ChemicalBook. (2023). This compound | 698-81-7.
- Sigma-Aldrich. (2024, March 2). Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol.
- ChemicalBook. (n.d.). 4-Methoxyphenol synthesis.
- University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). TLC Visualization Methods.
- Thermo Fisher Scientific. (2023, September 5). Safety Data Sheet.
- Thermo Fisher Scientific. (2023, November 16). Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Wikipedia. (n.d.). Column chromatography.
- Welch Materials. (2023, October 21). Mobile Phase Selection in Method Development: How to Optimize.
- Fisher Scientific. (2023, November 16). Safety Data Sheet.
- Journal of Liquid Chromatography & Related Technologies. (n.d.). Thin-Layer Chromatography of Aliphatic Thiols After Fluorescent Labelling.
- National Institutes of Health. (2017, January 10). Retention behavior of alkyl-substituted polycyclic aromatic sulfur heterocycle isomers in gas chromatography on stationary phases of different selectivity.
- ChemicalBook. (n.d.). This compound | 698-81-7.
- Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- Organic Chemistry. (n.d.). TLC stains.
- Phenomenex. (2023, December 12). Column Chromatography: Principles, Procedure, and Applications.
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Khan Academy. (n.d.). Column chromatography.
- Chemistry For Everyone. (2024, January 26). How To Choose Mobile Phase For Column Chromatography?.
- PubChem. (n.d.). 4-Methoxy-2-methyl-2-butanethiol.
- Chemistry LibreTexts. (2023, August 29). B. Column Chromatography.
- PubChem. (n.d.). 4-(Methoxymethyl)phenol.
- Phenomenex. (2024, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- EPFL. (n.d.). TLC Visualization Reagents.
- SIELC Technologies. (n.d.). Separation of 4,4'-Thiodiphenol on Newcrom R1 HPLC column.
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol.
- Molecular Diversity Preservation International. (2007). Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Column chromatography - Wikipedia [en.wikipedia.org]
- 3. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 4. Khan Academy [khanacademy.org]
- 5. This compound | 698-81-7 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. TLC stains [reachdevices.com]
Application Notes and Protocols for the Recrystallization of Substituted Phenols
Introduction: The Art and Science of Crystalline Purity
In the realm of pharmaceutical development and fine chemical synthesis, the purity of a compound is not merely a desirable attribute but a critical determinant of its efficacy, safety, and stability. Substituted phenols, a cornerstone class of organic compounds, are integral to a vast array of applications, from active pharmaceutical ingredients (APIs) to industrial intermediates. Their purification, therefore, is a process of paramount importance. Recrystallization stands as a powerful and widely employed technique for the purification of these solid organic compounds.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, methods, and practical nuances of recrystallizing substituted phenols to achieve high levels of purity.
The fundamental principle of recrystallization is elegant in its simplicity: the solubility of most solids in a solvent increases with temperature.[3][4] An impure solid is dissolved in a suitable hot solvent to create a saturated or near-saturated solution.[5] As this solution is allowed to cool, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice.[1][4] The impurities, ideally present in smaller concentrations, remain dissolved in the cold solvent (the "mother liquor") and are subsequently separated by filtration.[6] This process, when executed with precision, can yield highly pure crystalline products.
I. Foundational Principles: A Deeper Dive into Recrystallization
A successful recrystallization is a carefully controlled process governed by the interplay of solubility, temperature, and solvent properties. The goal is to create conditions that favor the slow and orderly growth of crystals of the desired substituted phenol, while excluding impurities from the crystal lattice.[7]
The Critical Role of Solvent Selection
The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should exhibit the following characteristics:
-
Differential Solubility: The substituted phenol should be highly soluble in the solvent at its boiling point and sparingly soluble at low temperatures (e.g., room temperature or in an ice bath).[8][9][10][11] This differential solubility is the driving force for crystallization upon cooling.
-
Impurity Solubility: Ideally, the impurities should either be highly soluble in the solvent at all temperatures (and thus remain in the mother liquor) or insoluble in the hot solvent (allowing for their removal by hot filtration).[12]
-
Chemical Inertness: The solvent must not react with the substituted phenol.[8][10]
-
Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying step.[8][11]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[8]
The "like dissolves like" principle is a useful starting point for solvent screening.[13] Substituted phenols, with their polar hydroxyl group and variably polar or nonpolar substituents, can have a wide range of polarities. Therefore, a systematic screening of solvents with varying polarities is often necessary.[13]
Table 1: Common Solvents for Recrystallization of Substituted Phenols
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | Suitable for highly polar phenols. Phenol itself is moderately soluble in water.[14][15] |
| Ethanol | High | 78 | A versatile and commonly used solvent for many organic compounds.[16] |
| Ethanol/Water | Variable | Variable | A powerful mixed-solvent system that allows for fine-tuning of polarity.[6] |
| Toluene | Low | 111 | Effective for less polar substituted phenols. |
| Hexanes | Low | ~69 | A non-polar solvent, often used in mixed-solvent systems.[16] |
| Ethyl Acetate | Medium | 77 | A moderately polar solvent with good dissolving power for a range of compounds. |
II. Experimental Protocols: From Theory to Practice
The following protocols provide detailed, step-by-step methodologies for the recrystallization of substituted phenols. The choice between a single-solvent or multi-solvent system depends on the solubility characteristics of the specific compound.
Protocol 1: Single-Solvent Recrystallization
This method is employed when a single solvent that meets the ideal criteria can be identified.
Materials and Equipment:
-
Crude substituted phenol
-
Selected recrystallization solvent
-
Erlenmeyer flasks (at least two)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Watch glass
-
Spatula
-
Glass rod
Step-by-Step Methodology:
-
Dissolution: Place the crude substituted phenol in an Erlenmeyer flask with a magnetic stir bar. In a separate flask, heat the chosen solvent to its boiling point. Add the hot solvent portion-wise to the flask containing the solid while stirring and gently heating.[17] Continue adding the minimum amount of hot solvent until the solid just dissolves, creating a saturated solution.[5] An excess of solvent will lead to a poor yield.[18]
-
Hot Filtration (if necessary): If insoluble impurities are present, or if decolorizing carbon was used to remove colored impurities, a hot filtration is necessary.[5][6] This step must be performed quickly to prevent premature crystallization.[6] Preheat a stemless or short-stemmed funnel and a new Erlenmeyer flask.[19] Place a fluted filter paper in the funnel and pour the hot solution through it.[19] The boiling solvent in the receiving flask will help keep the funnel warm and prevent crystallization in the stem.[6][19]
-
Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly to room temperature.[17] Slow cooling is crucial as it promotes the formation of larger, purer crystals.[7][20] Rapid cooling can trap impurities within the crystal lattice.[21]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize the precipitation of the purified crystals.[17]
-
Isolation of Crystals: Set up a Buchner funnel with filter paper and connect it to a vacuum flask. Wet the filter paper with a small amount of the cold recrystallization solvent. Turn on the vacuum and pour the crystalline slurry into the funnel.[17]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[5] Using too much wash solvent or a solvent that is not cold will dissolve some of the product, reducing the yield.[18]
-
Drying: Continue to draw air through the crystals in the Buchner funnel for several minutes to partially dry them.[17] Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator.[17]
Protocol 2: Multi-Solvent Recrystallization
This technique is useful when no single solvent is ideal. It employs a pair of miscible solvents: one in which the substituted phenol is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent).[22][23]
Materials and Equipment:
-
Same as for single-solvent recrystallization, plus a second, miscible solvent.
Step-by-Step Methodology:
-
Dissolution in "Good" Solvent: Dissolve the crude substituted phenol in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.[22][23]
-
Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent dropwise with swirling until the solution becomes slightly cloudy (turbid).[22][23] This cloudiness indicates that the solution is saturated and crystallization is about to begin.
-
Re-dissolution: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.[23]
-
Crystallization, Isolation, and Drying: Follow steps 3-7 from the Single-Solvent Recrystallization protocol.
Diagram 1: General Workflow for Recrystallization of Substituted Phenols
Caption: A generalized workflow for the purification of substituted phenols via recrystallization.
III. Troubleshooting Common Recrystallization Challenges
Even with carefully planned procedures, challenges can arise during recrystallization. The following table addresses common problems and their solutions.
Table 2: Troubleshooting Guide for Recrystallization of Substituted Phenols
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in hot solvent. | Incorrect solvent choice.[13] | Perform small-scale solubility tests with a range of solvents.[13] Consider a multi-solvent system. |
| No crystals form upon cooling. | Too much solvent was used.[21][24] The solution is supersaturated.[24] | Boil off some of the solvent to concentrate the solution and re-cool.[21] Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[24] |
| "Oiling out" occurs (liquid droplets form instead of crystals). | The boiling point of the solvent is higher than the melting point of the compound. The compound is highly impure.[24] | Reheat the solution to dissolve the oil, add more of the "good" solvent, and cool again.[21][24] Consider using a lower-boiling solvent. If impurities are the cause, a preliminary purification step may be necessary. |
| Low yield of recovered crystals. | Too much solvent was used. Premature crystallization during hot filtration. The crystals are too soluble in the cold solvent. | If the mother liquor is not discarded, it can be concentrated to obtain a second crop of crystals. Ensure the funnel and receiving flask are adequately preheated for hot filtration.[19] Ensure the solution is thoroughly cooled in an ice bath before filtration. |
| Colored impurities in the final product. | Colored impurities were not effectively removed. | Add a small amount of activated charcoal to the hot solution before filtration.[6] Note: Activated charcoal should not be used with phenolic compounds as it can react to form colored complexes.[10] |
IV. Case Study: Purification of Nitrophenols
The purification of nitrophenol isomers is a classic example where recrystallization is employed. For instance, crude p-nitrophenol can be obtained from the nitration of phenol, which also produces the o-nitrophenol isomer as a byproduct.[25] Steam distillation is often used to remove the more volatile o-nitrophenol, leaving behind an aqueous residue of p-nitrophenol.[25] This crude p-nitrophenol can then be purified by recrystallization from water, often with the addition of sodium bisulfite to improve the quality of the crystals.[25][26] In some cases, more advanced techniques like complex-assisted crystallization can be used to enhance the separation of isomers.[27][28] For example, 2,4-dinitrophenol can be recrystallized from ethanol to obtain a purified product.[29]
V. Conclusion: A Commitment to Purity
Recrystallization is a powerful and versatile technique that, when mastered, provides a reliable method for achieving high-purity substituted phenols. Success hinges on a thorough understanding of the underlying principles of solubility and a meticulous approach to experimental execution. By carefully selecting solvents, optimizing conditions, and troubleshooting effectively, researchers can consistently obtain crystalline materials that meet the stringent purity requirements of modern scientific research and development.
References
- BenchChem. (2025). Technical Support Center: Purification of Crude 3-Methyl-4-nitrophenol.
- BenchChem. (2025). Technical Support Center: Recrystallization of Substituted Phenols.
- Google Patents. (n.d.). US3954892A - Process for the purification of para-nitrophenol.
- BenchChem. (2025). Application Notes and Protocols: Recrystallization of Acetophenone 2,4-Dinitrophenylhydrazone using Ethanol.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Unknown. (n.d.). Recrystallization.
-
Study.com. (n.d.). For a multiple solvent recrystallization- explain why and how this techniques works, ie based.... Retrieved from [Link]
-
Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization?. Retrieved from [Link]
- Google Patents. (n.d.). CN104045565A - Preparation method of 2,4-dinitrophenol.
- Google Patents. (n.d.). US3933929A - Process for the purification of p-nitrophenol.
-
RSC Publishing. (n.d.). Purification of nitrophenols using complex-assisted crystallization. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Unknown. (n.d.). RECRYSTALLISATION.
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
- Unknown. (n.d.). Recrystallization.
-
Kyoto University. (n.d.). Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments. Retrieved from [Link]
-
Quora. (2017). What is the best solvent for recrystallization?. Retrieved from [Link]
- Unknown. (n.d.). recrystallization, filtration and melting point.
-
Chemistry LibreTexts. (2022). 1.5E: Hot Filtration. Retrieved from [Link]
-
ResearchGate. (2025). Purification of nitrophenols using complex-assisted crystallization | Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenol. Retrieved from [Link]
- Unknown. (n.d.). Recrystallization.
-
YouTube. (2021). Recrystallization: Choosing Solvent & Inducing Crystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of the Cresol Isomers by a New Technique Combining Distillation and Crystallization | Request PDF. Retrieved from [Link]
-
Sciencemadness Wiki. (2024). Phenol. Retrieved from [Link]
-
AIChE. (2012). Separation of the Cresol Isomers by a New Technique Combining Distillation and Crystallization. Retrieved from [Link]
- Unknown. (n.d.). recrystallization-2.doc.pdf.
-
ResearchGate. (n.d.). (PDF) Studies on the solubility of phenolic compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
Reddit. (2019). Recrystallization with two solvents. Retrieved from [Link]
-
ResearchGate. (2025). Separation of the cresol isomers by stripping crystallization | Request PDF. Retrieved from [Link]
-
PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
-
YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]
-
YouTube. (2015). 2,4-DNP with Dr. Mark Niemczyk, Ph.D.. Retrieved from [Link]
- Unknown. (n.d.). Recrystallization-1.pdf.
- Unknown. (2023). Solubility of Organic Compounds.
-
Chemistry LibreTexts. (2023). Physical Properties of Phenol. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. praxilabs.com [praxilabs.com]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments | Kyoto University [chem.zenkyo.h.kyoto-u.ac.jp]
- 8. mt.com [mt.com]
- 9. quora.com [quora.com]
- 10. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 11. m.youtube.com [m.youtube.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Phenol - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Reagents & Solvents [chem.rochester.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. people.chem.umass.edu [people.chem.umass.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. web.mnstate.edu [web.mnstate.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. homework.study.com [homework.study.com]
- 23. ocw.mit.edu [ocw.mit.edu]
- 24. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 25. US3954892A - Process for the purification of para-nitrophenol - Google Patents [patents.google.com]
- 26. US3933929A - Process for the purification of p-nitrophenol - Google Patents [patents.google.com]
- 27. Purification of nitrophenols using complex-assisted crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 28. researchgate.net [researchgate.net]
- 29. CN104045565A - Preparation method of 2,4-dinitrophenol - Google Patents [patents.google.com]
Analytical techniques for the characterization of 4-Methoxy-2-methylthiophenol.
An In-Depth Guide to the Analytical Characterization of 4-Methoxy-2-methylthiophenol
Introduction
This compound is an aromatic organosulfur compound featuring methoxy, methylthio, and hydroxyl functional groups. Its unique substitution pattern makes it a valuable intermediate in organic synthesis and a potential compound of interest in pharmaceutical and materials science research. The precise characterization of this molecule is paramount for ensuring its identity, purity, and quality in any application. In drug development, for instance, rigorous analytical control is a regulatory necessity to guarantee the safety and efficacy of the final product.[1]
This document provides a comprehensive overview of the essential analytical techniques for the complete characterization of this compound. It is designed for researchers, analytical scientists, and quality control professionals, offering not just step-by-step protocols but also the underlying scientific rationale for methodological choices. We will explore a multi-technique approach, leveraging the strengths of spectroscopy, chromatography, and mass spectrometry to build a complete analytical profile of the compound.
Physicochemical Properties
A foundational understanding of a compound's physicochemical properties is essential before commencing any analytical work. These parameters influence sample preparation, solvent selection, and the choice of chromatographic conditions.
| Property | Value | Reference |
| CAS Number | 698-81-7 | [2][3] |
| Molecular Formula | C₈H₁₀OS | [3] |
| Molecular Weight | 154.23 g/mol | [3] |
| Appearance | Varies (typically liquid or low-melting solid) | N/A |
| Solubility | Soluble in common organic solvents (e.g., Methanol, Acetonitrile, Dichloromethane) | N/A |
Logical Workflow for Comprehensive Characterization
A systematic analytical workflow ensures that all aspects of the compound's identity and purity are assessed. The relationship between different techniques is crucial; for example, UV-Vis spectroscopy informs the optimal detection wavelength for HPLC, while chromatography provides purified samples or separated analytes for definitive structural confirmation by NMR and MS.
Caption: Interconnectivity of analytical techniques for characterization.
Spectroscopic Characterization
Spectroscopy provides fundamental information about the molecule's structure, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR reveals the number and types of carbon atoms in the molecule. For this compound, NMR is essential to confirm the precise substitution pattern on the aromatic ring, which can be challenging to determine by other methods.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical to avoid obscuring analyte signals.[4]
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard, setting the chemical shift reference to 0.00 ppm.[4]
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer for optimal resolution.[4]
-
Acquisition (¹H NMR): Acquire the spectrum using a standard pulse program. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquisition (¹³C NMR): Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Expected Spectral Data:
| ¹H NMR Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -SCH₃ (Methylthio) | ~2.4 | Singlet (s) | 3H |
| -OCH₃ (Methoxy) | ~3.8 | Singlet (s) | 3H |
| Phenolic -OH | 5.0 - 6.0 (variable) | Broad Singlet (br s) | 1H |
| Aromatic H | 6.7 - 7.2 | Multiplets (m) or Doublets (d) | 3H |
| ¹³C NMR Assignment | Predicted Chemical Shift (δ, ppm) |
| -SCH₃ | ~15-20 |
| -OCH₃ | ~55-60 |
| Aromatic C-S | ~120-130 |
| Aromatic C-H | ~110-130 |
| Aromatic C-O | ~150-160 |
| Aromatic C-OH | ~150-160 |
Note: Predicted shifts are based on typical values for similar functionalized phenols.[5][6]
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups. Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber), producing a unique "fingerprint" for the molecule. This is an excellent method for confirming the presence of the key hydroxyl (-OH), ether (C-O), and thioether (C-S) moieties.
Protocol: FTIR Analysis (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small drop of the liquid sample (or a small amount of solid) directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction and analyze the resulting transmittance or absorbance spectrum.
Expected Characteristic Absorption Bands:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |
| Phenolic O-H | Stretch, broad | 3200 - 3600 | [7][8] |
| Aromatic C-H | Stretch | 3000 - 3100 | [9] |
| Aliphatic C-H (-SCH₃, -OCH₃) | Stretch | 2850 - 3000 | [9] |
| Aromatic C=C | Stretch | 1450 - 1600 | [10] |
| Aryl Ether C-O | Stretch | 1200 - 1275 | [8] |
| C-S | Stretch | 600 - 800 | [9] |
UV-Visible Spectroscopy
Expertise & Causality: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically its chromophore (the substituted benzene ring). While not highly specific for structure, it is an invaluable tool for quantitative analysis (as per the Beer-Lambert Law) and serves as a primary method for determining the optimal detection wavelength for HPLC analysis. The solvent choice is critical, as solvents have their own UV cutoff wavelengths and can influence the absorption maxima through solvatochromic effects.[11][12]
Protocol: UV-Vis Spectral Acquisition
-
Solvent Selection: Choose a high-purity, UV-grade solvent in which the analyte is soluble and that is transparent in the region of interest (e.g., Methanol or Acetonitrile).
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a quartz cuvette with the chosen solvent and use it to zero the instrument (the "blank").
-
Measurement: Fill a second quartz cuvette with the sample solution and record the absorbance spectrum, typically from 200 to 400 nm.
-
Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). For a methoxy-substituted phenol, expect strong absorbance bands around 220-230 nm and a weaker band around 270-290 nm.[11]
Chromatographic Purity Assessment
Chromatographic methods are the gold standard for separating a compound from its impurities, allowing for accurate purity determination and quantification.
High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: Reverse-phase HPLC (RP-HPLC) is the premier technique for assessing the purity of non-volatile or thermally labile organic compounds. It separates analytes based on their hydrophobicity. The choice of a C18 column provides a versatile non-polar stationary phase that effectively retains the aromatic analyte. The mobile phase, a mixture of water and an organic solvent like acetonitrile, is tuned to achieve optimal separation. Adding an acid (e.g., formic or phosphoric acid) to the mobile phase suppresses the ionization of the phenolic hydroxyl group, resulting in sharper, more symmetrical peaks.[13][14]
Protocol: RP-HPLC Purity Analysis
-
Sample Preparation: Prepare a stock solution of the analyte in the mobile phase or a compatible solvent (e.g., 1 mg/mL in Acetonitrile). Dilute to a working concentration (e.g., 50 µg/mL).
-
Chromatographic System: Use an HPLC system equipped with a UV detector.
-
Data Acquisition & Processing: Inject the sample and record the chromatogram. Purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks.
Recommended HPLC Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column for good retention of aromatic compounds.[14] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier for peak shape improvement; MS-compatible. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good solvating power and low UV cutoff.[15] |
| Gradient | 30% B to 95% B over 15 min | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |
| Detection | UV at λ_max (~280 nm) | Wavelength determined from UV-Vis scan for optimal sensitivity. |
Gas Chromatography (GC)
Expertise & Causality: GC is highly effective for separating volatile and semi-volatile compounds. Given its likely volatility, this compound is an excellent candidate for GC analysis. It is particularly useful for detecting residual solvents and volatile impurities that might not be visible by HPLC. A flame ionization detector (FID) provides a robust, universal response for hydrocarbons, while coupling to a mass spectrometer (MS) allows for definitive peak identification. A non-polar capillary column, such as one with a 5% phenyl polysiloxane phase (e.g., DB-5 or equivalent), is a good starting point as it separates compounds primarily by their boiling points.[16][17]
Protocol: GC-FID Purity Analysis
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile solvent like Dichloromethane or Methanol.
-
Chromatographic System: Use a gas chromatograph equipped with an FID.
-
Data Acquisition & Processing: Inject the sample and record the chromatogram.
Recommended GC Conditions:
| Parameter | Condition | Rationale |
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film | General purpose, non-polar column suitable for a wide range of analytes.[16] |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas. |
| Inlet Temp. | 250 °C | Ensures rapid vaporization of the analyte. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Separates compounds with a range of boiling points. |
| Detector | FID | Flame Ionization Detector. |
| Detector Temp. | 300 °C | Prevents condensation of analytes in the detector. |
Mass Spectrometry for Molecular Weight Confirmation
Expertise & Causality: Mass spectrometry is an essential technique for confirming the molecular weight of a compound and providing structural clues through fragmentation analysis. When coupled with a chromatographic inlet (GC-MS or LC-MS), it becomes a powerful tool for identifying unknown impurities. Electron Ionization (EI), typically used with GC, is a high-energy technique that produces many fragments, creating a rich, library-searchable spectrum. Electrospray Ionization (ESI), used with LC, is a softer technique that usually preserves the molecular ion, making it ideal for confirming molecular weight.[18][19]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | 698-81-7 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. rsc.org [rsc.org]
- 5. 4-(Methylthio)phenol(1073-72-9) 1H NMR [m.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. spectrabase.com [spectrabase.com]
- 8. Phenol, 2-methoxy- [webbook.nist.gov]
- 9. 4-(Methylthio)thiophenol [webbook.nist.gov]
- 10. 4-(Methylthio)phenol(1073-72-9) IR Spectrum [chemicalbook.com]
- 11. UV-Vis Spectrum of 4-methoxyphenol | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
- 13. Separation of 4-Methoxy-2-methylbutane-2-thiol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 15. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 16. rsc.org [rsc.org]
- 17. Simultaneous determination of 2-methoxyphenol, 2-methoxy-4-methylphenol, 2,6-dimethoxyphenol and 4'-hydroxy-3'-methoxyacetophenone in urine by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices [mdpi.com]
High-Performance Liquid Chromatography (HPLC) method for analyzing phenolic compounds.
Abstract
This comprehensive guide provides a detailed methodology for the analysis of phenolic compounds using High-Performance Liquid Chromatography (HPLC). Phenolic compounds are a diverse group of secondary metabolites found in plants, known for their antioxidant properties and significant roles in the food, pharmaceutical, and cosmetic industries.[1] Their accurate identification and quantification are crucial for quality control, product development, and scientific research. This document outlines the fundamental principles of reversed-phase HPLC for phenolic analysis, detailed protocols for sample preparation and chromatographic separation, and robust method validation procedures. It is intended for researchers, scientists, and drug development professionals seeking to establish or refine their analytical workflows for these important bioactive molecules.
Introduction: The Significance of Phenolic Compound Analysis
Phenolic compounds, encompassing flavonoids, phenolic acids, and their derivatives, are of immense interest due to their beneficial properties, including antimicrobial and antioxidant effects.[1] The type and quantity of these compounds can vary significantly depending on the source, such as fruits, vegetables, and medicinal plants.[1][2] This variability necessitates reliable analytical methods to characterize their profiles, which can serve as chemical fingerprints for determining the botanical and geographical origins of various products.[1][3]
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of phenolic compounds due to its high resolution, speed, and reproducibility for separating complex mixtures.[4] This guide will focus on reversed-phase HPLC (RP-HPLC), a powerful modality for separating compounds based on their polarity.[4][5]
The Chromatographic Principle: A Foundation for Separation
RP-HPLC separates analytes based on their hydrophobic interactions with a nonpolar stationary phase and a polar mobile phase. In the context of phenolic analysis, a C18 column is the most common choice for the stationary phase. The C18 functional groups (octadecylsilane) create a hydrophobic surface. The mobile phase typically consists of a mixture of water (often acidified) and an organic solvent like acetonitrile or methanol.[1][3]
The separation mechanism relies on the partitioning of phenolic compounds between the stationary and mobile phases. More polar phenolic compounds will have a weaker interaction with the hydrophobic C18 stationary phase and will elute earlier. Conversely, less polar (more hydrophobic) compounds will interact more strongly with the stationary phase and elute later. By gradually increasing the proportion of the organic solvent in the mobile phase (a technique known as gradient elution), even complex mixtures of phenolics with varying polarities can be effectively separated.[1][3]
The addition of a small amount of acid (e.g., acetic acid, formic acid, or phosphoric acid) to the mobile phase is a critical step.[1][3] This suppresses the ionization of the phenolic hydroxyl groups, rendering the compounds less polar and improving their retention and peak shape. Without acidification, phenolic compounds can exhibit poor peak symmetry (tailing) due to interactions between their ionized forms and the stationary phase.
Caption: Principle of Reversed-Phase HPLC for Phenolic Separation.
Experimental Workflow: From Sample to Data
A typical HPLC workflow for phenolic analysis involves several key stages, from initial sample preparation to final data analysis. Each step is crucial for achieving accurate and reliable results.
Caption: General Workflow for HPLC Analysis of Phenolic Compounds.
Detailed Protocols
Sample Preparation: The Critical First Step
The goal of sample preparation is to extract the phenolic compounds from the sample matrix and remove any interfering substances. The choice of extraction solvent is critical and depends on the polarity of the target phenolics.[6]
Protocol 4.1.1: Extraction of Phenolic Compounds from Plant Material
-
Grinding: Dry the plant material (e.g., leaves, fruits) and grind it into a fine powder to increase the surface area for extraction.[7]
-
Extraction:
-
Weigh approximately 1 gram of the powdered sample into a centrifuge tube.[2]
-
Add 25 mL of a suitable solvent. Methanol is a common choice for a broad range of phenolic compounds.[2][7] For enhanced extraction of certain phenolics, aqueous mixtures of acetone, ethanol, or methanol can be used.[8]
-
Vortex the mixture to ensure thorough mixing.[2]
-
Place the tube in an ultrasonic bath for 30 minutes at room temperature to facilitate cell disruption and solvent penetration.[2]
-
-
Centrifugation and Filtration:
Protocol 4.1.2: Solid-Phase Extraction (SPE) for Sample Clean-up (Optional)
For complex matrices like wine, an SPE step may be necessary to remove interferences and concentrate the phenolic compounds.[11][12]
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by acidified water (pH 2.0) through it.[11]
-
Sample Loading: Load the filtered extract onto the conditioned cartridge.[11]
-
Washing: Wash the cartridge with acidified water to remove polar impurities.[11]
-
Elution: Elute the retained phenolic compounds with a small volume of methanol or ethyl acetate.[11]
HPLC System and Conditions
The following table outlines a typical set of HPLC conditions for the analysis of phenolic compounds. These parameters may need to be optimized depending on the specific sample and target analytes.
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1100/1200 series, Waters Alliance, or equivalent | Widely used and reliable systems for this application.[3][9] |
| Column | Reversed-phase C18 (e.g., Zorbax, Sunfire), 250 mm x 4.6 mm, 5 µm particle size | The C18 stationary phase provides excellent separation for a wide range of phenolic compounds.[3][9] |
| Mobile Phase A | Water with 0.1% to 2.0% acetic or phosphoric acid | Acidification improves peak shape by suppressing the ionization of phenolic hydroxyl groups.[3][9] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC.[3][6] |
| Gradient Elution | A time-programmed gradient from a low to high percentage of Mobile Phase B | Allows for the separation of compounds with a wide range of polarities in a single run.[3][9] |
| Flow Rate | 0.8 - 1.0 mL/min | A typical flow rate for a 4.6 mm internal diameter column.[2][9] |
| Injection Volume | 5 - 20 µL | The optimal volume depends on the sample concentration and system sensitivity.[2][6] |
| Column Temperature | 25 - 30 °C | Maintaining a constant temperature ensures reproducible retention times.[2][13] |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector | Allows for the detection of phenolic compounds based on their UV absorbance.[3][9] |
| Detection Wavelengths | 272, 280, 310, 320, 360 nm | Different classes of phenolic compounds have different absorption maxima. A DAD allows for monitoring at multiple wavelengths simultaneously.[6][14] |
Protocol 4.2.1: Example Gradient Elution Program
This is an illustrative gradient program and should be optimized for your specific application.
| Time (min) | % Mobile Phase A (Acidified Water) | % Mobile Phase B (Acetonitrile) |
| 0 | 95 | 5 |
| 25 | 60 | 40 |
| 35 | 40 | 60 |
| 40 | 5 | 95 |
| 45 | 95 | 5 |
Detection and Quantification
A Diode Array Detector (DAD) is highly recommended for phenolic analysis as it provides spectral information for each peak, aiding in compound identification and purity assessment.[15] Quantification is typically performed by comparing the peak area of an analyte in the sample to a calibration curve generated from standards of known concentrations.[3][6]
Protocol 4.3.1: Preparation of Standard Solutions and Calibration Curve
-
Stock Solutions: Prepare individual stock solutions of phenolic standards (e.g., gallic acid, caffeic acid, quercetin, etc.) by dissolving a known amount in methanol to a concentration of 1 mg/mL.[6]
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solutions to concentrations ranging from, for example, 5 to 100 µg/mL.[6]
-
Calibration Curve: Inject each working standard into the HPLC system in triplicate. Plot the average peak area against the corresponding concentration to generate a calibration curve. The linearity of the method is confirmed if the coefficient of determination (R²) is greater than 0.99.[6][13]
Method Validation: Ensuring Data Integrity
A validated HPLC method provides confidence in the accuracy and reliability of the analytical results. Key validation parameters include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. An R² value > 0.99 is generally considered acceptable.[6][16]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[13][16]
-
Accuracy: The closeness of the measured value to the true value, often assessed by recovery studies. Recoveries between 80% and 120% are typically acceptable.[16]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), with values less than 5% being desirable.[13][16]
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (R²) | > 0.99[13][16] |
| Accuracy (Recovery) | 80 - 120%[16] |
| Precision (RSD) | < 5%[13][16] |
Troubleshooting Common HPLC Issues
Effective troubleshooting is essential for maintaining a robust HPLC workflow.
Caption: Common HPLC Problems, Causes, and Solutions.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the analysis of phenolic compounds by HPLC. By understanding the underlying principles of chromatographic separation, adhering to detailed and validated protocols, and implementing effective troubleshooting strategies, researchers can achieve accurate and reproducible results. The methodologies described herein are fundamental to the quality control and research and development of products containing these valuable natural compounds.
References
- HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.). National Institutes of Health.
- Determination of Phenolic Compounds in Plant Extracts by HPLC-DAD. (n.d.). CABI Digital Library.
- HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.). Iris Unimore.
- Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. (2024). Springer.
- Phenolic content, HPLC analysis and Antioxidant activity extract from Tamarix Articulata. (n.d.). Journal of Advanced Pharmacy Education and Research.
- Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. (2022). MDPI.
- HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. (2021). Taylor & Francis Online.
- Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic. (2016). Journal of Applied Pharmaceutical Science.
- Improving HPLC Separation of Polyphenols. (n.d.). LCGC International.
- HPLC DETERMINATION OF TWELVE POLYPHENOLS: APPLICATION IN WINE ANALYSIS. (n.d.). Journal of Hygienic Engineering and Design.
- HPLC ANALYSIS OF PHENOLIC COMPOUNDS, ANTIOXIDANT AND ANTIMICROBIAL ACTIVITY OF AMORPHA FRUTICOSA L. EXTRACTS. (n.d.). Journal of Plant Development.
-
Solid-Phase Extraction for Sample Preparation, in the HPLC Analysis of Polyphenolic Compounds in “Fino” Sherry Wine. (n.d.). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
- Determination of Phenolic Compounds Using HPLC and Electrochemical Detection with Disposable Carbon Electrodes. (n.d.). LCGC International.
- Types of HPLC Detectors. (2025). Phenomenex.
- Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. (2023). Journal of Pharmaceutical Research and Reports.
- Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
- SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. (n.d.). Redalyc.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- HPLC Analysis of Polyphenolic Compounds in Lysimachia nummularia L. and Comparative Determination of Antioxidant Capacity. (n.d.). MDPI.
-
A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. (n.d.). ResearchGate. Retrieved from [Link]
- Validation of the Analytical Method for the Determination of Flavonoids in Broccoli. (2025). ResearchGate.
- Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds. (n.d.). Benchchem.
- 5 Common HPLC Troubleshooting Mistakes and What to Do Instead. (2023). YouTube.
Sources
- 1. iris.unimore.it [iris.unimore.it]
- 2. mdpi.com [mdpi.com]
- 3. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. redalyc.org [redalyc.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. japsonline.com [japsonline.com]
- 7. japer.in [japer.in]
- 8. tandfonline.com [tandfonline.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. agilent.com [agilent.com]
- 11. keypublishing.org [keypublishing.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 14. researchgate.net [researchgate.net]
- 15. Types of HPLC Detectors | Phenomenex [phenomenex.com]
- 16. Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 4-Methoxy-2-methylthiophenol in the Exploration of Novel Pharmaceutical Agents
Introduction: Unveiling the Potential of a Unique Scaffold
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics. 4-Methoxy-2-methylthiophenol, a substituted phenol bearing a unique combination of methoxy and methylthio groups, represents an under-explored yet promising starting point for medicinal chemistry campaigns. While not extensively documented in current literature for direct pharmaceutical applications, its structural motifs are present in a variety of bioactive molecules. The electron-donating properties of the methoxy and methylthio groups, coupled with the reactive phenolic hydroxyl, provide a versatile platform for the synthesis of diverse compound libraries.
This guide provides a prospective framework for researchers and drug development professionals on the potential applications and experimental protocols for utilizing this compound as a foundational building block in the development of novel pharmaceuticals. We will explore its potential in targeting disease areas where structurally related compounds have shown promise and provide detailed, field-proven insights into synthetic derivatization and biological screening.
Scientific Rationale: Why this compound?
The therapeutic potential of derivatives from this compound can be inferred from the well-documented bioactivities of its constituent functional groups. The methoxyphenol moiety is a common feature in natural products and approved drugs, contributing to ligand-target binding, improving physicochemical properties, and influencing ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[1] For instance, derivatives of 2-methoxyphenol have been investigated for their antioxidant and anti-inflammatory properties.[2] Specifically, compounds like 2-methoxy-4-vinylphenol have been shown to exert anti-inflammatory effects by suppressing NF-κB and MAPK activation.[3]
Furthermore, the presence of a sulfur-containing functional group, the methylthio ether, opens up additional avenues for therapeutic targeting. Organosulfur compounds are known to exhibit a wide range of pharmacological activities. The thioether can engage in specific interactions with biological targets and can also be a site for metabolic oxidation, potentially leading to the generation of active metabolites.
Based on these considerations, we propose that derivatives of this compound could be promising candidates for development as:
-
Anti-inflammatory Agents: By leveraging the known anti-inflammatory properties of methoxyphenols.
-
Anticancer Agents: Many phenolic and sulfur-containing compounds have demonstrated cytotoxic effects against cancer cell lines.[4]
-
Enzyme Inhibitors: The scaffold can be elaborated to fit into the active sites of various enzymes, such as myeloperoxidase, which is implicated in cardiovascular diseases.[5]
Experimental Workflows and Protocols
The following sections detail a series of proposed experimental workflows, from the initial synthesis of derivatives to their biological evaluation. These protocols are designed to be robust and self-validating, providing a clear path for investigating the therapeutic potential of this scaffold.
PART 1: Synthesis of Novel Derivatives
The primary sites for derivatization on the this compound scaffold are the phenolic hydroxyl group and the aromatic ring. The following protocols outline methods for targeting these positions to generate a library of diverse analogs.
This protocol describes a standard Williamson ether synthesis to introduce a variety of alkyl chains to the phenolic oxygen. This modification can significantly impact the molecule's lipophilicity and its ability to form hydrogen bonds.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 20 minutes to form the phenoxide.
-
Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at 60°C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative O-Alkylated Derivatives
| Derivative | Alkyl Halide Used | Expected Molecular Weight | Purpose of Modification |
| 1a | Benzyl bromide | 260.37 | Introduce aromatic moiety, increase steric bulk |
| 1b | Ethyl bromoacetate | 240.31 | Introduce ester functionality for potential hydrolysis by cellular esterases |
| 1c | 1-bromobutane | 210.34 | Increase lipophilicity |
The Mannich reaction is a powerful tool for introducing an aminomethyl substituent onto the aromatic ring, ortho to the phenolic hydroxyl group. Such modifications can introduce a basic center, improving aqueous solubility and providing a handle for further derivatization. A similar reaction has been successfully applied to 4-methoxyphenol.[6][7]
Materials:
-
This compound
-
Formaldehyde (37% in water)
-
Secondary amine (e.g., dimethylamine, piperidine)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Cool the solution to 0°C in an ice bath.
-
Add formaldehyde (1.2 eq) followed by the dropwise addition of the secondary amine (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualization of Synthetic Pathways
Caption: Synthetic routes for the derivatization of this compound.
PART 2: Biological Evaluation
Once a library of derivatives has been synthesized, the next crucial step is to evaluate their biological activity. The following protocols outline in vitro assays relevant to the proposed therapeutic areas.
This protocol uses a cell-based assay to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This is a common primary screen for anti-inflammatory compounds.[3]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Synthesized test compounds
-
Dexamethasone (positive control)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell supernatant.
-
Determine the nitrite concentration in the supernatant by adding Griess Reagent and measuring the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition relative to the LPS-treated control.
-
Concurrently, assess cell viability using an MTT assay to rule out cytotoxicity-mediated effects.
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Synthesized test compounds
-
Doxorubicin (positive control)
Procedure:
-
Seed cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
After the treatment period, add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value for each compound.
Visualization of Biological Screening Workflow
Caption: A generalized workflow for the biological screening of novel compounds.
Conclusion and Future Directions
This compound presents a compelling, albeit underexplored, scaffold for the development of novel pharmaceutical agents. The synthetic protocols and biological screening strategies outlined in these application notes provide a robust starting point for any research program aimed at unlocking its therapeutic potential. The true value of this scaffold lies in its synthetic tractability and the unique electronic and steric properties conferred by its substituents. Future work should focus on expanding the diversity of the synthesized library, exploring a wider range of biological targets, and conducting in-depth structure-activity relationship (SAR) studies to optimize the potency and selectivity of hit compounds. Through systematic investigation, derivatives of this compound could emerge as valuable leads in the ongoing quest for new and effective medicines.
References
-
Velázquez, A. M., et al. (2007). Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol. Molbank, 2007(3), M547. Available at: [Link]
-
MDPI. (2007). Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol. Available at: [Link]
-
National Institutes of Health. (n.d.). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Available at: [Link]
-
National Institutes of Health. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Available at: [Link]
-
Neliti. (n.d.). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 4-Methylthiophenol. Available at: [Link]
-
ResearchGate. (2007). (PDF) Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol. Available at: [Link]
-
ACS Publications. (2020). Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne versus π-Allene Activations. Organic Letters. Available at: [Link]
-
National Institutes of Health. (2019). Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. PubMed Central. Available at: [Link]
-
PubMed. (2024). The role of the methoxy group in approved drugs. Available at: [Link]
-
PubMed. (2011). Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. Available at: [Link]
-
Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. Available at: [Link]
-
National Institutes of Health. (2020). Pharmacological Characterization of 4-Methylthioamphetamine Derivatives. PubMed. Available at: [Link]
-
PubMed. (n.d.). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. Available at: [Link]
-
MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Available at: [Link]
Sources
- 1. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. media.neliti.com [media.neliti.com]
- 5. Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.org [mdpi.org]
- 7. Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol [mdpi.com]
Topic: A Comprehensive Guide to the Experimental Setup for Studying the Reaction Kinetics of Phenol Methylation
An Application Note and Protocol for Researchers
Abstract
The methylation of phenol is a cornerstone reaction in the chemical industry, producing valuable intermediates such as anisole (O-methylation), cresols, and xylenols (C-methylation). Understanding the intricate kinetics of this reaction is paramount for optimizing catalyst design, maximizing product selectivity, and enhancing process efficiency. This guide provides a detailed framework for researchers, scientists, and drug development professionals to design and execute a robust experimental setup for studying the kinetics of vapor-phase phenol methylation. We delve into the causality behind experimental choices, from reactor configuration and catalyst selection to analytical quantification and kinetic modeling, ensuring a self-validating and reproducible methodology.
Introduction: The Scientific and Industrial Significance
Phenol methylation serves as a critical pathway to a variety of essential chemicals.[1] Cresols and xylenols are key precursors for antioxidants, polymers, and agrochemicals, while anisole is a vital intermediate in the fragrance and pharmaceutical industries.[2] The reaction can proceed through two primary, often competing, pathways: O-methylation to form anisole and C-methylation to form ortho- and para-cresols. Anisole itself can act as an intermediate, undergoing subsequent intramolecular rearrangement or intermolecular alkylation to yield cresols.[1]
The selectivity between these O- and C-alkylation pathways is highly dependent on the catalyst's properties—particularly the nature, density, and strength of its acid sites—and the specific reaction conditions employed. Acidic catalysts, such as zeolites and mixed metal oxides, are widely investigated for this process.[1][3][4] A thorough kinetic study is therefore not merely an academic exercise; it is essential for developing eco-friendly and economically viable synthesis routes by elucidating the reaction mechanism, identifying rate-determining steps, and understanding catalyst deactivation processes like coking.[2]
The Reaction Network: A Mechanistic Overview
The vapor-phase methylation of phenol with methanol over a solid acid catalyst is not a single reaction but a complex network of parallel and consecutive steps. Understanding this network is crucial for interpreting kinetic data correctly.
-
Primary Reactions: Phenol reacts with methanol via two parallel pathways:
-
O-Alkylation: Formation of anisole.
-
C-Alkylation: Direct formation of o-cresol and p-cresol.
-
-
Secondary Reactions:
The ratio of C-alkylation to O-alkylation is a strong function of catalyst acidity, with Brønsted acid sites often favoring O-alkylation to anisole, while a combination of Brønsted and Lewis acid sites can promote C-alkylation.
Sources
Application Notes and Protocols for 4-Methoxy-2-methylthiophenol in Material Science
Abstract
This technical guide provides a comprehensive overview of the potential applications of 4-Methoxy-2-methylthiophenol in material science. Drawing upon established principles of polymer chemistry and material design, this document outlines protocols for the synthesis of novel polymers and functional materials. Key areas of focus include the development of high-performance polymers with inherent antioxidant properties, the fabrication of functional coatings, and the exploration of this compound as a precursor for materials in organic electronics. This guide is intended for researchers and professionals in material science, polymer chemistry, and drug development, offering both theoretical insights and practical, step-by-step methodologies.
Introduction: Unveiling the Potential of a Multifunctional Monomer
This compound is a unique aromatic compound featuring a reactive thiol group, a methoxy group, and a methylthio substituent. This distinct combination of functional groups makes it a highly promising, yet underexplored, building block in material science. The presence of the thiol group offers a direct route for polymerization and surface modification, while the electron-donating methoxy and methylthio groups can influence the electronic properties and reactivity of the aromatic ring. Furthermore, the inherent antioxidant nature of the thiophenol moiety presents an opportunity to design materials with enhanced stability against oxidative degradation.[1][2]
This document serves as a foundational guide to harnessing the capabilities of this compound. We will delve into its application as a monomer for synthesizing novel polymers via electrochemical polymerization, its role in creating protective coatings, and its potential as a precursor for organic semiconductor materials. The protocols provided herein are designed to be robust and adaptable, encouraging innovation and further research into this versatile compound.
Core Applications and Scientific Rationale
The unique molecular architecture of this compound lends itself to several key applications in material science.
High-Performance Polymers with Inherent Antioxidant Properties
Causality: Oxidative degradation is a primary failure mechanism for many polymeric materials, leading to a loss of mechanical integrity and performance over time.[2] Incorporating antioxidant functionalities directly into the polymer backbone is a superior strategy compared to the simple addition of antioxidant additives, as it prevents leaching and ensures long-term stability. The thiophenol group in this compound can act as a potent radical scavenger, interrupting the auto-oxidation cycle of polymers.[1][3] The methoxy and methylthio substituents can further enhance this antioxidant activity by stabilizing the resulting thiyl radical through resonance.
Workflow Overview:
Caption: Workflow for developing antioxidant polymers.
Functional Coatings for Surface Protection
Causality: The thiol group of this compound can readily undergo "thiol-ene" click reactions or form strong bonds with metal surfaces. This reactivity makes it an excellent candidate for developing functional coatings. Such coatings can provide a protective barrier against corrosion, oxidation, and biofouling. The aromatic nature of the molecule can also contribute to the formation of dense, hydrophobic films.
Workflow Overview:
Caption: Workflow for creating functional coatings.
Precursor for Organic Electronic Materials
Causality: Thiophene and its derivatives are cornerstone materials in the field of organic electronics due to their excellent charge transport properties.[4][5][6] The π-conjugated system of the thiophene ring allows for the delocalization of electrons, which is essential for semiconductor behavior. By polymerizing this compound, it is possible to create a poly(thiophene) derivative. The methoxy and methylthio substituents can be used to tune the electronic properties, such as the HOMO/LUMO energy levels and the bandgap of the resulting polymer, making it suitable for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).[7][8]
Logical Relationship:
Caption: Path from monomer to organic electronic device.
Experimental Protocols
Protocol 1: Electrochemical Polymerization of this compound
Objective: To synthesize a film of poly(this compound) on a conductive substrate via electrochemical polymerization. This method offers excellent control over film thickness and morphology.[9][10]
Materials:
-
This compound (monomer)
-
Acetonitrile (anhydrous, polymerization grade)
-
Tetrabutylammonium perchlorate (TBAP) or other suitable supporting electrolyte
-
Indium tin oxide (ITO) coated glass slides or platinum foil (working electrode)
-
Platinum wire (counter electrode)
-
Ag/AgCl electrode (reference electrode)
-
Electrochemical workstation (potentiostat/galvanostat)
-
Three-electrode electrochemical cell
-
Nitrogen or Argon gas for deaeration
Procedure:
-
Electrolyte Preparation: Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAP) in anhydrous acetonitrile. Handle TBAP with care as it is an oxidizer.
-
Monomer Solution: Dissolve this compound in the electrolyte solution to a final concentration of 0.05 M to 0.1 M.
-
Cell Assembly: Assemble the three-electrode cell with the ITO or platinum working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode.
-
Deaeration: Purge the monomer solution with dry nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process.
-
Electrochemical Polymerization:
-
Cyclic Voltammetry (CV) Method: Perform cyclic voltammetry by scanning the potential from 0 V to an appropriate oxidation potential (e.g., +1.5 V to +2.0 V vs. Ag/AgCl) at a scan rate of 50-100 mV/s for a set number of cycles. The oxidation potential should be determined from an initial CV scan of the monomer, where an irreversible oxidation peak will be observed. Polymer deposition will be indicated by the growth of new redox peaks with successive cycles.
-
Potentiostatic Method: Alternatively, apply a constant potential, slightly higher than the monomer's oxidation potential, for a specified duration (e.g., 100-1000 seconds). The charge passed during this time will be proportional to the amount of polymer deposited.
-
-
Film Rinsing and Drying: After polymerization, carefully remove the working electrode from the cell. Rinse it thoroughly with fresh acetonitrile to remove any unreacted monomer and electrolyte. Dry the polymer film under a gentle stream of nitrogen or in a vacuum oven at a low temperature (e.g., 40-60 °C).
-
Characterization: The resulting polymer film can be characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the disappearance of the S-H bond and the formation of the polymer, and scanning electron microscopy (SEM) to observe the film morphology.
Self-Validation: The success of the polymerization can be visually confirmed by the appearance of a colored film on the electrode surface. Electrochemically, the growth of new redox waves in the cyclic voltammogram validates the deposition of an electroactive polymer.
Protocol 2: Evaluation of Antioxidant Activity in a Polymer Matrix
Objective: To assess the antioxidant efficacy of poly(this compound) when blended with a commodity polymer.
Materials:
-
Poly(this compound) (synthesized as per Protocol 1 or by chemical oxidation)
-
Host polymer (e.g., polypropylene, polyethylene)
-
Organic solvent for both polymers (e.g., dichlorobenzene, xylene)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
UV-Vis spectrophotometer
-
Forced-air oven
Procedure:
-
Polymer Blending:
-
Dissolve a known amount of the host polymer and poly(this compound) (e.g., 1-5 wt%) in a suitable high-boiling point solvent.
-
Cast the solution into a petri dish and allow the solvent to evaporate slowly in a fume hood, followed by drying in a vacuum oven to obtain a thin film.
-
-
Accelerated Aging:
-
Expose the polymer blend films and a control film (host polymer without the antioxidant) to elevated temperatures in a forced-air oven (e.g., 100-120 °C) for an extended period.
-
Periodically remove samples and monitor for signs of degradation, such as discoloration, embrittlement, or changes in the FTIR spectrum (e.g., growth of carbonyl peaks).
-
-
DPPH Radical Scavenging Assay (Solution-based):
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or toluene).
-
Prepare solutions of poly(this compound) at various concentrations.
-
Mix the polymer solution with the DPPH solution and monitor the decrease in absorbance at the characteristic wavelength of DPPH (around 517 nm) over time using a UV-Vis spectrophotometer. The rate of color change from purple to yellow is indicative of the radical scavenging activity.[11]
-
Data Presentation:
| Parameter | Control Polymer | Polymer Blend (1% Additive) | Polymer Blend (5% Additive) |
| Time to Embrittlement (hours at 120°C) | e.g., 24 | e.g., 72 | e.g., 150 |
| Carbonyl Index (after 48h at 120°C) | e.g., 0.8 | e.g., 0.2 | e.g., 0.05 |
| DPPH Scavenging (%) | N/A | e.g., 60% | e.g., 95% |
Self-Validation: A significant delay in the onset of degradation (embrittlement, carbonyl formation) in the polymer blends compared to the control validates the antioxidant effect. A clear and concentration-dependent decrease in DPPH absorbance confirms the radical scavenging mechanism.
Conclusion and Future Directions
This compound represents a versatile and promising platform for the development of advanced materials. The protocols outlined in this guide provide a starting point for synthesizing and evaluating polymers and coatings with tailored properties. The inherent antioxidant capabilities, coupled with the potential for creating electronically active materials, opens up a wide range of research avenues.
Future research should focus on:
-
Optimizing polymerization conditions to control the molecular weight and properties of the resulting polymers.
-
Investigating the copolymerization of this compound with other monomers to create materials with a broader range of functionalities.
-
Fabricating and testing prototype organic electronic devices to fully assess the potential of these new materials.
-
Exploring the use of these materials in biomedical applications, leveraging their antioxidant and potential biocompatible properties.
By systematically exploring the chemistry and material science of this compound, the scientific community can unlock its full potential in creating the next generation of high-performance materials.
References
-
Electrochemical polymerization and characterization of new copolymers of 3-substituted thiophenes. (2010). ResearchGate. [Link]
- Tuning the Electrochemical Properties of Poly-thiophenes with a 2,5-Dithienil-N-subtituted-pyrrole Bearing an Aniline Moiety for Electrochromic Devices. (n.d.). Wiley Online Library.
-
Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym. (n.d.). Defense Technical Information Center. [Link]
-
Electropolymerization of thienyl tethered comonomers and application towards the electrocatalytic reduction of nitrobenzene. (2019). PubMed Central. [Link]
-
Electrochemical Polymerization of Thiophene Derivatives attached to Lead Sulfide Nanoparticle. (2016). Winona State University OpenRiver. [Link]
-
Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. (2025). PubMed Central. [Link]
-
What Are Antioxidants For Polymers? (2025). YouTube. [Link]
-
Reaction of Phenol- and Thiophenol-Terminated Compounds with Bisoxazolines. (2009). ResearchGate. [Link]
- Process for preparation of thiophenol derivatives. (2007).
-
Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. (2016). MDPI. [Link]
-
Thiophene-Based Polymers: Synthesis and Applications. (2019). ResearchGate. [Link]
-
Synthesis and Applications of Thiophene Derivatives as Organic Materials. (2019). ResearchGate. [Link]
-
Method for preparing substituted thiophenol and heterocyclic thiophenol by continuous flow reactor. (n.d.). Patsnap Eureka. [Link]
-
Reaction kinetics of antioxidants for polyolefins. (2022). Energiforsk. [Link]
-
Innovative Application of Salophen Derivatives in Organic Electronics as a Composite Film with a Poly(3,4-Ethylenedioxythiophene. (2024). Semantic Scholar. [Link]
-
Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). (2018). ResearchGate. [Link]
-
Improved Functionality of Poly(3,4-Ethylenedioxythiophene):Poly(Styrenesulfonate)/HeptaCoordinated Organotin Complex Films via Graphene Applied to Organic Solar Cell Fabrications. (2022). Frontiers. [Link]
-
Effect of Methoxy Substituent Position on Thermal Properties and Solvent Resistance of Lignin-Inspired Poly(dimethoxyphenyl methacrylate)s. (n.d.). Amazon Web Services. [Link]
-
Synthesis of Polythiophene Derivatives and Their Application for Electrochemical DNA Sensor. (2004). ResearchGate. [Link]
-
Unexpected reactivity of ortho-functionalized thiophenol derivatives during deprotection or aerobic thiol oxidation. (2020). ResearchGate. [Link]
-
Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applications. (2021). National Institutes of Health. [Link]
-
Physical, Thermal, and Mechanical Properties of Polymers. (2015). Semantic Scholar. [Link]
-
Preparation of multifunctional coating materials and their applications: Dissertation. (2003). VTT Technical Research Centre of Finland. [Link]
-
2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. (2023). MDPI. [Link]
-
Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol. (2007). MDPI. [Link]
-
The Crucial Role of Thiophene Derivatives in Next-Generation Organic Electronics. (n.d.). Tejman. [Link]
-
Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. (2020). National Institutes of Health. [Link]
-
2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. (2023). ResearchGate. [Link]
-
Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol. (2007). MDPI. [Link]
-
Precursor polymorph determines the organic semiconductor structure formed upon annealing. (2021). Royal Society of Chemistry. [Link]
-
Polymer Chemistry. (n.d.). Royal Society of Chemistry. [Link]
-
2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. (2023). PubMed. [Link]
-
Active discovery of organic semiconductors. (2021). PubMed Central. [Link]
Sources
- 1. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. energiforsk.se [energiforsk.se]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Frontiers | Improved Functionality of Poly(3,4-Ethylenedioxythiophene):Poly(Styrenesulfonate)/HeptaCoordinated Organotin Complex Films via Graphene Applied to Organic Solar Cell Fabrications [frontiersin.org]
- 9. Electropolymerization of thienyl tethered comonomers and application towards the electrocatalytic reduction of nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. openriver.winona.edu [openriver.winona.edu]
- 11. Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Identifying and removing impurities from crude 4-Methoxy-2-methylthiophenol.
Welcome to the technical support center for the purification of 4-Methoxy-2-methylthiophenol (CAS 698-81-7).[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying and removing impurities from this crucial chemical intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity critical?
This compound is an aromatic organosulfur compound. Its molecular structure features a phenol ring substituted with a methoxy group and a methylthio group.[1] This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other specialty chemicals.[2]
The purity of this intermediate is paramount because impurities can lead to:
-
Undesirable Side Reactions: Reactive impurities can interfere with subsequent synthetic steps, leading to the formation of incorrect products and reducing the overall yield.
-
Compromised Final Product Quality: In pharmaceutical applications, even trace impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[3]
-
Regulatory Hurdles: Regulatory bodies like the FDA and ICH have stringent guidelines on the identification and quantification of impurities in drug substances.[4]
Q2: What are the most common impurities found in crude this compound?
Impurities typically arise from three main sources: the synthetic route, subsequent degradation, or storage. While the exact impurity profile depends on the specific synthesis method, common classes include:
-
Unreacted Starting Materials: Residual precursors from the synthesis, such as 2-methoxy-4-methylphenol or demethylated analogs.[5]
-
Isomeric Byproducts: Positional isomers formed during substitution reactions (e.g., 2-Methoxy-5-methylthiophenol).
-
Oxidation Products: The thiol (-SH) group is susceptible to oxidation, which can form the corresponding disulfide (bis(4-methoxy-2-methylphenyl) disulfide). Exposure to air and light can accelerate degradation.[6][7]
-
Over-methylation/Alkylation Products: Byproducts from side reactions with the alkylating agents used in synthesis.
-
Residual Solvents: Solvents used during the reaction or initial workup (e.g., toluene, acetonitrile).[8]
Q3: Which analytical techniques are best suited for identifying and quantifying these impurities?
A multi-technique approach is essential for a comprehensive impurity profile.[3] No single method provides all the necessary information.
| Technique | Primary Use & Strength | Limitations |
| GC-MS | Excellent for separating and identifying volatile and semi-volatile impurities. Provides molecular weight and fragmentation patterns for structural clues.[9] | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required. |
| HPLC-UV/MS | Highly versatile for separating a wide range of impurities. UV detection allows for quantification, while MS provides mass information for identification.[4][10] | Can be more complex to develop methods for. MS response can vary between compounds. |
| NMR Spectroscopy | The gold standard for unequivocal structure elucidation of unknown impurities.[11] Provides detailed information about the molecular framework and atom connectivity. | Lower sensitivity compared to MS. May require isolation of the impurity for full characterization. |
Q4: What are the principal strategies for purifying crude this compound?
The choice of purification method depends on the physical state of the crude product and the nature of the impurities. The three primary techniques are:
-
Vacuum Distillation: Ideal for purifying liquid compounds or low-melting solids from non-volatile impurities. The reduced pressure lowers the boiling point, preventing thermal degradation.[12]
-
Recrystallization: A powerful technique for purifying solids. It relies on the difference in solubility between the desired compound and impurities in a chosen solvent system.[13]
-
Column Chromatography: Used to separate compounds based on their differential adsorption to a stationary phase. It is particularly useful for separating closely related isomers or when distillation and recrystallization are ineffective.[14]
Impurity Identification & Purification Workflow
The following diagram outlines a logical workflow for moving from a crude sample to a highly pure product, incorporating both purification and analytical validation steps.
Caption: General workflow for purification and validation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: My crude product is a dark, viscous oil that won't solidify, even on cooling.
This is a common scenario when non-volatile, colored byproducts or residual high-boiling solvents are present.[15]
Solution: Vacuum Distillation is the most effective first step.[12]
Causality: By significantly reducing the system pressure, the boiling point of this compound is lowered, allowing it to vaporize at a temperature that avoids decomposition. The dark, non-volatile impurities remain in the distillation flask.
Step-by-Step Protocol: Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a thermometer, a condenser, a receiving flask, and a cold trap to protect the vacuum pump.
-
Charging the Flask: Add the crude oil to the distillation flask, ensuring it is no more than two-thirds full to prevent bumping. Add a magnetic stir bar for smooth boiling.
-
System Evacuation: Turn on the condenser water flow and ensure the cold trap is filled (e.g., with dry ice/acetone). Carefully apply vacuum to the system. A pressure of ~65 mmHg is a good starting point.[12]
-
Heating: Once the vacuum is stable, begin gently heating the distillation flask with a heating mantle while stirring.
-
Fraction Collection:
-
Forerun: Collect and discard the initial, low-boiling fraction, which may contain residual solvents.
-
Main Fraction: Collect the product that distills at a constant temperature. For this compound, the boiling point is reported as 75 °C, though this will vary with pressure.[16]
-
Tails: Stop the distillation before the flask is completely dry to avoid charring the residues.
-
-
Shutdown: Allow the system to cool completely before slowly reintroducing air.
Problem: After distillation, my product is a pale yellow solid, but I need a pure white, crystalline material.
The yellow color indicates the presence of trace chromophoric (color-causing) impurities or minor oxidation. Recrystallization is the ideal next step to polish the material.[17]
Solution: Recrystallization , potentially with an activated charcoal treatment.
Causality: Recrystallization works on the principle that the desired compound and its impurities have different solubility profiles in a given solvent.[13] The ideal solvent will dissolve the compound completely at a high temperature but poorly at a low temperature. As a saturated hot solution cools, the solubility of the main compound decreases, causing it to crystallize out in a pure form, while the impurities remain dissolved in the cold solvent (mother liquor).
Step-by-Step Protocol: Recrystallization
-
Solvent Selection: Choose a suitable solvent. The goal is high solubility when hot and low solubility when cold. Good starting points for phenols and thiophenols include petroleum ether, heptane/toluene mixtures, or ethyl acetate.[15][18] Perform small-scale tests to find the optimal solvent or solvent system.
-
Dissolution: Place the distilled solid in an Erlenmeyer flask. Add a minimum amount of the chosen solvent and heat the mixture (with stirring) on a hot plate until the solid just dissolves completely.
-
(Optional) Decolorization: If the solution is still colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step is crucial and must be done quickly to prevent premature crystallization in the funnel.[19]
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize the crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Problem: My analytical data (GC/HPLC) shows a persistent impurity with a similar retention time to my main product, which I suspect is an isomer.
Isomers often have very similar physical properties (boiling point, solubility), making them difficult to separate by distillation or recrystallization.
Solution: Flash Column Chromatography.
Causality: This technique separates compounds based on their polarity. A solvent (the mobile phase) flows through a column packed with a solid adsorbent (the stationary phase, typically silica gel). Less polar compounds travel through the column faster, while more polar compounds are retained longer, allowing for their separation.
Caption: Principle of chromatographic separation.
Step-by-Step Protocol: Flash Column Chromatography
-
Stationary Phase Selection: Silica gel is the standard choice. For thiols, which can be sensitive to oxidation on acidic surfaces, using acidic alumina or deactivating the silica gel with a small amount of triethylamine in the eluent can be beneficial.[7]
-
Mobile Phase (Eluent) Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good system (e.g., a mixture of hexane and ethyl acetate) will give your product an Rf value of ~0.3-0.4 and show good separation from the impurity spots.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent. Ensure there are no cracks or air bubbles.
-
Sample Loading: Dissolve the impure product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by TLC analysis of the collected fractions.
-
Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified product.
Problem: How do I definitively confirm the purity and structure of my final product?
Final validation requires a combination of analytical techniques to confirm both purity and identity.
Solution: Combined Spectroscopic and Chromatographic Analysis.
Causality: Each technique provides orthogonal (different and complementary) information, building a complete picture of your sample's quality.
-
Purity Confirmation (Quantitative):
-
GC-MS/HPLC: Run the purified sample under the same conditions as the crude material. A pure sample should show a single major peak. The area percentage of this peak (e.g., >99.5%) provides a quantitative measure of purity.[20]
-
-
Identity Confirmation (Qualitative):
-
MS (from GC-MS or LC-MS): The mass spectrum should show the correct molecular ion peak (m/z = 154.23 for C₈H₁₀OS) and a fragmentation pattern consistent with the structure.[1]
-
NMR (¹H and ¹³C): This is the ultimate confirmation of structure. The ¹H NMR spectrum should show the correct number of protons with the expected chemical shifts, splitting patterns, and integrations. The ¹³C NMR will confirm the number of unique carbon environments.[21] Any remaining peaks can be used to identify and quantify residual impurities.
-
References
-
Sciencemadness Discussion Board. (2006). 4-methoxyphenol purification. [Link]
-
Li, Y., et al. (2016). Determination of thiophenols with a novel fluorescence labelling reagent: analysis of industrial wastewater samples with SPE extraction coupled with HPLC. Analytical and Bioanalytical Chemistry, 408(13), 3527-36. [Link]
-
Chen, Z., et al. (2008). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Chromatography B, 877(28), 3363-3368. [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. [Link]
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
-
Schiavi, M., et al. (1992). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical Sciences, 81(8), 812-4. [Link]
-
ResearchGate. (2007). Synthesis of 4-Methylthiophenol. [Link]
-
MDPI. (2020). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Applied Sciences, 10(18), 6489. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Università degli Studi di Napoli Federico II. (2019). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. [Link]
-
Reddit. (2013). How would you purify air-sensitive materials (thiols) using column chromatography?[Link]
-
CONICET. (2017). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [Link]
-
NIH. (2012). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
- Patsnap. (2014). CN103864578A - Synthesis method for 4-methoxy-2-methyl benzyl cyanide.
-
Biblioteka Nauki. (2021). Methods of purification of raw polyphenol extract for chromatographic analysis. [Link]
-
ResearchGate. (2020). GCMS and LCMS/MS Based Analysis for the Identification and Characterization of Bioactive Metabolites of Seaweed Kappaphycus stri. [Link]
-
YouTube. (2018). 4 Recrystallization Methods for Increased Yield. [Link]
-
Sciencemadness Discussion Board. (2022). Interesting route to 4-methoxyphenol. [Link]
-
PubMed. (1987). Proton n.m.r. spectroscopic evidence for sulfur-aromatic interactions in peptides. [Link]
-
OIV. (2019). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms). [Link]
-
PubMed Central. (2023). Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. [Link]
-
EPFL. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
Springer Nature Experiments. (2000). Thiophilic Affinity Chromatography and Related Methods. [Link]
-
ResearchGate. (2015). GC-MS spectrum of control sample of 4-methoxyphenol. [Link]
-
ResearchGate. (2007). Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol. [Link]
-
MDPI. (2007). M547 - Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol. [Link]
- Google Patents. (2014).
-
Diva-Portal.org. (2010). Method development for the determination of thiols using HPLC with fluorescence detection. [Link]
-
CDC Stacks. (1972). Sulfur-33 magnetic resonance spectra of selected compounds. [Link]
-
Research and Reviews. (2015). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
-
BAC Reports. (2025). This compound (CAS 698-81-7) Market Research Report 2025. [Link]
-
G-Biosciences. (2024). Thiopropyl Resin for the purification of thiol group containing proteins. [Link]
-
MDPI. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. [Link]
-
Shimadzu. (2014). Analysis of Organic Solvents and Specified Chemical Substances in a Working Environment Using Two Different Columns (1). [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. marketpublishers.com [marketpublishers.com]
- 3. rroij.com [rroij.com]
- 4. Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103864578A - Synthesis method of 4-methylcatechol - Google Patents [patents.google.com]
- 6. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Synthesis method for 4-methoxy-2-methyl benzyl cyanide - Eureka | Patsnap [eureka.patsnap.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Determination of thiophenols with a novel fluorescence labelling reagent: analysis of industrial wastewater samples with SPE extraction coupled with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. veeprho.com [veeprho.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mt.com [mt.com]
- 14. bibliotekanauki.pl [bibliotekanauki.pl]
- 15. Sciencemadness Discussion Board - 4-methoxyphenol purification - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. This compound | 698-81-7 [amp.chemicalbook.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Sciencemadness Discussion Board - Interesting route to 4-methoxyphenol - Powered by XMB 1.9.11 [sciencemadness.org]
- 19. ocw.mit.edu [ocw.mit.edu]
- 20. mdpi.com [mdpi.com]
- 21. epfl.ch [epfl.ch]
Troubleshooting guide for the synthesis of air-sensitive thiophenols.
Welcome to the technical support center for the synthesis of air-sensitive thiophenols. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with these notoriously delicate compounds. Thiophenols are invaluable in various synthetic applications, yet their propensity for oxidation and challenging handling procedures can often lead to frustrating outcomes.[1][2] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic protocols.
I. Foundational Knowledge & Pre-Reaction Setup
Before delving into specific synthetic problems, it's crucial to master the foundational techniques for handling air-sensitive reagents. Many synthesis failures originate from an improperly prepared reaction environment.
FAQ: Inert Atmosphere Techniques
Question: My thiophenol synthesis is consistently yielding the disulfide byproduct. What are the most critical yet often overlooked aspects of setting up a truly inert atmosphere?
Answer: This is the most common failure mode in thiophenol synthesis. The thiol moiety is highly susceptible to oxidation to form a disulfide bridge, a reaction that can be catalyzed by mere trace amounts of oxygen.[1] While many researchers are familiar with the concept of an inert atmosphere, the devil is in the details. Here’s a breakdown of critical, non-negotiable steps:
-
Glassware Preparation is Paramount: Simply drying your glassware in an oven is often insufficient.[3] Adsorbed water on the glass surface is a significant source of protons that can interfere with your reaction and is a reactive partner for many reagents.
-
Best Practice: Flame-dry all glassware under vacuum immediately before use.[3][4] This process removes the stubborn film of adsorbed moisture. After flame-drying, allow the glassware to cool under a positive pressure of high-purity inert gas (argon is preferred over nitrogen for its higher density, which helps displace air more effectively).[4][5][6]
-
-
The "Purge-and-Refill" Cycle is Non-Negotiable: A single flush with inert gas is not enough to render a flask anaerobic.
-
Protocol: Connect your assembled, cooled, and sealed glassware to a Schlenk line.[5][7][8] Evacuate the flask to a good vacuum (until bubbling of any residual solvent ceases) and then slowly refill it with your inert gas. This cycle should be repeated at least three times to ensure the complete removal of atmospheric gases.[3][5]
-
-
Solvent Degassing is Crucial: Solvents, even "anhydrous" grades, are saturated with dissolved atmospheric gases, including oxygen.
-
Recommended Methods:
-
Freeze-Pump-Thaw: This is the most rigorous method. The solvent is frozen (typically with liquid nitrogen), a vacuum is applied to remove gases from the headspace, the vessel is sealed, and the solvent is thawed. This cycle is repeated three times.[7]
-
Sparging: Bubbling a stream of inert gas through the solvent for an extended period (at least 30 minutes) can effectively remove dissolved oxygen. This is a less rigorous but often sufficient method.[9]
-
-
II. Troubleshooting the Synthesis
This section addresses specific problems that can arise during the synthesis of thiophenols from common starting materials.
FAQ: Synthesis from Aryl Halides
Question: I'm attempting to synthesize a thiophenol from an aryl iodide using a copper-catalyzed reaction with a sulfur source, but I'm getting low yields and a complex mixture of byproducts. What's going wrong?
Answer: Copper-catalyzed C-S cross-coupling reactions are powerful methods for thiophenol synthesis.[10][11][12] However, their success hinges on several factors. Let's troubleshoot the common pitfalls:
-
Choice of Sulfur Source: The nature of your sulfur source is critical.
-
Elemental Sulfur (S₈): While inexpensive, reactions with elemental sulfur often require a subsequent reduction step (e.g., with NaBH₄) to yield the thiophenol.[10] Incomplete reduction can lead to polysulfides and other impurities.
-
Sodium Sulfide (Na₂S·9H₂O): This reagent can be a convenient, direct source of the thiol moiety.[10] However, the hydrated form introduces water, which can be detrimental to some reactions. If possible, use anhydrous Na₂S or dry the hydrated form thoroughly.
-
-
Catalyst and Ligand System: While some protocols are "ligand-free," the purity of the copper source (CuI is common) is vital.[10][11] For less reactive aryl halides (e.g., bromides or chlorides), the addition of a ligand can be essential to promote catalytic turnover and prevent catalyst deactivation.
-
Reaction Temperature and Time: These parameters are often substrate-dependent. If you are experiencing low conversion, a modest increase in temperature or an extension of the reaction time may be necessary. However, excessively high temperatures can lead to decomposition and side reactions. Monitoring the reaction by TLC or GC-MS is crucial for optimization.
| Starting Material | Sulfur Source | Catalyst System | Typical Conditions | Expected Yield |
| Aryl Iodide | S₈, then NaBH₄ | CuI | 90°C, DMF | Good to Excellent[10] |
| Aryl Iodide | Na₂S·9H₂O | CuI, 1,2-ethanedithiol | DMF | Very Good[10] |
| Aryl Bromide | S₈, then reduction | CuI-nanoparticles | Aqueous | Good (for activated bromides)[11] |
FAQ: Synthesis via Reduction of Sulfonyl Chlorides
Question: My reduction of a benzenesulfonyl chloride with zinc dust and acid is sluggish and gives a poor yield of the thiophenol. How can I improve this classic reaction?
Answer: The reduction of sulfonyl chlorides is a well-established but sometimes temperamental method for preparing thiophenols.[13][14] Success often lies in the careful control of reaction conditions and the quality of the reagents.
-
Temperature Control is Critical: The initial phase of the reaction is highly exothermic. It is essential to maintain a low temperature (0°C or below) during the addition of the zinc dust to prevent runaway reactions and the formation of byproducts.[13][14]
-
Vigorous Stirring: Zinc dust is a heterogeneous reagent. To ensure efficient reaction, the mixture must be stirred vigorously to maintain good contact between the zinc, the acid, and the sulfonyl chloride.[13] Inadequate stirring is a common cause of slow and incomplete reactions.
-
Quality of Zinc Dust: The reactivity of zinc dust can vary between batches. If you are experiencing consistently poor results, consider using a freshly opened container of zinc dust or activating the zinc by washing it with dilute acid before use.
Experimental Workflow: Inert Atmosphere Filtration
A crucial step in isolating your air-sensitive thiophenol is filtration under an inert atmosphere. This prevents oxidation of your product during workup.
Caption: Workflow for anaerobic filtration.
III. Purification and Handling
Purifying and storing air-sensitive thiophenols requires specialized techniques to prevent degradation.
FAQ: Purification Challenges
Question: How can I purify my air-sensitive thiophenol using column chromatography without causing significant oxidation?
Answer: Column chromatography of thiophenols is challenging but not impossible. The key is to minimize contact with air at every stage.
-
Solvent Deoxygenation: Thoroughly deoxygenate your column solvent by sparging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes before use.[9]
-
Inert Atmosphere Column: While a fully enclosed system is ideal, a practical approach is to run the column under a positive pressure of inert gas. This can be achieved by fitting a balloon or a gas line to the top of the column.
-
Use of Thiol Protecting Groups: If direct chromatography is proving too difficult, consider protecting the thiol group before purification. Thioacetates are a common choice as they are generally stable to chromatography and can be deprotected under mild conditions.[9] This strategy avoids handling the free thiol during the purification step.
FAQ: Storage and Handling
Question: What is the best way to store a synthesized air-sensitive thiophenol to ensure its long-term stability?
Answer: Proper storage is critical to preserving the integrity of your thiophenol.[15]
-
Inert Atmosphere is Key: The compound should be stored in a sealed vial or Schlenk flask under an inert atmosphere.[15] A glovebox provides the most secure environment for long-term storage.[15][16]
-
Cold and Dark: Store the container in a freezer, protected from light. Low temperatures slow down the rate of any potential decomposition reactions.[15]
-
Use of Sure/Seal™ Bottles: For liquid thiophenols, transferring them to a Sure/Seal™ bottle can provide a convenient way to store and dispense the material using syringe techniques while minimizing atmospheric exposure.[17][18]
Logical Relationship: Troubleshooting Low Yield
This diagram outlines a logical progression for troubleshooting low yields in thiophenol synthesis.
Caption: Decision tree for low yield troubleshooting.
IV. References
-
Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008, April 12). Retrieved from
-
An Illustrated Guide to Schlenk Line Techniques. (2023, January 29). Retrieved from
-
Air-free technique - Wikipedia. Retrieved from
-
Thiophenol synthesis by C-S coupling or substitution - Organic Chemistry Portal. Retrieved from
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews. (2013, May 7). Retrieved from
-
CuI-Nanoparticles-Catalyzed Selective Synthesis of Phenols, Anilines, and Thiophenols from Aryl Halides in Aqueous Solution | The Journal of Organic Chemistry - ACS Publications. Retrieved from
-
CuI-nanoparticles-catalyzed selective synthesis of phenols, anilines, and thiophenols from aryl halides in aqueous solution - PubMed. (2011, April 1). Retrieved from
-
Chapter 5 Thiol Protecting Groups. Retrieved from
-
Reactivity control using a Schlenk line | ACS Chemical Health & Safety. (2014, May 1). Retrieved from
-
Inert atmosphere Definition - Organic Chemistry II Key Term - Fiveable. Retrieved from
-
What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ? | ResearchGate. (2015, June 8). Retrieved from
-
thiophenol - Organic Syntheses Procedure. Retrieved from
-
How would you purify air-sensitive materials (thiols) using column chromatography? - Reddit. (2013, October 18). Retrieved from
-
Air Sensitive Compounds | Ossila. Retrieved from
-
Preparation of thiophenol (benzenethiol; mercaptobenzene; phenyl mercaptan) - PrepChem.com. Retrieved from
-
Synthesis of Air-stable, Odorless Thiophenol Surrogates via Ni-Catalyzed C-S Cross-Coupling - PubMed. (2019, July 2). Retrieved from
-
Handling Air-Sensitive Reagents Technical Bulletin AL-134. Retrieved from
-
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22). Retrieved from
-
Air Free Techniques | Handling Air-Sensitive Materials - Ossila. Retrieved from
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Synthesis of Air-stable, Odorless Thiophenol Surrogates via Ni-Catalyzed C-S Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Air-free technique - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 6. fiveable.me [fiveable.me]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. chemistryviews.org [chemistryviews.org]
- 9. reddit.com [reddit.com]
- 10. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CuI-nanoparticles-catalyzed selective synthesis of phenols, anilines, and thiophenols from aryl halides in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. prepchem.com [prepchem.com]
- 15. ossila.com [ossila.com]
- 16. ossila.com [ossila.com]
- 17. ehs.umich.edu [ehs.umich.edu]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Purification of Oily Phenolic Compounds
Welcome to the Technical Support Center dedicated to navigating the complexities of purifying oily phenolic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by this class of molecules. Their inherent viscosity, hydrophobicity, and tendency to form complex mixtures often render standard purification protocols inadequate.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly Q&A format. We will delve into the root causes of common experimental hurdles and offer field-proven solutions to streamline your purification workflows, enhance yield, and ensure the integrity of your final product.
Section 1: Troubleshooting Chromatography of Oily Phenols
The purification of oily phenolic compounds by chromatography is frequently hampered by their physical properties and chemical reactivity. Issues such as poor separation, strong retention on the stationary phase, and co-elution of structurally similar compounds are common. This section addresses these critical challenges with practical, evidence-based solutions.
FAQ 1: My oily phenolic compound is sticking to the silica gel column and won't elute, or it streaks badly. What's happening and how can I fix it?
Answer: This is a frequent issue arising from the strong interaction between the polar phenolic hydroxyl groups and the acidic silanol groups on the silica surface. This can lead to irreversible adsorption or significant tailing of the peak.
Causality: The hydrogen bonding between the phenolic -OH and silica's Si-OH groups is the primary cause. Furthermore, if your compound is particularly nonpolar, it may have poor solubility in the mobile phase, leading to precipitation on the column.
Troubleshooting Steps:
-
Assess Compound Stability: First, confirm that your compound is stable on silica gel. A simple test is to spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you observe degradation, silica gel chromatography may not be a suitable method.[1]
-
Modify the Mobile Phase:
-
Increase Polarity: A gradual increase in the polarity of your mobile phase can help to overcome the strong interactions. For instance, if you are using a hexane/ethyl acetate system, a progressive increase in the ethyl acetate concentration is a standard approach.
-
Incorporate a Competitive Hydrogen Bonding Solvent: Adding a small amount of a competitive solvent like methanol or isopropanol to your mobile phase can disrupt the strong binding of your phenolic compound to the silica. However, be cautious as high concentrations of methanol can sometimes lead to silica dissolving.[2]
-
Utilize Toluene: For aromatic compounds like phenols, incorporating toluene into the mobile phase (e.g., 10% ethyl acetate in toluene) can significantly improve separation compared to traditional hexane/ethyl acetate systems.[2]
-
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base, such as triethylamine. This is done by preparing a slurry of silica in your mobile phase containing a small percentage (0.1-1%) of triethylamine.
-
Switch the Stationary Phase: If modifying the mobile phase is unsuccessful, consider alternative stationary phases:
-
Neutral or Basic Alumina: These can be excellent alternatives for purifying compounds that are sensitive to the acidic nature of silica gel.[2]
-
Reversed-Phase Silica (C18 or C8): For highly nonpolar oily phenols, reversed-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), is often more effective.
-
FAQ 2: I'm observing co-elution of my target phenolic compound with structurally similar impurities. How can I improve the resolution?
Answer: Co-elution is a common challenge, especially with isomers or compounds having similar physicochemical properties.[3] Achieving baseline separation requires optimizing the chromatographic selectivity and efficiency.
Troubleshooting Protocol:
-
Optimize the Mobile Phase Gradient: A shallow gradient, where the change in solvent composition is slow, can significantly enhance the separation of closely eluting compounds.[4] Introducing isocratic holds at critical points in the gradient can also help resolve stubborn peaks.[4]
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to their different solvent properties.[4]
-
Adjust the Mobile Phase pH: The retention of ionizable phenolic compounds can be highly sensitive to the pH of the mobile phase. Acidifying the mobile phase (e.g., with 0.1% formic acid) is a common strategy to ensure consistent retention and good peak shape.[4]
-
Explore Different Stationary Phases: If mobile phase optimization is insufficient, a change in the stationary phase chemistry can provide a different selectivity. Consider columns with phenyl-hexyl or cyano (CN) phases.[4]
-
Enhance Efficiency:
-
Smaller Particle Size Columns: Columns packed with smaller particles (e.g., sub-2 µm) or core-shell columns offer higher theoretical plates, leading to sharper peaks and improved resolution.[4]
-
Lower the Flow Rate: Reducing the flow rate generally improves resolution, although it will increase the analysis time.
-
-
Consider Multi-Dimensional Chromatography (MDC): For highly complex mixtures, MDC techniques like comprehensive two-dimensional liquid chromatography (LCxLC) can provide a significant increase in peak capacity and resolution by utilizing two different chromatographic systems in tandem.[5]
Workflow for Troubleshooting Co-elution
Caption: A stepwise workflow for resolving co-eluting peaks in the chromatography of phenolic compounds.
FAQ 3: My oily sample is too viscous to inject onto my HPLC system. What are my options?
Answer: High viscosity samples can lead to a range of problems, including difficulty in drawing the sample into the injector, inaccurate injection volumes, and poor peak shape due to slow sample dissolution in the mobile phase.[6]
Solutions:
-
Dilution: The simplest solution is to dissolve the oily sample in a suitable solvent. The ideal injection solvent should be miscible with the mobile phase and, if possible, weaker than the mobile phase to ensure good peak focusing at the head of the column.
-
Solvent Selection: For reversed-phase HPLC, solvents like methanol, acetonitrile, or a mixture of the two are common choices. For normal-phase chromatography, hexane or isopropanol might be appropriate. Be mindful that high viscosity solvents like isopropanol can increase system backpressure.[7][8]
-
Heating: Gently warming the sample can reduce its viscosity, but care must be taken to avoid thermal degradation of the phenolic compounds.
-
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[9] This technique is well-suited for purifying less polar, oily compounds and offers advantages such as faster analysis times and reduced organic solvent consumption.[9][10]
| Parameter | Effect of High Viscosity Sample | Mitigation Strategy |
| Injection Accuracy | Inconsistent sample volume drawn | Dilute the sample in a low-viscosity solvent. |
| Peak Shape | Broad, tailing, or split peaks | Ensure the sample solvent is miscible with the mobile phase. |
| System Pressure | Potential for over-pressurization | Use a less viscous injection solvent and monitor system backpressure. |
| Column Lifetime | Potential for column plugging | Filter the diluted sample before injection. |
Section 2: Overcoming Extraction and Phase Separation Challenges
Liquid-liquid extraction (LLE) is a cornerstone of natural product purification. However, with oily phenolic compounds, this technique is often plagued by the formation of stable emulsions, making phase separation difficult and leading to significant product loss.
FAQ 4: I'm consistently getting a stable emulsion during the liquid-liquid extraction of my oily phenolic compounds. How can I break it?
Answer: Emulsion formation is a common problem when partitioning complex organic mixtures, like those containing oily phenols, between an aqueous and an organic phase.[11] These emulsions are stabilized by amphiphilic molecules that reduce the interfacial tension between the two immiscible liquids.[11]
Techniques for Breaking Emulsions:
-
Patience and Gentle Agitation: Sometimes, simply allowing the separation funnel to stand undisturbed for a period can lead to the collapse of the emulsion.[12] Gentle swirling or tapping of the funnel can also help.[12]
-
"Salting Out": Adding a saturated solution of sodium chloride (brine) to the emulsion increases the ionic strength of the aqueous phase.[13] This can decrease the solubility of your organic compound in the aqueous layer and help to break the emulsion.[13]
-
Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and disrupt the emulsion. For example, adding chloroform or dichloromethane can sometimes help to break emulsions formed with diethyl ether.[14]
-
Centrifugation: This is often the most effective method for breaking stable emulsions.[12] The centrifugal force accelerates the separation of the two phases.[12][14]
-
Filtration: Passing the emulsion through a plug of glass wool or a phase separator paper can sometimes be effective at breaking up the emulsified layer.[11]
-
pH Adjustment: Altering the pH of the aqueous phase can change the charge of the emulsifying agents, potentially leading to the breakdown of the emulsion.[12][13]
-
Freezing: Lowering the temperature to induce freezing of the aqueous layer can physically disrupt the emulsion. Once frozen, the organic layer can be decanted.[13]
Decision Tree for Breaking Emulsions
Caption: A decision tree outlining strategies for breaking emulsions during liquid-liquid extraction.
Section 3: The Challenge of Crystallizing Oily Compounds
The final step in purification is often crystallization to obtain a pure, solid product. However, the inherent nature of oily compounds makes this a significant challenge.
FAQ 5: My purified phenolic compound is an oil, and I can't get it to crystallize. What techniques can I try?
Answer: Obtaining a crystalline solid from an oil can be challenging due to high solubility in many solvents or the presence of minor impurities that inhibit crystal lattice formation.[15]
Strategies for Crystallization:
-
Solvent Selection is Key: The goal is to find a solvent or solvent system in which your compound is soluble when hot but insoluble when cold.
-
Solvent Pairs: A common technique is to use a solvent pair: one solvent in which your compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" solvent).[16] Dissolve your compound in a minimal amount of the hot "good" solvent, and then slowly add the "bad" solvent until the solution becomes slightly cloudy. Then, allow it to cool slowly. Common pairs include ethyl acetate/hexane and acetone/water.[16]
-
-
Slow Cooling and Patience: Rapid cooling often leads to the formation of an oil rather than crystals. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.[16]
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of your compound, add it to the supersaturated solution to induce crystallization.
-
Vapor Diffusion: Dissolve your compound in a small amount of a "good" solvent in a small, open vial. Place this vial inside a larger, sealed container with a "bad" solvent. The "bad" solvent will slowly diffuse into the "good" solvent, gradually reducing the solubility of your compound and promoting crystallization.[15]
-
Derivative Formation: If your compound has a suitable functional group (like a hydroxyl or a carboxylic acid), you can form a solid derivative (e.g., a salt or an ester) that may be more amenable to crystallization.[17] The original compound can then be regenerated from the purified derivative.[17]
-
Ensure Purity: Even small amounts of impurities can inhibit crystallization. It may be necessary to perform an additional chromatographic purification step.
Experimental Protocol: Crystallization Using a Solvent Pair (Ethyl Acetate/Hexane)
-
Dissolution: In a clean Erlenmeyer flask, dissolve your oily phenolic compound in the minimum amount of hot ethyl acetate.
-
Titration: While the solution is still hot, slowly add hexane dropwise with constant swirling until a persistent cloudiness (turbidity) is observed.
-
Clarification: Add a drop or two of hot ethyl acetate to just redissolve the precipitate and make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this time.
-
Refrigeration: Once at room temperature, transfer the flask to a refrigerator (4°C) or freezer (-20°C) to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Section 4: Advanced and Alternative Purification Strategies
When conventional methods fall short, several advanced techniques can be employed for the purification of oily phenolic compounds.
FAQ 6: Are there any alternatives to traditional liquid chromatography for purifying oily phenols?
Answer: Yes, several alternative and complementary techniques can be highly effective.
Advanced Purification Techniques:
-
Supercritical Fluid Chromatography (SFC): As mentioned earlier, SFC is an excellent "green" alternative to normal and reversed-phase HPLC.[9] It is particularly well-suited for the purification of non-polar to moderately polar compounds, including many oily phenols.[18] The use of supercritical CO2 as the mobile phase allows for rapid solvent removal post-purification.[9]
-
Adsorption using Specialized Media: Instead of chromatography, batch adsorption can be used to remove impurities. Activated carbon, biochar from olive pomace, and various metal-organic frameworks (MOFs) have shown high adsorption capacities for phenolic compounds.[19][20][21] This can be an effective pre-purification step to remove highly polar or colored impurities.
-
Centrifugal Partition Chromatography (CPC): CPC is a form of liquid-liquid chromatography that does not use a solid stationary phase, thus avoiding the issue of irreversible adsorption. The separation occurs between two immiscible liquid phases. This technique is particularly useful for separating components of complex mixtures without the risk of sample degradation on a solid support.[22]
References
-
Trouble with Column Chromatography of phenolic compounds. : r/OrganicChemistry. (2025). Reddit. [Link]
-
How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? (2014). ResearchGate. [Link]
-
What is a best way to purify a viscous organic liquid product other than column chromatography? (2015). ResearchGate. [Link]
-
Improving chromatographic analysis of phenolic compounds. (n.d.). Chula Digital Collections. [Link]
-
Phenolic Compounds Removal from Olive Mill Wastewater Using the Composite of Activated Carbon and Copper-Based Metal-Organic Framework. (2023). MDPI. [Link]
-
Materials Derived from Olive Pomace as Effective Bioadsorbents for the Process of Removing Total Phenols from Oil Mill Effluents. (2023). National Institutes of Health. [Link]
-
Phenolic-Compound-Extraction Systems for Fruit and Vegetable Samples. (n.d.). National Institutes of Health. [Link]
-
Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. (n.d.). MDPI. [Link]
-
Adsorbents Produced from Olive Mill Waste and Modified to Perform Phenolic Compound Removal. (2024). MDPI. [Link]
-
How to recrystallize an oily compound? (2025). ResearchGate. [Link]
-
Tackling emulsions just got easier. (2023). Biotage. [Link]
-
Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018). AZoM. [Link]
-
Specific adsorbents for the treatment of OMW phenolic compounds by activation of bio-residues from the olive oil industry. (2022). Universidad de Granada. [Link]
-
(PDF) Recovery and Removal of Phenolic Compounds from Olive Mill Wastewater. (2025). ResearchGate. [Link]
-
SUPERCRITICAL FLUID CHROMATOGRAPHY. (n.d.). Agilent. [Link]
-
Troubleshooting Guide. (n.d.). Phenomenex. [Link]
-
Phsical Treatment of Olive Oil Mill Waste Waters for The Removal of The Phenols and Analysis of Adsorption Kinetics. (n.d.). ResearchGate. [Link]
-
Guide for crystallization. (n.d.). Unknown Source. [Link]
-
Chemical determination of phenolic compounds. (n.d.). PROMETHEUS – Protocols. [Link]
-
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs. [Link]
-
Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester. [Link]
-
Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. (2024). YouTube. [Link]
-
Extraction, Separation, and Identification of Phenolic Compounds in Virgin Olive Oil by HPLC-DAD and HPLC-MS. (n.d.). MDPI. [Link]
-
Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. (n.d.). National Institutes of Health. [Link]
- Crystal formation of phenol derivatives and preparation method thereof. (n.d.).
-
SOP: CRYSTALLIZATION. (n.d.). Unknown Source. [Link]
-
Developing complementary supercritical fluid chromatographic methods for a high throughput purification process. (2022). Diva-Portal.org. [Link]
-
Column Pressure Considerations in Analytical HPLC. (n.d.). LCGC International. [Link]
-
Methods for Crystal Production of natural compounds; a review of recent advancements. (2023). Unknown Source. [Link]
- Chapter 12: Isolation and Purification of N
-
Extraction and recovery of phenolic compounds from aqueous solution by thermo-separating magnetic ionic liquid aqueous two-phase system. (2025). ResearchGate. [Link]
-
Improving HPLC Separation of Polyphenols. (n.d.). LCGC International. [Link]
-
Extraction and characterization of phenolic compounds and their potential antioxidant activities. (n.d.). National Institutes of Health. [Link]
-
Novel Processes for the Extraction of Phenolic Compounds from Olive Pomace and Their Protection by Encapsulation. (n.d.). MDPI. [Link]
-
Understanding the importance of the viscosity contrast between the sample solvent plug and the mobile phase and its potential consequence in two-dimensional high-performance liquid chromatography. (2025). ResearchGate. [Link]
-
Natural Product Isolation (2) - Purification Techniques, An Overview. (2016). Master Organic Chemistry. [Link]
-
Adaptation of a High-Pressure Liquid Chromatography System for the Measurement of Viscosity. (n.d.). MDPI. [Link]
-
Optimizing Polyphenol Analysis with Supercritical Fluid Chromatography. (2025). Spectroscopy Online. [Link]
-
Understanding the importance of the viscosity contrast between the sample solvent plug and the mobile phase and its potential consequence in two-dimensional high-performance liquid chromatography. (2009). PubMed. [Link]
-
On-line solid-phase extraction coupled to supercritical fluid chromatography to determine phenol and nitrophenols in water. (n.d.). PubMed. [Link]
-
Protein Purification Methods. (2025). Phenomenex. [Link]
-
Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021). AZoM. [Link]
-
-
Organic Solvents Used in HPLC. (n.d.). GL Sciences. [Link]
-
-
Effect of refining on the phenolic composition of crude olive oils. (n.d.). Unknown Source. [Link]
-
Profiling and evaluation of phenolic compounds in olive mill wastewater in Jordan. (2024). IWA Publishing. [Link]
-
Qualitative and Quantitative Analysis of Phenolic Compounds in Spray-Dried Olive Mill Wastewater. (2022). National Institutes of Health. [Link]
Sources
- 1. Purification [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons [mdpi.com]
- 6. Understanding the importance of the viscosity contrast between the sample solvent plug and the mobile phase and its potential consequence in two-dimensional high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. How to use analytical columns | Technical Support | GL Sciences [glsciences.com]
- 9. diva-portal.org [diva-portal.org]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. biotage.com [biotage.com]
- 12. azom.com [azom.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. unifr.ch [unifr.ch]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. mdpi.com [mdpi.com]
- 20. Materials Derived from Olive Pomace as Effective Bioadsorbents for the Process of Removing Total Phenols from Oil Mill Effluents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
Preventing the oxidation of thiophenols during chemical reactions.
Welcome to the technical support center dedicated to addressing a critical challenge in synthetic chemistry: the prevention of thiophenol oxidation. This guide is designed for researchers, scientists, and professionals in drug development who frequently work with these versatile yet sensitive reagents. My aim is to provide not just protocols, but a deeper understanding of the underlying principles to empower you to troubleshoot and optimize your reactions effectively.
Understanding the Challenge: The Facile Oxidation of Thiophenols
Thiophenols are valuable intermediates in the synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals.[1] However, their utility is often complicated by the susceptibility of the thiol group (-SH) to oxidation. The primary degradation pathway involves the formation of a disulfide bond, coupling two thiophenol molecules.[1][2] This process is a redox reaction where the thiol is oxidized.[3][4]
This oxidation can be initiated by various factors commonly encountered in a laboratory setting:
-
Atmospheric Oxygen: Particularly under basic conditions, atmospheric oxygen can readily oxidize thiophenols to disulfides.[1][5]
-
Metal Ions: Trace amounts of transition metal ions can act as catalysts, significantly accelerating the rate of oxidation.
-
Light: Photooxidation can also promote the formation of disulfide bonds.[6]
-
Elevated Temperatures: Heating during reactions can increase the rate of oxidation, especially in the presence of oxygen.[7]
The formation of the thiophenolate anion (PhS⁻), which is a highly nucleophilic species, is a key step in many desired reactions. However, this enhanced reactivity also makes it more prone to oxidation.[1]
Visualizing the Oxidation Process
The following diagram illustrates the basic transformation of thiophenol to diphenyl disulfide, a common and often unwanted side product.
Caption: General scheme of thiophenol oxidation to diphenyl disulfide.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that arise when working with thiophenols.
Q1: My reaction is consistently yielding the disulfide byproduct. What is the most likely cause?
A1: The most frequent culprit is the presence of atmospheric oxygen.[1][8] Thiophenols, especially in their deprotonated thiolate form, are highly susceptible to air oxidation.[5] If your reaction is run under what you believe to be an inert atmosphere, consider the following:
-
Inadequate Degassing of Solvents: Solvents can retain significant amounts of dissolved oxygen.[9]
-
Improper Inert Atmosphere Technique: Leaks in your apparatus or insufficient purging can allow oxygen to enter the reaction vessel.
-
Contaminated Reagents: Reagents, particularly bases, can introduce dissolved oxygen or metal impurities.
Q2: How can I effectively remove dissolved oxygen from my reaction solvents?
A2: Proper degassing of solvents is a critical first step. There are several methods, with varying levels of effectiveness:
| Degassing Method | Procedure | Effectiveness | Best For |
| Inert Gas Purging (Sparging) | Bubbling an inert gas (nitrogen or argon) through the solvent for an extended period (30-60 minutes).[9][10][11] | Least effective, but simple.[9][10] | Roughly degassing large volumes of solvent.[9][10] |
| Sonication with Vacuum Cycles | Sonicating the solvent under a light vacuum, followed by backfilling with an inert gas. This cycle is repeated 5-10 times.[7][9][10] | More effective than purging and relatively quick.[7][9] | HPLC solvents and some reactions.[7][10] |
| Freeze-Pump-Thaw | The solvent is frozen using liquid nitrogen, a vacuum is applied to remove gases from the headspace, and then the solvent is thawed. This cycle is repeated at least three times.[7][10] | The most effective method for removing dissolved gases.[7][9][10] | Highly sensitive reactions and smaller volumes of solvent.[9] |
Q3: What is the role of pH in thiophenol oxidation, and how can I control it?
A3: The pH of the reaction medium plays a significant role. Basic conditions facilitate the deprotonation of the thiol group to form the more reactive thiolate anion.[1] While this is often necessary for the desired reaction, the thiolate is also more susceptible to oxidation.[1][5]
-
Acidic to Neutral pH: In some cases, maintaining a slightly acidic to neutral pH can slow down the rate of oxidation. However, this may also reduce the nucleophilicity of the thiol, potentially hindering the desired reaction.
-
Base Selection: The choice of base can be critical. Strong, non-nucleophilic bases are often preferred. It is also important to use freshly opened or purified bases to avoid introducing contaminants.
-
Local pH Changes: Be aware that electrochemical processes at electrode surfaces can cause significant local pH changes, which can influence oxidation rates.[12][13]
Q4: I suspect metal-catalyzed oxidation. How can I mitigate this?
A4: Trace metal impurities, often from reagents or glassware, can catalyze the oxidation of thiols.
-
Use of Chelating Agents: Adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to your reaction mixture can sequester metal ions, rendering them inactive.[14]
-
High-Purity Reagents: Whenever possible, use high-purity, metal-free reagents and solvents.
-
Glassware Preparation: Ensure glassware is scrupulously clean. In some cases, acid washing may be necessary to remove trace metals.
Q5: Are there any chemical additives that can prevent oxidation?
A5: Yes, the use of antioxidants or radical scavengers can be very effective. These compounds act by reacting with and neutralizing reactive oxygen species (ROS) or other oxidizing agents.[15]
| Antioxidant/Scavenger | Mechanism of Action | Considerations |
| Butylated Hydroxytoluene (BHT) | A synthetic phenolic antioxidant that stabilizes free radicals.[16] | Effective in animal fats, less so in vegetable oils. Volatile at high temperatures.[16] |
| Vitamin E (α-tocopherol) | A natural antioxidant that acts as a hydrogen donor to break free radical chain reactions.[17][18] | Fat-soluble.[17] |
| Ascorbic Acid (Vitamin C) | A water-soluble antioxidant that can donate electrons to scavenge a variety of ROS.[15] | Water-soluble. |
| Tris(2-carboxyethyl)phosphine (TCEP) | A reducing agent that is effective at keeping thiols in their reduced state.[14] | Often used in biochemical applications and is effective over a wide pH range.[14] |
Experimental Protocols & Methodologies
Protocol 1: Establishing and Maintaining an Inert Atmosphere
This protocol details the standard procedure for setting up a reaction under an inert atmosphere using a Schlenk line or a balloon setup, which is crucial for preventing air oxidation.[19]
Materials:
-
Oven-dried or flame-dried reaction flask with a stir bar[20][21]
-
Rubber septum[20]
-
Schlenk line or a balloon filled with an inert gas (Argon or Nitrogen)[19][22]
-
Needles and syringes
Procedure:
-
Flask Preparation: Flame-dry the reaction flask under vacuum or oven-dry it at >120 °C for several hours to remove adsorbed water. Allow the flask to cool under a stream of inert gas.
-
Inert Gas Purge: Securely attach a rubber septum to the flask.[21] Insert a needle connected to the inert gas source and a second "exit" needle.[11] Flush the flask with the inert gas for at least 5-10 minutes to displace all the air.[22]
-
Reagent Addition: Add solid reagents under a positive pressure of inert gas. Liquid reagents should be added via a gas-tight syringe that has been flushed with inert gas.[21][22][23]
-
Solvent Transfer: Transfer degassed solvents to the reaction flask via cannula or a syringe.
-
Maintaining Inert Atmosphere: Throughout the reaction, maintain a positive pressure of the inert gas, typically by keeping the balloon attached or the flask connected to the Schlenk line.[20]
Caption: Workflow for setting up a reaction under an inert atmosphere.
Protocol 2: Freeze-Pump-Thaw Degassing of Solvents
This is the most rigorous method for removing dissolved gases from a solvent.[7][10]
Materials:
-
Schlenk flask or a heavy-walled flask capable of withstanding high vacuum
-
Schlenk line with a vacuum pump and inert gas supply
-
Liquid nitrogen in a Dewar flask
Procedure:
-
Fill and Attach: Fill the Schlenk flask no more than two-thirds full with the solvent to be degassed. Attach it to the Schlenk line.
-
Freeze: Immerse the flask in a Dewar of liquid nitrogen until the solvent is completely frozen solid.[7][9]
-
Pump: With the flask still in the liquid nitrogen, open the stopcock to the vacuum line and evacuate the headspace for 5-10 minutes.[7][9]
-
Thaw: Close the stopcock to the vacuum and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe bubbling as dissolved gases escape from the liquid.
-
Repeat: Repeat the freeze-pump-thaw cycle at least two more times.[7][10] After the final cycle, backfill the flask with an inert gas.
Caption: The iterative cycle of the freeze-pump-thaw degassing method.
Analytical Methods for Detecting Oxidation
It is essential to monitor your reaction for the formation of the disulfide byproduct.
-
Thin-Layer Chromatography (TLC): Often, the disulfide will have a different Rf value than the starting thiophenol.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying the presence of both the desired product and any disulfide impurity.[24][25]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum will show the disappearance of the characteristic thiol proton (-SH) peak and the appearance of new aromatic signals corresponding to the disulfide.
-
Mass Spectrometry (MS): The mass spectrum will show a peak corresponding to the molecular weight of the disulfide, which will be double that of the thiophenol minus two hydrogen atoms.
Concluding Remarks
The successful handling of thiophenols hinges on a proactive approach to prevent oxidation. By understanding the mechanisms of disulfide formation and implementing rigorous experimental techniques, you can significantly improve the yield and purity of your desired products. The key takeaways are the meticulous exclusion of atmospheric oxygen through proper inert atmosphere techniques and solvent degassing, the judicious control of reaction pH, and the use of chelating agents or antioxidants when necessary.
This guide provides a foundational framework for troubleshooting and optimizing your reactions. Remember that each reaction is unique, and a systematic approach to identifying and eliminating sources of oxidation will lead to the most robust and reproducible results.
References
-
ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ? Retrieved from [Link]
-
Fiveable. Inert atmosphere Definition - Organic Chemistry II Key Term. Retrieved from [Link]
-
YouTube. (2022, February 1). Inert Atmosphere. Retrieved from [Link]
-
PubMed. (1985, May 25). Effect of substrate and pH on the oxidative half-reaction of phenol hydroxylase. Retrieved from [Link]
-
ChemistryViews. (2013, June 4). Tips and Tricks for the Lab: Air-Sensitive Techniques (2). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. How To: Degas Solvents. Retrieved from [Link]
-
YouTube. (2022, February 1). Inert Atmosphere, with no O2. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 5). 7.3: Inert Atmospheric Methods. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. Degassing solvents. Retrieved from [Link]
-
non-enzymatic natural reactive oxygen scavengers (ros): a review on structures and mode of action. (2019, December 31). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 20). 15.7: Redox Reactions of Thiols and Disulfides. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, February 12). 3.7: Redox Reactions of Thiols and Disulfides. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Thiophenol in Organic Synthesis: Facilitating Thioether and Disulfide Formation. Retrieved from [Link]
-
Crimson Publishers. (2025, January 27). Antioxidants Activity of Selected Synthesized Compounds. Retrieved from [Link]
-
Berry Group. (2019, November 1). Section 5.4 Title: Degassing Solvents. Retrieved from [Link]
-
ResearchGate. Scavenge and production of reactive oxygen species (ROS). Organic and.... Retrieved from [Link]
-
Wikipedia. Thiophenol. Retrieved from [Link]
-
PubMed Central. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Retrieved from [Link]
-
YouTube. (2021, February 1). 13.7 Thiols | Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (2022, April 20). pH-Induced Changes in the SERS Spectrum of Thiophenol at Gold Electrodes during Cyclic Voltammetry. Retrieved from [Link]
-
The University of Groningen research portal. (2022, March 23). pH-Induced Changes in the SERS Spectrum of Thiophenol at Gold Electrodes during Cyclic Voltammetry. Retrieved from [Link]
-
Wikipedia. Cresol. Retrieved from [Link]
-
PubMed. (2010, November 18). Photooxidative coupling of thiophenol derivatives to disulfides. Retrieved from [Link]
-
Btsa. Examples of natural and synthetic antioxidants available on the market. Retrieved from [Link]
-
PubMed Central. The role of thiols and disulfides in protein chemical and physical stability. Retrieved from [Link]
-
PubMed. Determination of thiophenols with a novel fluorescence labelling reagent: analysis of industrial wastewater samples with SPE extraction coupled with HPLC. Retrieved from [Link]
-
PubMed Central. Scavenging of reactive oxygen and nitrogen species with nanomaterials. Retrieved from [Link]
-
ResearchGate. Determination of thiophenol concentrations in water samples. Retrieved from [Link]
-
PubMed Central. (2023, November 30). Reactive oxygen species (ROS) scavenging biomaterials for anti-inflammatory diseases: from mechanism to therapy. Retrieved from [Link]
-
PubMed Central. Antioxidants: Classification, Natural Sources, Activity/Capacity Measurements, and Usefulness for the Synthesis of Nanoparticles. Retrieved from [Link]
-
MDPI. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Retrieved from [Link]
-
PubMed. (2024, September 18). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Retrieved from [Link]
-
ChemRxiv. Redox-Click Chemistry for Disulfide Formation from Thiols. Retrieved from [Link]
-
ResearchGate. (2013, August 19). Does anyone have experience working with thiols which has gone for disulfide (Dimerization)? Retrieved from [Link]
-
Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Retrieved from [Link]
-
Reddit. (2013, October 4). Handling thiols in the lab. Retrieved from [Link]
-
Organic Chemistry Portal. Thiophenol synthesis by C-S coupling or substitution. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Thiophenol - Wikipedia [en.wikipedia.org]
- 6. Photooxidative coupling of thiophenol derivatives to disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How To [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. chemistryviews.org [chemistryviews.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. research.rug.nl [research.rug.nl]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ejmr.org [ejmr.org]
- 16. btsa.com [btsa.com]
- 17. Scavenging of reactive oxygen and nitrogen species with nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reactive oxygen species (ROS) scavenging biomaterials for anti-inflammatory diseases: from mechanism to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fiveable.me [fiveable.me]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. m.youtube.com [m.youtube.com]
- 24. Determination of thiophenols with a novel fluorescence labelling reagent: analysis of industrial wastewater samples with SPE extraction coupled with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
How to address poor separation in the chromatography of aromatic sulfur compounds.
Welcome to the technical support center for the chromatography of aromatic sulfur compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the separation of these challenging analytes. As Senior Application Scientists, we have compiled our field-proven insights and best practices to help you navigate common issues and achieve robust, reproducible results.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the chromatography of aromatic sulfur compounds.
Q1: Why am I seeing poor peak shapes (tailing or fronting) for my aromatic sulfur compounds?
Poor peak shape is often due to secondary interactions between the analyte and active sites within the chromatographic system. Sulfur compounds are particularly prone to interacting with metallic surfaces in the injector, column, and detector.[1] For gas chromatography (GC), this can be exacerbated by issues with the column's inertness. In High-Performance Liquid Chromatography (HPLC), peak tailing can be caused by interactions with residual silanols on the silica-based stationary phase or by using an inappropriate sample solvent.[2]
Q2: My aromatic sulfur compounds are co-eluting with other non-sulfur aromatic compounds. How can I improve resolution?
Co-elution is a common challenge, especially in complex matrices like petroleum fractions.[3][4] Improving resolution requires optimizing the selectivity of your chromatographic system. This can be achieved by:
-
Changing the stationary phase: Select a column with a different chemistry that provides better separation for your target analytes.[5][6]
-
Optimizing the mobile phase (for HPLC): Adjusting the solvent strength, pH, or using additives can significantly alter selectivity.[7][8][9]
-
Modifying the temperature program (for GC): A slower temperature ramp or a lower initial oven temperature can improve the separation of volatile compounds.
Q3: I'm experiencing low sensitivity for my sulfur compounds. What are the likely causes?
Low sensitivity can stem from several factors. Active sites in the GC flow path can irreversibly adsorb sulfur compounds, preventing them from reaching the detector.[1] In GC with a Sulfur Chemiluminescence Detector (SCD), low sensitivity can be due to detector fouling from column bleed or incomplete combustion of high-boiling point sulfur compounds.[10][11] For HPLC with UV detection, the issue might be related to the compound's poor chromophore or using a detection wavelength that is not at the analyte's absorbance maximum.
Q4: What is the best type of column to use for separating aromatic sulfur compounds?
The ideal column depends on the specific application (GC or HPLC) and the nature of the analytes.
-
For GC: Nonpolar, thick-film columns, such as those with a 100% dimethylpolysiloxane stationary phase, are often used for volatile sulfur compounds to achieve good resolution.[10][12] Specialized low-sulfur columns with enhanced inertness are also available.[13]
-
For HPLC: The choice is broader and depends on the polarity of the aromatic sulfur compounds. Reversed-phase columns (C18, C8) are common, but other phases like phenyl or pentafluorophenyl (PFP) can offer unique selectivity for aromatic compounds.[14][15] For chiral separations, specialized chiral stationary phases are necessary.[16]
Q5: How can I prevent the degradation of my aromatic sulfur compounds during analysis?
The reactivity of some sulfur compounds can lead to degradation in the hot GC injector. To mitigate this, use a deactivated inlet liner and consider a lower injection temperature if possible. For both GC and HPLC, ensuring the inertness of the entire flow path is crucial to prevent catalytic degradation on active metal surfaces.[1][10]
Troubleshooting Guide
This section provides a more in-depth look at specific problems, their root causes, and step-by-step solutions.
Gas Chromatography (GC) of Aromatic Sulfur Compounds
Causality: Peak tailing for aromatic sulfur compounds in GC is primarily caused by their interaction with active sites in the system. These active sites can be found on the inlet liner, column, or transfer lines. The lone pair of electrons on the sulfur atom can interact with acidic sites (silanols) on glass liners or columns, and also with metallic surfaces.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing in GC.
Detailed Steps:
-
Inlet Liner Maintenance:
-
Action: Replace the inlet liner with a new, deactivated liner. Glass wool, if used, should also be deactivated.
-
Rationale: The inlet is the first point of contact for the sample, and any activity here will have a significant impact on peak shape.
-
-
Column Conditioning and Care:
-
Action: If the column is old, trim 10-15 cm from the inlet end. If the problem persists, replace the column with one specifically designed for sulfur analysis, which offers a higher degree of inertness.[13]
-
Rationale: The stationary phase at the column inlet can degrade over time due to repeated injections of complex matrices, exposing active sites.
-
-
Ensure an Inert Flow Path:
Causality: Aromatic sulfur compounds often exist in complex matrices containing a multitude of hydrocarbons. Due to similar boiling points and polarities, co-elution is a frequent issue, especially with standard non-polar columns.[3][4]
Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Use a thick-film (e.g., 4.0 µm) nonpolar column (e.g., 100% dimethylpolysiloxane).[10] Consider a more polar column if co-elution persists. | A thick film increases retention and can improve the separation of volatile compounds. A different polarity phase will alter the elution order based on specific interactions rather than just boiling points. |
| Temperature Program | Lower the initial oven temperature and use a slower ramp rate (e.g., 2-5 °C/min). | This provides more time for the compounds to interact with the stationary phase, leading to better separation of closely eluting peaks. |
| Carrier Gas Flow | Optimize the linear velocity for the carrier gas being used (Helium, Hydrogen, or Nitrogen). | Operating at the optimal linear velocity maximizes column efficiency. |
Experimental Protocol: Optimizing a GC Temperature Program
-
Initial Isothermal Period: Start with an initial oven temperature at or slightly below the boiling point of the most volatile analyte for 2-5 minutes.
-
Temperature Ramp: Increase the oven temperature at a slow rate (e.g., 3 °C/min) to a temperature just above the boiling point of the highest-boiling analyte.
-
Final Isothermal Hold: Hold the final temperature for several minutes to ensure all components have eluted.
-
Iterative Refinement: If co-elution is still observed, further decrease the ramp rate or add a mid-ramp isothermal hold to better separate the critical pair.
High-Performance Liquid Chromatography (HPLC) of Aromatic Sulfur Compounds
Causality: In reversed-phase HPLC, peak tailing is often due to interactions of basic sulfur-containing aromatic compounds with acidic residual silanols on the silica stationary phase. Peak fronting can be a sign of column overload or an injection solvent that is too strong.[17]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape in HPLC.
Detailed Steps:
-
Optimize Sample Solvent:
-
Mobile Phase pH Control:
-
Action: Adjust the pH of the mobile phase to suppress the ionization of your analytes. For acidic compounds, a lower pH is needed; for basic compounds, a higher pH may be required (be mindful of the column's pH stability).
-
Rationale: Ionized compounds can interact with the stationary phase in undesirable ways, leading to peak tailing.[9]
-
-
Use of Mobile Phase Additives:
-
Action: For basic aromatic sulfur compounds, consider adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase.
-
Rationale: The competing base will interact with the active silanol sites, masking them from the analyte and improving peak shape.
-
Causality: Enantiomers have identical physical properties in a non-chiral environment. Therefore, their separation requires the use of a chiral stationary phase (CSP) or a chiral additive in the mobile phase to create diastereomeric complexes with different stabilities.[16][19]
Strategies for Chiral Separations:
| Approach | Description | Key Considerations |
| Chiral Stationary Phases (CSPs) | Columns with a chiral selector covalently bonded to the support material (e.g., polysaccharide-based or protein-based).[16] | This is the most common and effective approach. The choice of CSP is highly dependent on the analyte's structure. Screening different CSPs is often necessary. |
| Chiral Mobile Phase Additives | A chiral selector (e.g., cyclodextrins) is added to the mobile phase to form transient diastereomeric complexes with the enantiomers.[20] | Can be a cost-effective alternative to purchasing multiple CSPs. However, method development can be more complex, and the additive may interfere with detection. |
Experimental Protocol: Screening Chiral Stationary Phases
-
Analyte Characterization: Determine the structural features of your chiral aromatic sulfur compound (e.g., presence of hydrogen bond donors/acceptors, aromatic rings).
-
Initial CSP Selection: Based on the analyte's structure and literature review, select 2-3 different types of CSPs for initial screening (e.g., a polysaccharide-based column like cellulose or amylose derivatives).
-
Mobile Phase Screening: For each column, test a range of mobile phases, typically mixtures of an alcohol (e.g., ethanol or isopropanol) and a non-polar solvent (e.g., hexane).
-
Optimization: Once partial separation is achieved, fine-tune the mobile phase composition and flow rate to maximize resolution. Temperature can also be a powerful tool for optimizing chiral separations.
References
- Cyrus, G. (n.d.). Utilizing the Stereochemical Complexity of Chiral Sulfur Compounds. Longdom Publishing.
- Agilent Technologies. (2013). Analysis of Sulfur Compounds in a Petroleum Fraction using Agilent J&W DB-Sulfur SCD GC Column and Inert Flow Path. Agilent Technologies.
- Andersson, J. T. (n.d.). Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations. ACS Publications.
- Ortiz-Bustos, D., et al. (n.d.). Isolation and characterization of sulfur-containing compounds by positive-ion electrospray ionization and online HPLC/Atmospheric pressure chemical ionization coupled to Orbitrap mass spectrometry. ResearchGate.
- Restek Corporation. (1990). Column selection and optimization for sulfur compound analyses by gas chromatography. Springer.
- Sigma-Aldrich. (n.d.). Gas Chromatography (GC) Column Selection Guide. Sigma-Aldrich.
- Hegazi, A. H., & Andersson, J. T. (n.d.). Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations. ResearchGate.
- Shimadzu Scientific Instruments. (n.d.). Overcoming Challenges of Sulfur Analysis in Natural Gas and Gaseous Fuels. Shimadzu.
- Agilent Technologies. (n.d.). Select Low Sulfur GC column. Agilent.
- SilcoTek. (n.d.). Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis. SilcoTek.
- BenchChem. (2025). Technical Support Center: Gas Chromatography of Sulfur Compounds. BenchChem.
- Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC. Drawell.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- Cyrus, G. (n.d.). Utilizing the Stereochemical Complexity of Chiral Sulfur Compound. Longdom Publishing.
- Křen, V., et al. (n.d.). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. PMC - NIH.
- McNair, H. (n.d.). Troubleshooting LC, basics. Chromedia.
- HALO Columns. (2023). LC Chromatography Troubleshooting Guide. HALO Columns.
- Al-Harthi, S., et al. (2026). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. PubMed.
- Phenomenex. (n.d.). LC System Optimisation for UHPLC Performance on any HPLC. Phenomenex.
- Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Moravek.
- Sigma-Aldrich. (2014). Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices. Sigma-Aldrich.
Sources
- 1. silcotek.com [silcotek.com]
- 2. halocolumns.com [halocolumns.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. moravek.com [moravek.com]
- 10. agilent.com [agilent.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. agilent.com [agilent.com]
- 14. Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. longdom.org [longdom.org]
- 17. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 18. LC Technical Tip: LC System Optimization | Phenomenex [phenomenex.com]
- 19. longdom.org [longdom.org]
- 20. Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
Thiophenol Waste Management: A Technical Support Guide for Researchers
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the safe and effective disposal of thiophenol waste. Thiophenol, while a versatile reagent, presents significant hazards due to its high toxicity, flammability, and potent stench.[1][2][3][4][5][6] Adherence to proper waste management protocols is not only a regulatory requirement but also crucial for ensuring a safe laboratory environment.
I. Troubleshooting Guide: Common Issues in Thiophenol Waste Handling
This section addresses specific problems users may encounter during the collection, temporary storage, and treatment of thiophenol waste.
| Problem | Potential Cause(s) | Corrective Action(s) |
| Persistent, strong garlic-like or "stench" odor in the lab, even with proper fume hood use. | - Improperly sealed waste containers.- Contaminated lab coat, gloves, or equipment.- Minor, undetected spills or drips. | - Immediate Action: Ensure all waste containers are tightly capped.[2][3][7] Place suspected leaking containers in secondary containment.- Decontamination: Wipe down all surfaces in the fume hood and surrounding areas with a decontaminating solution (see Protocol 1). Discard contaminated disposable PPE in a sealed bag within the designated thiophenol waste container.[1] Non-disposable contaminated items should be decontaminated with a bleach solution.[8] |
| A white precipitate (solid) has formed in an aqueous thiophenol waste stream. | - Oxidation: Thiophenol readily oxidizes to diphenyl disulfide, especially when exposed to air or under neutral to basic pH conditions.[9][10] Diphenyl disulfide is a solid that is insoluble in water. | - Assessment: This is a natural degradation process and indicates a transformation of the initial waste. While diphenyl disulfide is less volatile, the waste should still be treated as hazardous.- Action: Proceed with the planned disposal route. Do not attempt to redissolve the solid unless it is part of a specific neutralization protocol. Acidifying the solution can sometimes prevent disulfide formation.[9] |
| Visible corrosion or degradation of a waste container. | - Material Incompatibility: Thiophenol and its acidic or basic solutions can be corrosive to certain materials. For example, it is highly corrosive to copper and brass.[1] | - Immediate Transfer: Carefully transfer the waste to a compatible container (e.g., a new, clean, chemically resistant plastic or lined metal drum).[1] Wear appropriate PPE during the transfer.- Prevention: Always use waste containers made of compatible materials. Consult your institution's safety office for approved container types. |
| Unexpected heat generation or gas evolution from the waste container. | - Incompatible Waste Mixing: Thiophenol waste may have been inadvertently mixed with incompatible chemicals, such as strong oxidizing agents (e.g., nitrates, perchlorates), strong acids, or strong bases.[2][7] | - DO NOT OPEN THE CONTAINER. - Isolate the Area: Move the container to a safe, isolated location within a fume hood if possible. Alert lab personnel and your institution's Environmental Health & Safety (EHS) office immediately.[1] |
II. Frequently Asked Questions (FAQs)
Q1: What is the primary regulatory classification for thiophenol waste?
Thiophenol waste is classified as hazardous waste. In the United States, it falls under the Resource Conservation and Recovery Act (RCRA) and is often assigned the EPA hazardous waste numbers D001 for its ignitability characteristic and P014 due to its acute toxicity.[2][7] Always consult your local and institutional regulations for complete and accurate classification.[2]
Q2: Can I dispose of small amounts of thiophenol waste down the sink?
Absolutely not. Thiophenol is very toxic to aquatic life and can cause long-term adverse effects in the aquatic environment.[3][4] Discharge into the environment, including the sanitary sewer system, is prohibited and illegal.[3][4]
Q3: What are the immediate steps to take in case of a minor thiophenol spill?
For a minor spill contained within a chemical fume hood:
-
Ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., PVC), safety goggles, and a lab coat.[1]
-
Cover the spill with an inert absorbent material, such as activated carbon adsorbent, vermiculite, or sand.[2][4]
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[2][4]
-
Decontaminate the spill area with a suitable solution (see Protocol 1).
-
WARNING: Never use dry, powdered hypochlorite or other strong oxidizers directly on a mercaptan spill, as this can lead to autoignition.[1]
Q4: Is it permissible to neutralize thiophenol waste in the lab before collection?
In-lab treatment of hazardous waste is highly regulated. While chemical neutralization can render thiophenol less hazardous, you must have a documented and approved procedure in place with your institution's EHS office. The oxidative treatment protocol described below is a common method, but it must be performed in accordance with your site-specific safety plan.
Q5: How should I manage the pungent odor associated with thiophenol waste?
Odor management is a critical aspect of handling thiophenol.
-
Containment: Always work in a certified chemical fume hood.[2] Keep all waste containers tightly sealed when not in use.[3]
-
Segregation: Store thiophenol waste in a designated area within the lab, away from general work areas.
-
Decontamination: Regularly decontaminate glassware and equipment that has come into contact with thiophenol using a bleach solution to oxidize residual thiol.[8]
III. Experimental Protocols for Thiophenol Waste Treatment
The following protocols are for the in-lab, small-scale treatment of thiophenol waste. These procedures must be approved by your institution's safety department before implementation.
Protocol 1: Oxidative Treatment of Aqueous Thiophenol Waste with Sodium Hypochlorite
This protocol describes the conversion of thiophenol into less volatile and less odorous disulfides or more highly oxidized sulfur species. Sodium hypochlorite (household bleach) is an effective and readily available oxidizing agent for this purpose.[11][12]
Workflow Diagram:
Caption: Workflow for the oxidative treatment of thiophenol waste.
Methodology:
-
Preparation:
-
Don appropriate PPE: safety goggles, lab coat, and chemical-resistant gloves.
-
Perform all steps in a certified chemical fume hood.
-
Place the container of aqueous thiophenol waste in a larger secondary container (e.g., a plastic bucket) to contain any potential spills.
-
Begin stirring the waste solution with a magnetic stir bar.
-
-
Oxidation:
-
Slowly and carefully add household bleach (sodium hypochlorite, typically 5-8% solution) to the stirring thiophenol waste. A common target is to use a significant excess, for example, making the final solution approximately a 1:1 mixture of the waste stream and bleach.[8]
-
Caution: The reaction can be exothermic. Monitor the temperature and add the bleach in portions to control any heat generation.
-
A color change or the formation of a white precipitate (diphenyl disulfide) may be observed.
-
-
Completion and Disposal:
-
Continue stirring the mixture for at least 2 hours, or preferably overnight, to ensure the reaction goes to completion.[8]
-
After the reaction is complete, check the pH of the solution. Neutralize if necessary, as required by your facility's waste disposal guidelines.
-
The treated waste, although less hazardous than the original thiophenol, must still be disposed of as hazardous chemical waste.[1] Transfer the solution to a properly labeled hazardous waste container for collection by your EHS department.
-
Protocol 2: Adsorption of Spilled Thiophenol
This protocol is for the cleanup of minor spills.
Workflow Diagram:
Caption: Step-by-step workflow for cleaning up a minor thiophenol spill.
Methodology:
-
Immediate Response:
-
Cleanup:
-
Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material like activated carbon, sand, or vermiculite.[2]
-
Allow the absorbent to fully contain the liquid.
-
-
Disposal:
-
Using non-sparking tools, carefully scoop the contaminated absorbent material into a designated, robust, and sealable container.[2]
-
Label the container clearly as "Thiophenol Spill Debris" and include the date.
-
Arrange for pickup by your institution's hazardous waste management team.
-
-
Decontamination:
-
Wipe the spill surface with a cloth soaked in a bleach solution.
-
Place the contaminated cloth in the same waste container as the spill debris.
-
Wash the area with soap and water.
-
IV. References
-
Thiophenol Safety Data Sheet. Santa Cruz Biotechnology. [URL not available from search, but content is cited]
-
Material Safety Data Sheet - Thiophenol. Cole-Parmer. [Link]
-
Thiophenol - SAFETY DATA SHEET. Alfa Aesar. [Link]
-
Thiophenol 0.9% TA - Material Safety Data Sheet (MSDS). Triveni Chemicals. [Link]
-
Material Safety Data Sheet - Thiophenol, 97%. Cole-Parmer. [Link]
-
Sodium Hypochlorite/Montmorillonite K10: An Effective Oxidant for the Oxidation of Thiols to Disulfides. ResearchGate. [Link]
-
Improved Synthesis of the Thiophenol Precursor... National Institutes of Health. [Link]
-
Thiophenol - Wikipedia. Wikipedia. [Link]
-
Reagents & Solvents: How to Work with Thiols. University of Rochester, Department of Chemistry. [Link]
-
Thiophenol-108-98-5.docx. University of Georgia Office of Research. [Link]
-
Hypochlorite-induced oxidation of thiols: formation of thiyl radicals and the role of sulfenyl chlorides as intermediates. PubMed. [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. chemicalbull.com [chemicalbull.com]
- 6. research.uga.edu [research.uga.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiophenol - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Hypochlorite-induced oxidation of thiols: formation of thiyl radicals and the role of sulfenyl chlorides as intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies for scaling up the production of 4-Methoxy-2-methylthiophenol.
Answering the user's request.## Technical Support Center: Strategies for Scaling Up the Production of 4-Methoxy-2-methylthiophenol
Welcome to the technical support center for the synthesis and scale-up of this compound (MMTP). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the production of this key intermediate. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.
PART 1: Synthesis Strategy & Scale-Up Considerations
The industrial production of this compound (CAS 698-81-7) necessitates a route that is not only high-yielding but also safe, cost-effective, and scalable. Based on established principles of aromatic chemistry, the most direct and logical approach is the electrophilic thiomethylation of the readily available starting material, 4-methoxyphenol (also known as mequinol).
The hydroxyl group of 4-methoxyphenol is a strong activating group, directing electrophilic substitution to the ortho and para positions. Since the para position is blocked by the methoxy group, the substitution is highly directed to the ortho position (C2), making this a regioselective transformation.
Proposed Primary Synthesis Route: Electrophilic Thiomethylation
The core of this strategy involves the reaction of 4-methoxyphenol with a thiomethylating agent, such as dimethyl disulfide (DMDS), in the presence of a catalyst. This approach is analogous to the synthesis of similar compounds like 4-methyl-2-(methylthio)-phenol.[1]
Reaction Scheme: 4-Methoxyphenol + Dimethyl Disulfide (DMDS) --(Catalyst)--> this compound
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// Nodes A [label="Start: 4-Methoxyphenol\n+ Solvent (e.g., Toluene)", class="reagent"]; B [label="Add Catalyst\n(e.g., Aluminum Phenoxide)", class="reagent"]; C [label="Heat to 150-160°C\nunder N2 Atmosphere", class="process"]; D [label="Slow Addition of\nDimethyl Disulfide (DMDS)", class="reagent"]; E [label="Reflux (e.g., 12-18h)", class="process"]; F [label="Monitor Progress\n(GC-MS / TLC)", class="analysis"]; G [label="Reaction Quench\n(e.g., Acidic Water)", class="process"]; H [label="Workup:\nPhase Separation & Extraction", class="process"]; I [label="Purification:\nVacuum Distillation", class="process"]; J [label="Final Product:\nthis compound", class="product"]; K [label="Characterization\n(NMR, GC-MS, IR)", class="analysis"];
// Edges A -> C; B -> C; D -> E; C -> E [label="Initiate Reaction"]; E -> F [label="Sampling"]; F -> E [label="Continue if incomplete"]; F -> G [label="Proceed upon completion"]; G -> H; H -> I; I -> J; J -> K; } endom Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol (Lab-Scale)
This protocol is based on analogous procedures and should be optimized for specific laboratory conditions.[1]
-
Reactor Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a nitrogen inlet, a thermometer, and a dropping funnel.
-
Initial Charge: Charge the flask with 4-methoxyphenol (1.0 eq) and a high-boiling solvent like toluene or xylene.
-
Catalyst Formation (In Situ): Add a catalytic amount of aluminum turnings (e.g., 0.05-0.1 eq). Heat the mixture to 150-160°C to form the aluminum phenoxide catalyst in situ, which will be evidenced by the evolution of hydrogen gas. Continue heating until hydrogen evolution ceases.
-
Reagent Addition: Once the catalyst is formed and the temperature is stable, add dimethyl disulfide (DMDS, 1.5-2.0 eq) dropwise via the dropping funnel over 1-2 hours to control the initial exotherm.
-
Reaction: After the addition is complete, maintain the reaction mixture at reflux (approx. 160°C) for 12-18 hours.
-
Monitoring: Monitor the reaction progress by withdrawing small aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding it to a stirred solution of dilute hydrochloric acid (e.g., 2M HCl).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with toluene or ethyl acetate (2x).
-
Combine the organic layers, wash with water, then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude oil by vacuum distillation to obtain this compound as a clear liquid.
PART 2: Troubleshooting Guide (Q&A Format)
Q1: My reaction shows low conversion of 4-methoxyphenol, even after prolonged reflux. What are the likely causes?
Answer: Low conversion is a common issue that can often be traced back to catalyst activity, reagent quality, or reaction conditions.
-
Inactive Catalyst: The in-situ formation of aluminum phenoxide is critical. If the 4-methoxyphenol or solvent contains water, the catalyst will be deactivated.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. Distill the initial mixture of 4-methoxyphenol and toluene to remove any azeotropic water before adding the aluminum catalyst.[1]
-
-
Insufficient Temperature: The reaction requires significant thermal energy. A reaction temperature below 150°C may be too low to drive the reaction to completion efficiently.
-
Solution: Ensure accurate temperature monitoring and consistent heating. For larger scales, consider using a jacketed reactor with a thermal fluid for uniform heat distribution.
-
-
Poor Quality DMDS: Dimethyl disulfide can degrade over time.
-
Solution: Use a fresh bottle of DMDS or distill older stock before use.
-
Q2: My GC-MS analysis shows several significant byproducts. What are they, and how can I minimize them?
Answer: Side reactions can compete with the desired thiomethylation, reducing yield and complicating purification.
-
Likely Byproducts:
-
Bis-thiomethylated Product (2,6-di(methylthio)-4-methoxyphenol): If excess DMDS is used or the reaction is run for too long, a second thiomethyl group can add to the other ortho position.
-
Demethylated Products (e.g., 2-methylthiocatechol): At high temperatures, demethylation of the methoxy group can occur, especially in the presence of acidic catalysts or impurities.[2][3] The cleavage of aryl methyl ethers is a known challenge.[4]
-
Disulfide-Bridged Dimer: Oxidation of the product's thiol group (if any is formed via demethylation of DMDS) or reaction with other sulfur species can lead to dimer formation.
-
-
Minimization Strategy:
-
Stoichiometry Control: Carefully control the stoichiometry of DMDS. Start with a smaller excess (e.g., 1.2-1.5 eq) and optimize based on results.
-
Temperature Optimization: While high temperature is needed, excessive heat can promote demethylation. Run optimization experiments to find the lowest temperature that provides a reasonable reaction rate (e.g., 150°C vs. 170°C).
-
Inert Atmosphere: Maintain a strict nitrogen or argon atmosphere throughout the reaction to prevent oxidative side reactions.
-
// Node styles reactant [fillcolor="#F1F3F4", fontcolor="#202124"]; product [fillcolor="#34A853", fontcolor="#FFFFFF"]; side_product [fillcolor="#EA4335", fontcolor="#FFFFFF"]; condition [shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#5F6368"];
// Nodes A [label="4-Methoxyphenol", class="reactant"]; B [label="this compound\n(Desired Product)", class="product"]; C [label="2,6-di(methylthio)-4-methoxyphenol", class="side_product"]; D [label="2-Methylthiocatechol", class="side_product"]; E [label="Excess DMDS /\nProlonged Time", class="condition"]; F [label="High Temp. /\nAcidic Impurities", class="condition"];
// Edges A -> B [label="+ DMDS"]; B -> C; E -> C [style=dashed, arrowhead=none]; B -> D; F -> D [style=dashed, arrowhead=none]; } endom Caption: Potential side-reaction pathways in MMTP synthesis.
Q3: During scale-up, I'm struggling with heat and mass transfer. What are the key considerations?
Answer: Scaling up from lab to pilot or production scale introduces significant engineering challenges.[5]
-
Heat Transfer: This reaction is run at high temperatures and can have an initial exotherm.
-
Solution: Move from a heating mantle to a jacketed reactor with a circulating thermal fluid for precise temperature control. Ensure the reactor's surface-area-to-volume ratio is adequate. For very large scales, internal cooling coils may be necessary.
-
-
Mass Transfer (Mixing): Efficient mixing is crucial to ensure the catalyst, reactants, and reagents are in constant contact.
-
Solution: Transition from a magnetic stirrer to an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine or anchor) to handle the increasing volume and viscosity. Baffles within the reactor can also prevent vortexing and improve mixing efficiency.
-
-
Reagent Addition: The dropwise addition of DMDS at lab scale becomes a controlled feed at the production scale.
-
Solution: Use a calibrated metering pump to add the DMDS at a consistent, pre-determined rate. This allows for better control of the reaction exotherm and minimizes localized high concentrations of the reagent.
-
PART 3: Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for this process?
Answer: Safety is paramount, especially when scaling up. Both the reagents and the product have significant hazards.
-
Thiophenols/Thiols: Thiophenols are notorious for their potent and unpleasant stench.[6] They are also toxic and can be readily absorbed through the skin.[7][8]
-
Handling: Always handle this compound and DMDS inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile or neoprene gloves (double-gloving is recommended), a lab coat, and chemical splash goggles.[9]
-
-
Flammable Solvents: Toluene and xylene are flammable.
-
Handling: Keep away from ignition sources. Use intrinsically safe equipment for large-scale operations. Ensure the reactor is properly grounded to prevent static discharge.
-
-
Waste Disposal: The waste stream will contain sulfur compounds.
-
Handling: Treat waste streams with bleach (sodium hypochlorite) to oxidize the malodorous sulfur compounds before collection by a certified waste disposal company.
-
| Hazard Class | Compound/Solvent | Key Precaution |
| Toxicity/Stench | This compound, DMDS | Handle in fume hood, use appropriate PPE.[6][8] |
| Flammability | Toluene, Xylene | No ignition sources, use grounded equipment. |
| Corrosivity | Hydrochloric Acid (workup) | Use acid-resistant gloves and eyewear. |
| Pressure | Hydrogen Gas (catalyst formation) | Ensure adequate ventilation; do not use a sealed system. |
Q2: Which analytical methods are best for in-process control and final product QC?
Answer: A combination of chromatographic and spectroscopic methods is ideal.
-
In-Process Control (IPC):
-
GC-MS: This is the most powerful tool for monitoring the reaction. It allows you to track the disappearance of the starting material and the appearance of the product and byproducts, confirming their identities by their mass spectra.[10]
-
TLC: A quick and inexpensive method for qualitative monitoring. A suitable solvent system (e.g., 9:1 Hexane:Ethyl Acetate) can effectively separate the less polar product from the more polar 4-methoxyphenol starting material.
-
-
Final Product Quality Control (QC):
-
GC-FID: For quantitative analysis to determine the final purity (e.g., area % or assay vs. a standard).
-
NMR Spectroscopy (¹H and ¹³C): Essential for unambiguous structural confirmation of the final product.
-
FTIR Spectroscopy: To confirm the presence of key functional groups (e.g., Ar-H, C-O, S-H if present, Ar-S).
-
Q3: Are there any "greener" or alternative synthesis routes to consider?
Answer: While the proposed route is robust, exploring greener alternatives is always a worthwhile endeavor.
-
Catalyst Alternatives: The use of aluminum can generate metallic waste.
-
Potential Alternative: Solid acid catalysts like silica-alumina or zeolites could potentially catalyze the reaction in a flow chemistry setup, allowing for easier catalyst separation and recycling.[11]
-
-
Solvent-Free Conditions: High-boiling phenols can sometimes be run neat (without solvent), reducing solvent waste.
-
Consideration: This would require careful temperature control to manage the reaction exotherm and viscosity. A feasibility study at the lab scale would be necessary.
-
-
Alternative Thiolating Agents: While DMDS is common, other reagents could be explored. However, many alternatives are more hazardous or expensive, making DMDS a practical choice for large-scale production.
References
- This citation is a placeholder for a general organic chemistry textbook reference.
- This citation is a placeholder for a general process chemistry reference.
-
ResearchGate. (2025). Synthesis of 4-Methylthiophenol. Available at: [Link]
- This citation is a placeholder for a general reaction kinetics reference.
-
MDPI. (2007). Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol. Available at: [Link]
-
MDPI. (2007). Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol. Available at: [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. Available at: [Link]
- This citation is a placeholder for a general chemical engineering reference.
- This citation is a placeholder for a general analytical chemistry reference.
-
PrepChem.com. (n.d.). Synthesis of 4-methyl-2-(methylthio)-phenol. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Available at: [Link]
- This citation is a placeholder for a general industrial chemistry reference.
-
Royal Society of Chemistry. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Available at: [Link]
- This citation is a placeholder for a general green chemistry reference.
-
ResearchGate. (2025). Reactions of Thiols. Available at: [Link]
-
Royal Society of Chemistry. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Available at: [Link]
-
Alfa Aesar. (2024). Thiophenol - SAFETY DATA SHEET. Available at: [Link]
- This citation is a placeholder for a general organic synthesis reference.
- This citation is a placeholder for a general chemical safety reference.
- This citation is a placeholder for a general chemical engineering reference.
- This citation is a placeholder for a general organic chemistry reference.
- This citation is a placeholder for a general chemical engineering reference.
- Google Patents. (n.d.). US4453017A - Process for the methylation of phenolic compounds with trimethyl phosphate.
-
Wikipedia. (n.d.). Demethylation. Available at: [Link]
-
Nature. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. Available at: [Link]
- This citation is a placeholder for a general organic chemistry reference.
- This citation is a placeholder for a general organic chemistry reference.
- This citation is a placeholder for a general organic chemistry reference.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiophenol. Available at: [Link]
-
MDPI. (n.d.). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Available at: [Link]
-
Chem-Station Int. Ed. (2024). O-Demethylation. Available at: [Link]
- Google Patents. (n.d.). JPH09151151A - Production of 4-methoxyphenol.
Sources
- 1. prepchem.com [prepchem.com]
- 2. Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]
- 4. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. biosynth.com [biosynth.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. JPH09151151A - Production of 4-methoxyphenol - Google Patents [patents.google.com]
Green Solvents in Phenolic Chemistry: A Technical Support Guide
Welcome to the technical support center for navigating the use of alternative, non-toxic solvents in reactions involving phenols. As the chemical industry pivots towards more sustainable practices, moving away from traditional hazardous solvents is not just an environmental imperative but a scientific and safety priority.[1][2][3][4][5] Phenols, a cornerstone of pharmaceuticals, polymers, and fine chemicals, often require specific reaction conditions that have historically relied on solvents now under scrutiny for their toxicity and environmental impact.[6][7]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple list of alternative solvents, offering in-depth, field-proven insights into their practical application. Here, you will find answers to common questions and troubleshooting strategies for challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
This section addresses common queries when transitioning to greener solvent systems for phenolic reactions.
Q1: Why should I switch from traditional solvents like DMF or NMP for my phenol reactions?
Traditional dipolar aprotic solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are effective for many reactions involving phenols due to their excellent solvating power. However, they are facing increasing regulatory pressure due to their reproductive toxicity and other health hazards.[8][9] Bio-based alternatives like Cyrene and γ-valerolactone (GVL) offer a much safer profile, being non-mutagenic, non-toxic, and biodegradable, aligning with the principles of Green Chemistry.[9][10][11]
Q2: What are the most promising non-toxic, alternative solvents for reactions with phenols?
Several classes of green solvents have shown great promise:
-
Bio-derived Dipolar Aprotic Solvents: Cyrene™ and γ-valerolactone (GVL) are excellent alternatives to DMF, NMP, and DMSO.[9][10][12][13] They are derived from renewable resources like cellulose and lignocellulosic biomass.[9][10][14]
-
Ethereal Solvents: 2-Methyltetrahydrofuran (2-MeTHF) is a bio-based alternative to tetrahydrofuran (THF) and dichloromethane, offering better stability and easier separation from water.[15][16][17][18][19]
-
Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors (HBD) and acceptors (HBA), often derived from natural sources, that form a eutectic mixture with a low melting point.[20][21] They can be tailored for specific applications and have shown high efficiency in extracting and reacting with phenolic compounds.[21][22][23][24]
-
Ethanol: For certain reactions, such as the ipso-hydroxylation of arylboronic acids to produce phenols, ethanol has proven to be a highly efficient and green solvent.[6]
Q3: How do I select the best green solvent for my specific phenol reaction (e.g., O-alkylation, esterification)?
The choice of solvent is critical and depends on several factors:
-
Reaction Type: For nucleophilic aromatic substitution or reactions requiring a polar aprotic environment, Cyrene or GVL are strong candidates.[9] For Grignard reactions or reductions, 2-MeTHF is a suitable replacement for THF.[18]
-
Reactant and Product Solubility: "Like dissolves like" is a good starting principle. The polarity of your phenol and other reactants should be matched with the solvent.[25] For instance, more polar alkylphenols have higher solubility in alcohols.[25]
-
Reaction Temperature: Consider the boiling point of the solvent. GVL has a high boiling point (207 °C), making it suitable for high-temperature reactions.[12][26]
-
Downstream Processing: Think about how you will remove the solvent and isolate your product. The high miscibility of Cyrene with water can simplify work-up procedures.[13] Conversely, the low miscibility of 2-MeTHF with water facilitates easy separation.[16][19]
Below is a table summarizing the properties of key alternative solvents to guide your selection process.
| Solvent | Source | Boiling Point (°C) | Key Properties | Common Applications in Phenolic Chemistry |
| Cyrene™ | Cellulose | 227 | Biodegradable, non-toxic, dipolar aprotic | Alternative to DMF, NMP for various organic syntheses.[10][11][13] |
| γ-Valerolactone (GVL) | Lignocellulosic biomass | 207 | Biodegradable, low toxicity, high thermal stability | Replacement for DMF, NMP in coupling reactions and amidations.[9][12][27] |
| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable resources (e.g., furfural) | ~80 | Low miscibility with water, stable | Grignard reactions, reductions, metal-catalyzed couplings.[16][17][18] |
| Deep Eutectic Solvents (DES) | Natural compounds (e.g., choline chloride, sugars) | Variable | Tunable properties, non-flammable, low cost | Extraction and reactions of polyphenols.[20][21][22][23] |
| Ethanol | Renewable feedstocks | 78.37 | Biodegradable, low toxicity | ipso-hydroxylation of arylboronic acids.[6] |
Q4: What are Deep Eutectic Solvents (DES) and how can they be used with phenols?
Deep Eutectic Solvents are a novel class of green solvents formed by mixing a hydrogen bond acceptor (HBA) with a hydrogen bond donor (HBD).[20] Interestingly, phenols themselves can act as the HBD component, forming a DES with substances like choline chloride.[22] This can create a unique reaction environment where the solvent is also a reactant or is structurally similar to the reactant, potentially enhancing solubility and reactivity. NADES (Natural Deep Eutectic Solvents) are particularly attractive as they are composed of natural, non-toxic components.[20][21]
Troubleshooting Guides
This section provides step-by-step guidance for overcoming specific challenges you might face during your experiments.
Issue 1: Poor Solubility of Phenolic Substrate
Problem: My substituted phenol has poor solubility in the chosen green solvent (e.g., Cyrene, GVL), leading to a sluggish or incomplete reaction.
Causality: While green solvents like Cyrene and GVL are excellent replacements for many polar aprotic solvents, their solvating power for highly crystalline or non-polar substrates can sometimes be lower than traditional solvents like DMF.
Troubleshooting Protocol:
-
Temperature Adjustment:
-
Action: Gradually increase the reaction temperature. Many bio-based solvents like GVL have high boiling points, allowing for a wider operational temperature range.[12]
-
Rationale: Increased temperature can significantly improve the solubility of many organic compounds.
-
-
Co-solvent System:
-
Action: Introduce a small percentage of a co-solvent. For example, if your phenol is less polar, adding a small amount of a less polar, green co-solvent like 2-MeTHF might be beneficial.
-
Rationale: A co-solvent can modulate the overall polarity of the reaction medium, enhancing the solubility of specific substrates.
-
-
Consider a Deep Eutectic Solvent (DES):
-
Action: If applicable, formulate a DES where your phenol or a structurally similar compound acts as the hydrogen bond donor.
-
Rationale: This creates a liquid medium where the substrate is a component of the solvent itself, maximizing solubility.[22]
-
-
Phase-Transfer Catalysis (PTC):
-
Action: For reactions involving an ionic reagent (e.g., phenoxide formation), employ a phase-transfer catalyst like a quaternary ammonium salt or polyethylene glycol (PEG).[28][29]
-
Rationale: PTC facilitates the transfer of the reactive species between phases, overcoming solubility barriers and often allowing the reaction to proceed in a less polar or even biphasic system, reducing the need for a single, highly effective solvent.[28][29][30][31]
-
Issue 2: Unexpected Side Reactions or Solvent Decomposition
Problem: I am observing unexpected byproducts, or my solvent (e.g., Cyrene) appears to be degrading under my reaction conditions.
Causality: Some green solvents have limitations regarding their chemical stability. For instance, Cyrene is known to decompose in the presence of strong acids or bases and strong oxidizing or reducing agents.[8] GVL can also decompose at high temperatures or in the presence of strong acids or bases.[26]
Troubleshooting Protocol:
-
pH and Reagent Compatibility Check:
-
Action: Before starting your reaction, review the stability data of your chosen solvent. For Cyrene, avoid strong acids and bases.[8]
-
Rationale: Proactively choosing reaction conditions compatible with your solvent's stability is crucial for a clean reaction.
-
-
Base Selection for Phenoxide Formation:
-
Action: For reactions requiring the formation of a phenoxide, opt for a milder base. For example, instead of sodium hydride (NaH), consider using potassium carbonate (K₂CO₃).
-
Rationale: Milder bases are less likely to cause the degradation of sensitive solvents like Cyrene.
-
-
Solvent Selection Based on Reaction Type:
-
Action: If your reaction involves strong reducing agents (e.g., LiAlH₄), 2-MeTHF is a more stable choice than Cyrene.[17]
-
Rationale: Matching the solvent to the specific demands of the reaction chemistry is a fundamental principle of synthesis design.
-
Experimental Workflow for Solvent Screening in Phenol O-Alkylation
Caption: Workflow for screening green solvents in a typical phenol O-alkylation reaction.
Issue 3: Difficulty in Product Isolation and Solvent Removal
Problem: My product is difficult to isolate from the high-boiling-point green solvent, and solvent removal is energy-intensive.
Causality: Many green solvents, such as GVL and Cyrene, have high boiling points, which makes their removal by traditional distillation challenging and energy-consuming.[32]
Troubleshooting Protocol:
-
Liquid-Liquid Extraction:
-
Action: Design a work-up procedure that utilizes liquid-liquid extraction to move your product into a lower-boiling-point solvent. For example, if your reaction is in GVL (which is miscible with water), you can dilute the reaction mixture with water and extract your product with a solvent like ethyl acetate or 2-MeTHF.[9][33]
-
Rationale: This avoids the need to distill the high-boiling-point solvent, simplifying product isolation.
-
-
Solvent Choice with Favorable Phase Separation:
-
Action: If possible, choose a solvent that allows for easy phase separation. 2-MeTHF has low miscibility with water, making it an excellent choice for reactions that require an aqueous work-up.[16][19]
-
Rationale: This simplifies the extraction process and reduces the volume of extraction solvent needed.
-
-
Solventless or Solvent-Minimized Approaches:
-
Action: Explore solvent-free reaction conditions, potentially using a phase-transfer catalyst.[34]
-
Rationale: The greenest solvent is no solvent at all. This approach completely eliminates the issue of solvent removal.
-
Logical Relationship of Solvent Properties and Experimental Outcomes
Caption: Interplay between solvent properties and key experimental outcomes in phenolic reactions.
By understanding the properties of these novel solvents and anticipating potential challenges, researchers can successfully transition to safer and more sustainable practices in their work with phenols. This guide serves as a starting point, and we encourage continuous exploration and optimization of reaction conditions to fully harness the potential of green chemistry.
References
-
Formation of Deep Eutectic Solvents by Phenols and Choline Chloride and Their Physical Properties | Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]
-
Chapter 14 - Plant-derived alkyl phenol as green solvents: Properties and applications. Available at: [Link]
-
A scalable and green one-minute synthesis of substituted phenols - RSC Publishing. Available at: [Link]
-
The Green Platform Molecule Gamma-Valerolactone – Ecotoxicity, Biodegradability, Solvent Properties, and Potential Applications | Request PDF - ResearchGate. Available at: [Link]
-
Preparation and Application of Green Sustainable Solvent Cyrene - MDPI. Available at: [Link]
-
Expanding the use of cyrene as a solvent for sustainable organic synthesis. Available at: [Link]
-
Removing phenolic pollutants using Deep Eutectic Solvents | Request PDF - ResearchGate. Available at: [Link]
-
Cyrene: A Green Solvent for the Synthesis of Bioactive Molecules and Functional Biomaterials - PMC. Available at: [Link]
-
Greener synthesis of chemical compounds and materials | Royal Society Open Science. Available at: [Link]
-
Natural deep eutectic solvents as a green extraction of polyphenols from spent coffee ground with enhanced bioactivities - Frontiers. Available at: [Link]
-
Non-Toxic Solvents: Safer Alternatives for Smarter Formulations - RE:CHEMISTRY. Available at: [Link]
-
Deep Eutectic Solvents as a Green Tool for the Extraction of Bioactive Phenolic Compounds from Avocado Peels - PMC - PubMed Central. Available at: [Link]
-
γ-Valerolactone - Wikipedia. Available at: [Link]
-
(PDF) Amino Acid-Based Natural Deep Eutectic Solvents for Extraction of Phenolic Compounds from Aqueous Environments - ResearchGate. Available at: [Link]
-
Green methodologies in synthesis and natural product chemistry of phenolic compounds. Available at: [Link]
-
Investigation of green solvents for the extraction of phenol and natural alkaloids: Solvent and extractant selection | Request PDF - ResearchGate. Available at: [Link]
-
Alternative Solvents for Green Chemistry - ResearchGate. Available at: [Link]
-
Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent - ResearchGate. Available at: [Link]
-
Preparation and Application of Green Sustainable Solvent Cyrene - ResearchGate. Available at: [Link]
-
The green platform molecule gamma-valerolactone – ecotoxicity, biodegradability, solvent properties, and potential applications - RSC Publishing. Available at: [Link]
-
2-Methyltetrahydrofuran: Main Properties, Production Processes, and Application in Extraction of Natural Products | Semantic Scholar. Available at: [Link]
-
Gamma Valerolactone (GVL) - Premium Bio-Based Solvent - Consolidated Chemical. Available at: [Link]
-
Solvents for a Safer, Sustainable Lab - USC Environmental Health & Safety - University of Southern California. Available at: [Link]
-
Contribution of phase transfer catalyst to green chemistry: A review - Jetir.Org. Available at: [Link]
-
Methods of Green Chemistry on Phase Transfer Catalyst Reaction by Dr. B Divya - YouTube. Available at: [Link]
-
PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS - Journal For Basic Sciences. Available at: [Link]
-
Challenges and Opportunities with Green Chemistry Solvents - Chemical Industry Review. Available at: [Link]
-
PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Available at: [Link]
-
Evaluation of bio-based solvents for phenolic acids extraction from aqueous matrices - Ecoxtract. Available at: [Link]
-
Some recent trends and problems in green chemistry - RSC Publishing. Available at: [Link]
-
What Are Some Alternatives to Traditional Solvents? - Chemistry For Everyone - YouTube. Available at: [Link]
-
The challenge of turning industrial chemistry green | Feature - RSC Education. Available at: [Link]
-
The Use of Benign, Safer Solvents in Research: Promoting Green Chemistry in the Laboratory - The Calculated Chemist. Available at: [Link]
-
Cyrene: a bio-based novel and sustainable solvent for organic synthesis - RSC Publishing. Available at: [Link]
-
2‐Methyltetrahydrofuran (2‐MeTHF): A Biomass‐Derived Solvent with Broad Application in Organic Chemistry | Scilit. Available at: [Link]
-
Solvents and sustainable chemistry - PMC - PubMed Central - NIH. Available at: [Link]
-
Greener Solvents. Available at: [Link]
-
Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions - ResearchGate. Available at: [Link]
-
ChemInform Abstract: 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry | Request PDF - ResearchGate. Available at: [Link]
-
Alternative Solvents - ACS GCI Pharmaceutical Roundtable. Available at: [Link]
-
Challenges in Green Solvent Research | PDF - Scribd. Available at: [Link]
-
Phenol - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI. Available at: [Link]
-
Switching to Safer Solvents and Auxiliaries: What Are The Options? - ALT LABS. Available at: [Link]
-
Alternative Solvents: Shades of Green | Organic Process Research & Development. Available at: [Link]
Sources
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. re-chemistry.com [re-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Challenges and Opportunities with Green Chemistry Solvents [chemicalindustryrevieweurope.com]
- 5. altlaboratories.com [altlaboratories.com]
- 6. A scalable and green one-minute synthesis of substituted phenols - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08580D [pubs.rsc.org]
- 7. Phenol - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Expanding the use of cyrene as a solvent for sustainable organic synthesis - ACS Green Chemistry [gcande.digitellinc.com]
- 9. gamma Valerolactone Bio Based Dipolar Aprotic Solvent [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. Cyrene: a bio-based novel and sustainable solvent for organic synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Cyrene: A Green Solvent for the Synthesis of Bioactive Molecules and Functional Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. γ-Valerolactone - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. scilit.com [scilit.com]
- 17. researchgate.net [researchgate.net]
- 18. semanticscholar.org [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Natural deep eutectic solvents as a green extraction of polyphenols from spent coffee ground with enhanced bioactivities [frontiersin.org]
- 21. Deep Eutectic Solvents as a Green Tool for the Extraction of Bioactive Phenolic Compounds from Avocado Peels - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 26. consolidated-chemical.com [consolidated-chemical.com]
- 27. The green platform molecule gamma-valerolactone – ecotoxicity, biodegradability, solvent properties, and potential applications - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 28. jetir.org [jetir.org]
- 29. fzgxjckxxb.com [fzgxjckxxb.com]
- 30. youtube.com [youtube.com]
- 31. iajpr.com [iajpr.com]
- 32. Alternative Solvents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 33. thecalculatedchemist.com [thecalculatedchemist.com]
- 34. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 4-Methoxy-2-methylthiophenol
For distribution to: Researchers, scientists, and drug development professionals
Introduction
4-Methoxy-2-methylthiophenol is a valuable substituted phenol derivative with potential applications in medicinal chemistry and materials science. Its unique trifunctional substitution pattern—a hydroxyl group, a methoxy group, and a methylthio group on an aromatic ring—makes it an attractive building block for the synthesis of more complex molecules. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, making the efficient and selective synthesis of this compound a topic of significant interest.
This guide provides an in-depth comparison of plausible synthetic routes to this compound. As no direct, optimized synthesis has been prominently reported in the literature, this document outlines three logical and scientifically sound approaches based on established organic chemistry principles. Each route is analyzed for its potential efficiency, the availability and toxicity of starting materials, and the complexity of the required reaction conditions. Detailed, step-by-step protocols, supported by experimental data from analogous transformations, are provided to offer a practical framework for researchers.
Comparative Analysis of Synthetic Strategies
Three primary synthetic strategies for the preparation of this compound are proposed and evaluated:
-
Route 1: Direct Ortho-Thiomethylation of 4-Methoxyphenol. This approach is the most direct, involving the selective introduction of a methylthio group at the C2 position of the readily available starting material, 4-methoxyphenol.
-
Route 2: Nucleophilic Substitution on a Pre-functionalized Precursor. This strategy begins with a 4-methoxyphenol derivative where the C2 position is functionalized with a suitable leaving group, such as a halogen, which is then displaced by a methylthio nucleophile.
-
Route 3: Multi-step Synthesis via a Diazonium Salt Intermediate. This classical approach involves the introduction of a nitro group at the C2 position, followed by its reduction to an amine, conversion to a diazonium salt, and subsequent reaction with a methylthio source.
The following sections will delve into the mechanistic rationale and practical considerations for each of these routes.
Route 1: Direct Ortho-Thiomethylation of 4-Methoxyphenol
The direct introduction of a methylthio group onto a phenol ring, ortho to the hydroxyl group, presents an atom-economical and efficient synthetic strategy. The hydroxyl group of 4-methoxyphenol is an ortho,para-directing activator. Since the para position is blocked by the methoxy group, electrophilic substitution is directed to the ortho positions.
Mechanistic Considerations
The reaction of phenols with dimethyl disulfide (DMDS) in the presence of a Lewis acid or under other activating conditions can generate an electrophilic sulfur species, which then undergoes electrophilic aromatic substitution on the electron-rich phenol ring.
Caption: General workflow for direct ortho-thiomethylation.
Experimental Protocol (Proposed)
This protocol is adapted from general methods for the thiomethylation of phenols.
-
Reaction Setup: To a solution of 4-methoxyphenol (1.0 equiv.) in a suitable solvent (e.g., dichloromethane or a non-polar aprotic solvent) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃, 0.1-1.2 equiv.).
-
Reagent Addition: Cool the mixture in an ice bath and add dimethyl disulfide (DMDS) (1.0-1.5 equiv.) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water or dilute HCl. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Comparison of Potential Catalysts for Thiomethylation
| Catalyst System | Expected Yield | Reaction Conditions | Advantages | Disadvantages |
| AlCl₃ / DMDS | Moderate | 0°C to RT, 12-24h | Readily available catalyst | Potential for side reactions, moisture sensitive |
| FeCl₃ / DMDS | Moderate | RT, 8-16h | Inexpensive catalyst | Can be less selective |
| Iodine / DMSO | Moderate to Good | RT, 6-12h | Mild conditions | DMSO as a reactant and solvent can complicate work-up |
Trustworthiness & Expertise
The choice of a Lewis acid is critical in this reaction. A strong Lewis acid like AlCl₃ can activate the DMDS but may also lead to undesired side reactions or polymerization of the phenol. Milder Lewis acids or alternative activation methods, such as the use of iodine in DMSO, may offer better selectivity for the desired ortho-substituted product. The reaction temperature should be carefully controlled to minimize the formation of the thermodynamically more stable, but sterically hindered, di-ortho-substituted product.
Route 2: Nucleophilic Substitution on 2-Bromo-4-methoxyphenol
This route offers a more controlled approach by first installing a leaving group at the desired position, followed by its displacement with a methylthio nucleophile. 2-Bromo-4-methoxyphenol is a commercially available starting material, making this a viable option.[1][2][3][4]
Mechanistic Considerations
The core of this route is a nucleophilic aromatic substitution (SNAAr) reaction or, more likely, a copper-catalyzed cross-coupling reaction. The electron-donating methoxy and hydroxyl groups do not strongly activate the ring towards traditional SNAAr. Therefore, a transition metal catalyst, typically copper, is employed to facilitate the coupling of the aryl bromide with a sulfur nucleophile like sodium thiomethoxide.
Caption: Workflow for nucleophilic substitution route.
Experimental Protocol (Proposed)
This protocol is based on Ullmann-type coupling reactions for the formation of aryl thioethers.
-
Reaction Setup: In a Schlenk flask, combine 2-bromo-4-methoxyphenol (1.0 equiv.), a copper(I) catalyst (e.g., CuI, 5-10 mol%), and a suitable ligand (e.g., L-proline or a diamine, 10-20 mol%).
-
Reagent Addition: Add a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.) and sodium thiomethoxide (NaSMe) (1.2-1.5 equiv.). Add a high-boiling polar aprotic solvent (e.g., DMF, DMAc, or NMP).
-
Reaction Progression: Heat the reaction mixture to 80-120°C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Data Presentation: Comparison of Catalytic Systems for C-S Cross-Coupling
| Catalyst/Ligand System | Typical Yield | Reaction Temperature | Advantages | Disadvantages |
| CuI / L-proline | Good to Excellent | 80-100°C | Inexpensive, readily available | May require longer reaction times |
| CuI / Ethylenediamine | Good | 100-120°C | Effective for electron-rich aryl halides | Higher temperatures needed |
| Pd(OAc)₂ / Xantphos | Excellent | 80-110°C | High efficiency and selectivity | Expensive catalyst and ligand |
Trustworthiness & Expertise
Copper-catalyzed C-S cross-coupling reactions are well-established. The choice of ligand is crucial for the efficiency of the catalytic cycle. L-proline has been shown to be an effective and inexpensive ligand for such transformations. The base plays a dual role: it deprotonates the phenol (if not already done) and neutralizes the HBr formed during the reaction. The use of a high-boiling point solvent is necessary to achieve the required reaction temperatures. Palladium catalysis is an alternative but is generally more expensive.
Route 3: Multi-step Synthesis via a Diazonium Salt
This classical, multi-step approach offers a reliable, albeit longer, pathway to the target molecule. It involves nitration of 4-methoxyphenol, reduction of the nitro group, diazotization of the resulting amine, and finally, introduction of the methylthio group.
Mechanistic Considerations
Each step in this sequence follows a well-understood mechanism. The nitration is an electrophilic aromatic substitution. The reduction of the nitro group is typically achieved through catalytic hydrogenation or with a reducing metal in acidic media. The formation of the diazonium salt from the aniline derivative is a standard procedure. The final step is a Sandmeyer-type reaction, where the diazonium group is replaced by a methylthio group, often via a radical mechanism.[5][6]
Caption: Workflow for the multi-step synthesis via a diazonium salt.
Experimental Protocols (Proposed)
Step 1: Nitration of 4-Methoxyphenol
-
Dissolve 4-methoxyphenol in glacial acetic acid and cool to 0-5°C.
-
Slowly add a mixture of nitric acid and sulfuric acid, maintaining the low temperature.
-
Stir for 1-2 hours, then pour onto ice and filter the precipitated 4-methoxy-2-nitrophenol.[7][8]
Step 2: Reduction of 4-Methoxy-2-nitrophenol
-
Suspend 4-methoxy-2-nitrophenol in ethanol.
-
Add a catalytic amount of palladium on carbon (5% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere at room temperature until the starting material is consumed.[9]
-
Filter off the catalyst and evaporate the solvent to obtain 2-amino-4-methoxyphenol.
Step 3: Diazotization and Thiomethylation
-
Dissolve 2-amino-4-methoxyphenol in a mixture of dilute HCl and water and cool to 0-5°C.
-
Slowly add an aqueous solution of sodium nitrite.
-
In a separate flask, prepare a solution of sodium thiomethoxide or use dimethyl disulfide with a copper catalyst.
-
Slowly add the cold diazonium salt solution to the thiomethylating agent solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Work-up by extraction with an organic solvent and purify by column chromatography.
Data Presentation: Comparison of Steps in the Multi-step Synthesis
| Step | Reagents | Typical Yield | Key Considerations |
| Nitration | HNO₃, H₂SO₄ | Good | Control of temperature is crucial to avoid over-nitration. |
| Reduction | H₂, Pd/C | Excellent | Catalytic hydrogenation is clean and efficient. |
| Diazotization | NaNO₂, HCl | High (in situ) | Diazonium salt is unstable and should be used immediately. |
| Thiomethylation | NaSMe or DMDS/Cu+ | Moderate to Good | The choice of sulfur nucleophile and catalyst is important. |
Trustworthiness & Expertise
This route, while longer, relies on a series of robust and well-documented reactions. The nitration of phenols requires careful temperature control to ensure regioselectivity and prevent oxidation. Catalytic hydrogenation is a very effective method for the reduction of aromatic nitro groups.[10] The Sandmeyer reaction is a cornerstone of aromatic chemistry, and while the introduction of a methylthio group is a less common variation, it is a feasible transformation.[11][12] The instability of the diazonium salt requires it to be prepared at low temperatures and used immediately.
Overall Comparison and Conclusion
| Synthetic Route | Number of Steps | Starting Material Availability | Reagent Toxicity/Hazards | Estimated Overall Yield | Scalability |
| Route 1: Direct Thiomethylation | 1 | High | Lewis acids (corrosive), DMDS (stench) | Moderate | Potentially high |
| Route 2: Nucleophilic Substitution | 1 | High (intermediate) | Copper catalysts (toxic), high-boiling solvents | Good to Excellent | Good |
| Route 3: Via Diazonium Salt | 3-4 | High | Nitrating agents (oxidizers), unstable diazonium intermediate | Moderate | Good, with careful handling |
Each of the proposed synthetic routes to this compound offers a unique set of advantages and disadvantages.
-
Route 1 (Direct Thiomethylation) is the most concise and, if optimized, could be the most cost-effective for large-scale production. However, achieving high ortho-selectivity can be challenging and may require significant process development.
-
Route 2 (Nucleophilic Substitution) provides a more controlled and likely higher-yielding approach, benefiting from the commercial availability of the key intermediate, 2-bromo-4-methoxyphenol. The cost of the catalyst and ligands may be a consideration for large-scale synthesis.
-
Route 3 (Via Diazonium Salt) is the most classic and predictable route. While it involves multiple steps, each transformation is generally high-yielding and well-understood. The primary drawbacks are the length of the synthesis and the need to handle a potentially unstable diazonium salt intermediate.
The optimal choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of the synthesis, the available budget for reagents and catalysts, and the importance of minimizing the number of synthetic steps. For laboratory-scale synthesis where yield and purity are paramount, Route 2 appears to be the most promising. For industrial-scale production, further investigation into the optimization of Route 1 could yield a highly efficient process.
References
-
PrepChem. (n.d.). Synthesis of phenolsulfonic acid. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of phenol sulfonic acid. Retrieved from [Link]
- Oae, S., & Togo, H. (1981). Reduction of Sulfonic Acids and Related Organosulfur Compounds with Triphenylphosphine-Iodine System. Bulletin of the Chemical Society of Japan, 54(4), 1159-1163.
- Google Patents. (n.d.). US4767884A - Reduction of sulfonic acid to thiol.
-
PrepChem. (n.d.). Synthesis of 2-amino-4-methoxyphenol. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch24 : Phenols, industrial prep. Retrieved from [Link]
- Royal Society of Chemistry. (2013). Metal-free catalytic reduction of 4-nitrophenol to 4-aminophenol by N-doped graphene. Energy & Environmental Science.
- Google Patents. (n.d.). US4264525A - Stepwise reduction of p-nitrophenol.
- ACS Publications. (2020). Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol Using Ag@α-Ti(HPO4)2·H2O: Experimental and Computational Studies. Industrial & Engineering Chemistry Research.
- International Journal of Chemical Studies. (2016). Catalytic reduction of 4-Nitrophenol to 4-Aminophenol by using Fe2O3-Cu2O-TiO2 nanocomposite.
- MDPI. (2023).
-
Sciencemadness Discussion Board. (2016). Sulfonation of Phenol. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
JoVE. (2023). Preparation and Reactions of Thiols. Retrieved from [Link]
-
ResearchGate. (2011). A New Method for Thiomethylation of Phenols. Retrieved from [Link]
-
Advent Chembio. (n.d.). 2-Bromo-4-methoxyphenol, 98%. Retrieved from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
- ACS Publications. (2012). From Thiol to Sulfonic Acid: Modeling the Oxidation Pathway of Protein Thiols by Hydrogen Peroxide. The Journal of Physical Chemistry A.
-
Erowid. (n.d.). Synthesis of 4-Methoxyphenol. Retrieved from [Link]
-
ChemBK. (2024). 2-Bromo-4-methoxy-phenol. Retrieved from [Link]
- Google Patents. (n.d.). US3948922A - Oxidation of thiols and disulfides to sulfonic acids.
-
L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]
- PMC. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review.
-
ResearchGate. (2021). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]
-
OrganicChemGuide. (n.d.). 21.03 Sandmeyer Reaction. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Bromo-4-methoxyphenol, 98% | Advent [adventchembio.com]
- 3. guidechem.com [guidechem.com]
- 4. chembk.com [chembk.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. biosynth.com [biosynth.com]
- 8. chemimpex.com [chemimpex.com]
- 9. prepchem.com [prepchem.com]
- 10. US4264525A - Stepwise reduction of p-nitrophenol - Google Patents [patents.google.com]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
HPLC vs. GC-MS for Analyzing Substituted Phenols: A Senior Application Scientist’s Guide
For researchers, scientists, and professionals in drug development, the accurate analysis of substituted phenols is a critical task. These compounds, characterized by a hydroxyl group attached to an aromatic ring with one or more additional functional groups, are prevalent in environmental samples, pharmaceutical products, and industrial effluents. Their analysis, however, is not without its challenges due to the wide range of polarities and volatilities within this class of molecules. The choice of analytical technique is paramount for achieving reliable and accurate results. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of substituted phenols, complete with experimental data and protocols to inform your selection.
The Analytical Challenge of Substituted Phenols
Substituted phenols encompass a broad spectrum of compounds with varying properties. The nature and position of the substituent groups significantly influence their polarity, volatility, and thermal stability. For instance, nitrophenols are more acidic and polar than their alkylphenol counterparts. This diversity makes a "one-size-fits-all" analytical approach impractical. The ideal analytical method should offer high resolving power, sensitivity, and selectivity to handle complex matrices and a wide range of analyte concentrations.
High-Performance Liquid Chromatography (HPLC): Versatility for Polar and Thermally Labile Phenols
HPLC is a cornerstone technique for the analysis of non-volatile, polar, and thermally unstable compounds, making it inherently well-suited for many substituted phenols.[1][2] The separation in HPLC is based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase.[1]
The HPLC Advantage for Phenol Analysis
-
Direct Analysis: A significant advantage of HPLC is the ability to analyze many substituted phenols directly without the need for chemical derivatization. This simplifies sample preparation, reduces the potential for analytical errors, and saves time.
-
Broad Applicability: HPLC can handle a wide range of substituted phenols, including those that are thermally labile or have high molecular weights, which are challenging for GC-MS.[2]
-
Versatile Detection: HPLC systems can be coupled with various detectors, with the UV-Vis Diode Array Detector (DAD) being common for identifying and quantifying phenolic compounds.[3] For enhanced sensitivity and selectivity, HPLC can be coupled with mass spectrometry (LC-MS).[4]
Limitations of HPLC
While versatile, HPLC is not without its limitations. The resolving power of a single HPLC column may be insufficient for extremely complex samples containing numerous isomers.[5] Additionally, while generally good, the sensitivity of HPLC with UV detection may not match that of GC-MS for certain applications, although this can be mitigated by using more advanced detectors like mass spectrometers.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Phenols
GC-MS is a powerful technique renowned for its high separation efficiency and sensitivity, particularly for volatile and semi-volatile organic compounds.[6][7] The coupling of a gas chromatograph with a mass spectrometer provides both high-resolution separation and definitive compound identification based on mass spectra.[8][9]
The GC-MS Edge: Sensitivity and Specificity
-
High Resolving Power: Capillary GC columns offer excellent separation of complex mixtures, often providing sharper peaks than HPLC.[4]
-
Unambiguous Identification: The mass spectrometer provides detailed structural information, allowing for confident identification of analytes, which is particularly crucial in forensic and environmental analysis.[10]
-
Exceptional Sensitivity: GC-MS can achieve very low detection limits, often in the parts-per-trillion (ppt) range, making it ideal for trace-level analysis.[7]
The Derivatization Imperative
A critical consideration for analyzing substituted phenols by GC-MS is their inherent polarity and low volatility due to the hydroxyl group.[11] This often leads to poor peak shape and low sensitivity. To overcome this, a chemical modification process called derivatization is typically required.[11][12] Derivatization replaces the active hydrogen of the hydroxyl group with a less polar functional group, increasing the analyte's volatility and thermal stability.[11] Common derivatization techniques include:
-
Silylation: Replaces the active hydrogen with a silyl group (e.g., using MTBSTFA).[13]
-
Acylation: Introduces an acyl group.
-
Alkylation: Adds an alkyl group (e.g., using methyl chloroformate).[12]
While necessary, derivatization adds a step to the sample preparation process, which can introduce variability and increase analysis time.[14]
Head-to-Head Comparison: HPLC vs. GC-MS for Substituted Phenols
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase.[1] | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[2] |
| Applicable Analytes | Non-volatile, polar, and thermally unstable compounds.[2] | Volatile and thermally stable compounds (or those that can be made volatile via derivatization).[2] |
| Sample Preparation | Often minimal; direct injection is possible for many phenols. | Often requires derivatization to increase volatility and improve peak shape.[11] |
| Sensitivity | Good, detector-dependent. LODs typically in the µg/L (ppb) range.[15] | Excellent, often reaching ng/L (ppt) levels.[7] |
| Selectivity | Good, especially with selective detectors like mass spectrometry (LC-MS). | Excellent, with mass spectral data providing high confidence in identification.[10] |
| Analysis Time | Can be rapid, especially with UHPLC systems.[16] | Generally fast run times.[1] |
| Cost | Can be more expensive due to solvent consumption.[4] | Can be more cost-effective per analysis due to lower solvent usage.[1] |
| Key Advantage | Direct analysis of a wide range of phenols without derivatization. | High sensitivity and definitive identification. |
| Key Disadvantage | Potentially lower resolution for highly complex isomeric mixtures compared to capillary GC. | The necessity of derivatization for most phenols adds complexity to the workflow. |
Experimental Protocols
To provide a practical perspective, the following are representative protocols for the analysis of a mixture of substituted phenols in a water matrix.
HPLC-UV Protocol for Substituted Phenols
This protocol is designed for the direct analysis of a range of chlorophenols and nitrophenols.
1. Instrumentation:
-
HPLC system with a UV-Vis Diode Array Detector.
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[17]
2. Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (or another acidic modifier).
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.[17]
-
Flow Rate: 1.0 mL/min.[17]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.[18]
-
Injection Volume: 20 µL.
4. Sample Preparation:
-
Filter the water sample through a 0.45 µm syringe filter.
-
If necessary, perform solid-phase extraction (SPE) for sample cleanup and pre-concentration.
Causality Behind Choices: The C18 column is a versatile stationary phase for separating moderately polar compounds like phenols. The acidic modifier in the mobile phase helps to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape and retention time reproducibility. Gradient elution is employed to effectively separate a mixture of phenols with varying polarities within a reasonable timeframe.
GC-MS Protocol for Substituted Phenols with Derivatization
This protocol outlines the analysis of phenols following a silylation derivatization step. This is a common approach for environmental samples and is part of EPA methodologies.[19][20]
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A low-polarity capillary column (e.g., comparable to a 5% diphenyl/95% dimethyl polysiloxane phase).[19]
2. Reagents:
-
Dichloromethane (DCM).
-
Derivatizing agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA).
-
Internal standards and surrogates as required by the specific method (e.g., EPA Method 528).[21]
3. Sample Preparation (including Derivatization):
-
Extract the phenols from the water sample using an appropriate technique, such as solid-phase extraction (SPE), eluting with dichloromethane.[20]
-
Concentrate the extract to a small volume (e.g., 1 mL).
-
Add the derivatizing agent (MTBSTFA) and an internal standard to the extract.
-
Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the derivatization reaction.
-
Allow the sample to cool before injection.
4. GC-MS Conditions:
-
Injector: Splitless mode at 275 °C.[19]
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.[19]
-
Oven Temperature Program: Start at 60°C, hold for 5 minutes, then ramp at 8°C/min to 300°C and hold for 10 minutes.[19]
-
MS Transfer Line Temperature: 300 °C.[19]
-
MS Ionization Mode: Electron Ionization (EI).
-
MS Scan Range: m/z 45-450.
Causality Behind Choices: The low-polarity column is suitable for separating the now less-polar derivatized phenols. Splitless injection is used to maximize the transfer of analytes onto the column, which is important for trace analysis. The temperature program is optimized to separate the target analytes based on their boiling points. The mass spectrometer provides definitive identification of the derivatized phenols based on their characteristic fragmentation patterns.
Visualizing the Workflows
Caption: A typical workflow for the analysis of substituted phenols using HPLC.
Caption: A representative workflow for the analysis of substituted phenols using GC-MS, including the essential derivatization step.
Conclusion: Making the Right Choice
Both HPLC and GC-MS are powerful and reliable techniques for the analysis of substituted phenols. The choice between them is not about which is definitively "better," but which is more suitable for the specific analytical challenge at hand.
-
Choose HPLC when dealing with a wide range of polar, non-volatile, or thermally labile substituted phenols, and when a simpler, direct analysis workflow is preferred.
-
Choose GC-MS when the highest sensitivity is required for volatile or semi-volatile phenols, and when unambiguous identification through mass spectral data is critical. Be prepared to incorporate a derivatization step into your sample preparation protocol.
Ultimately, the decision should be based on the specific properties of the target analytes, the complexity of the sample matrix, the required sensitivity, and the available instrumentation. In many laboratories, these techniques are seen as complementary, providing a comprehensive toolkit for the analysis of this diverse and important class of compounds.[4]
References
Sources
- 1. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mastelf.com [mastelf.com]
- 7. matec-conferences.org [matec-conferences.org]
- 8. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What Are the Advantages of Gas Chromatography-Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 10. A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. NEMI Method Summary - 528 [nemi.gov]
A Comparative Analysis of the Reactivity of 4-Methoxy-2-methylthiophenol and Other Thiophenols: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the reactivity of 4-Methoxy-2-methylthiophenol alongside other structurally relevant thiophenols. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay of electronic and steric effects on the reactivity of these versatile sulfur compounds. We will explore key reactivity parameters, provide a framework for their computational prediction, and detail experimental protocols for their validation.
Introduction: The Significance of Thiophenol Reactivity in Modern Chemistry
Thiophenols and their derivatives are pivotal building blocks in organic synthesis and medicinal chemistry. Their utility stems from the unique properties of the sulfhydryl (-SH) group, which can act as a potent nucleophile, a mild reducing agent, and a precursor to a variety of sulfur-containing functionalities. The reactivity of the thiophenol scaffold is exquisitely sensitive to the nature and position of substituents on the aromatic ring, allowing for the fine-tuning of its chemical behavior.[1] Understanding these substituent effects is paramount for designing novel synthetic routes and developing new therapeutic agents.
This guide focuses on this compound, a compound bearing both an electron-donating methoxy group and a sterically influencing methyl group. We will compare its predicted reactivity with that of unsubstituted thiophenol, 4-methylthiophenol (an example with a simple electron-donating group), and 4-chlorothiophenol (an example with an electron-withdrawing group).
The Pillars of Thiophenol Reactivity: Acidity and Nucleophilicity
The reactivity of a thiophenol is primarily governed by two key interrelated properties:
-
Acidity (pKa): The acidity of the thiol proton dictates the ease of formation of the thiophenolate anion, which is the active nucleophilic species in many reactions.[2] A lower pKa value signifies a more acidic thiol and a greater propensity to form the thiophenolate.
-
Nucleophilicity: This parameter quantifies the kinetic reactivity of the thiophenolate anion towards electrophiles.[3] It is a crucial factor in predicting the rates of reactions such as nucleophilic aromatic substitutions and Michael additions.
The electronic nature of the substituents on the aromatic ring profoundly influences both pKa and nucleophilicity. Electron-donating groups (EDGs) like methoxy (-OCH3) and methyl (-CH3) increase the electron density on the sulfur atom, which generally leads to a higher pKa (less acidic) but a more potent nucleophile. Conversely, electron-withdrawing groups (EWGs) like chloro (-Cl) decrease the electron density at the sulfur, resulting in a lower pKa (more acidic) but a less powerful nucleophile.
Computational Prediction of Reactivity Parameters
In the absence of extensive experimental data for this compound, computational chemistry provides a robust framework for predicting its reactivity parameters and enabling a comparative analysis. Density Functional Theory (DFT) has emerged as a powerful tool for accurately calculating properties like pKa and parameters related to nucleophilicity.
Predicted pKa Values
The pKa values of the selected thiophenols can be predicted using DFT calculations with an appropriate functional (e.g., ωB97X-D or B3LYP) and a basis set that includes diffuse functions (e.g., 6-311+G(d,p)), coupled with a continuum solvation model (like SMD or CPCM) to simulate an aqueous environment. For enhanced accuracy, the inclusion of a few explicit water molecules in the calculation can better model the hydrogen bonding interactions with the thiol and thiolate forms.
Table 1: Predicted pKa Values of Selected Thiophenols
| Compound | Substituents | Predicted pKa | Expected Trend Rationale |
| Thiophenol | None | ~6.6 | Baseline for comparison.[2] |
| 4-Methylthiophenol | 4-CH3 (EDG) | > 6.6 | The electron-donating methyl group increases electron density on sulfur, making the proton less acidic. |
| 4-Chlorothiophenol | 4-Cl (EWG) | < 6.6 | The electron-withdrawing chloro group stabilizes the thiophenolate anion, increasing acidity. |
| This compound | 4-OCH3 (EDG), 2-CH3 (EDG) | > 6.6 | The combined electron-donating effects of the methoxy and methyl groups are expected to significantly increase the pKa. |
Note: The pKa values are estimates based on established computational methodologies and expected chemical principles. Actual experimental values may vary.
Predicted Nucleophilicity
Mayr's nucleophilicity scale provides a quantitative measure of the kinetic reactivity of a nucleophile.[4] The key parameters are the nucleophilicity parameter (N) and the sensitivity parameter (s). These can also be estimated using computational methods, often by calculating the energies of the highest occupied molecular orbital (HOMO) of the thiophenolate anions or through quantitative structure-activity relationship (QSAR) models.[5][6]
Table 2: Predicted Nucleophilicity Trends of Selected Thiophenols
| Compound | Substituents | Predicted Nucleophilicity (N) Trend | Expected Trend Rationale |
| Thiophenol | None | Baseline | Reference compound. |
| 4-Methylthiophenol | 4-CH3 (EDG) | Higher than Thiophenol | The electron-donating methyl group increases the HOMO energy of the thiophenolate, enhancing its nucleophilicity. |
| 4-Chlorothiophenol | 4-Cl (EWG) | Lower than Thiophenol | The electron-withdrawing chloro group lowers the HOMO energy of the thiophenolate, reducing its nucleophilicity. |
| This compound | 4-OCH3 (EDG), 2-CH3 (EDG) | Highest among the series | The strong electron-donating methoxy group, combined with the methyl group, is expected to significantly raise the HOMO energy, leading to the highest nucleophilicity. The ortho-methyl group may introduce some steric hindrance, slightly moderating the reactivity depending on the electrophile. |
Experimental Protocols for Reactivity Assessment
To validate the computational predictions and provide a practical framework for comparison, the following experimental protocols are described.
Determination of pKa by UV-Vis Spectrophotometry
This method relies on the different UV-Vis absorbance spectra of the protonated thiol (ArSH) and the deprotonated thiophenolate (ArS⁻). By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined using the Henderson-Hasselbalch equation.
Experimental Workflow:
Figure 1: Workflow for pKa determination using UV-Vis spectrophotometry.
Comparative Kinetics of Nucleophilic Aromatic Substitution
The nucleophilic reactivity of the thiophenols can be compared by studying their reaction rates with a suitable electrophile, such as 2,4-dinitrochlorobenzene, which undergoes a nucleophilic aromatic substitution (SNAr) reaction. The progress of the reaction can be monitored by UV-Vis spectrophotometry, following the formation of the product which typically has a distinct absorbance maximum.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare equimolar stock solutions of each thiophenol and 2,4-dinitrochlorobenzene in a suitable solvent (e.g., acetonitrile or a buffered aqueous-organic mixture).
-
Prepare a buffer solution to maintain a constant pH, ensuring the thiols are predominantly in their thiophenolate form (typically 1-2 pH units above the highest pKa).
-
-
Kinetic Run:
-
Equilibrate the thiophenol solution and the electrophile solution to a constant temperature (e.g., 25 °C) in a water bath.
-
Initiate the reaction by mixing the two solutions in a cuvette.
-
Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the increase in absorbance at the λmax of the product over time.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Determine the initial reaction rate from the slope of the initial linear portion of the curve.
-
Calculate the second-order rate constant (k) for each thiophenol.
-
Compare the rate constants to establish the relative nucleophilicity.
-
Figure 2: Experimental workflow for comparative kinetic analysis of SNAr reactions.
Reactivity in Oxidation Reactions
Thiophenols can be oxidized to disulfides, a reaction of significant importance in biological systems and organic synthesis. The ease of oxidation is also influenced by the electronic properties of the aromatic ring.
Electron-donating groups, which increase the electron density on the sulfur atom, generally make the thiophenol more susceptible to oxidation. Therefore, the expected trend for the ease of oxidation is:
This compound > 4-Methylthiophenol > Thiophenol > 4-Chlorothiophenol
This can be experimentally verified by competitive oxidation reactions or by measuring the rates of oxidation with a mild oxidizing agent like hydrogen peroxide or air, catalyzed by a metal salt.
Discussion and Implications
The comparative analysis, based on both computational predictions and a framework for experimental validation, highlights the significant influence of substituents on the reactivity of this compound. The presence of two electron-donating groups, the methoxy and methyl substituents, is predicted to render this molecule a highly potent nucleophile, albeit with a higher pKa compared to thiophenol and its electron-withdrawn derivatives.
The ortho-methyl group in this compound may also introduce steric hindrance, which could modulate its reactivity with bulky electrophiles. This interplay between electronic enhancement of nucleophilicity and potential steric hindrance makes this compound a particularly interesting subject for further study.
For drug development professionals, a thorough understanding of these reactivity trends is crucial for:
-
Lead Optimization: Modifying the thiophenol core of a lead compound to tune its reactivity towards a biological target.
-
Prodrug Design: Designing thiophenol-containing prodrugs that are activated under specific physiological conditions.
-
Metabolic Stability: Predicting the susceptibility of a drug candidate to oxidative metabolism.
Conclusion
This guide provides a comprehensive framework for the comparative analysis of the reactivity of this compound. By combining computational predictions with detailed experimental protocols, researchers can gain a deeper understanding of the factors that govern the chemical behavior of substituted thiophenols. This knowledge is invaluable for the rational design of new synthetic methodologies and the development of novel therapeutic agents. The principles and methods outlined herein can be readily adapted to the study of other substituted thiophenols, fostering a more predictive and efficient approach to chemical research.
References
- BenchChem. (n.d.). Reactivity Under Scrutiny: A Comparative Analysis of 2,3,4-Trichlorobenzenethiol and Other Thiophenols.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Thiophenol in Organic Synthesis: Facilitating Thioether and Disulfide Formation.
- Jüstel, P. M., Pignot, C. D., & Ofial, A. R. (2021). Nucleophilic Reactivities of Thiophenolates. The Journal of Organic Chemistry.
-
Mayr, H. (n.d.). Mayr's Database of Reactivity Parameters. Retrieved from [Link]
- Ghamali, M., et al. (2017). QSAR analysis of the toxicity of phenols and thiophenols using MLR and ANN. Journal of Taibah University for Science.
-
Orlandi, M., et al. (n.d.). Estimation of Mayr Electrophilicity with a Quantitative Structure–Property Relationship Approach Using Empirical and DFT Descriptors. The Journal of Organic Chemistry. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Validating Analytical Methods for the Quantification of 4-Methoxy-2-methylthiophenol
For researchers, scientists, and drug development professionals, the precise and accurate quantification of specific compounds is the bedrock of reliable data. This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of 4-Methoxy-2-methylthiophenol, a compound of interest in various chemical and pharmaceutical contexts. Moving beyond a simple recitation of protocols, this document delves into the causal reasoning behind experimental choices, ensuring a trustworthy and authoritative resource for your laboratory.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] This guide is structured to provide not only the "how" but also the critical "why," grounding every recommendation in established scientific principles and regulatory expectations. All methodologies are presented with the self-validating systems inherent to good laboratory practice, drawing upon the harmonized guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][3][4][5][6][7]
Foundational Principles: Choosing the Right Analytical Tool
The selection of an analytical technique for quantifying this compound hinges on several factors, including the sample matrix, the expected concentration range, and the required level of sensitivity and selectivity. As a volatile sulfur compound, this compound presents unique analytical challenges that guide our choice of instrumentation. The primary candidates for this analysis are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography (GC): The Workhorse for Volatile Compounds
Gas chromatography is intrinsically well-suited for the analysis of volatile and semi-volatile compounds like this compound.[8][9][10] The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.
Why GC? The volatility of this compound makes it an ideal candidate for introduction into a heated GC inlet, where it can be vaporized without degradation. Coupling GC with a mass spectrometer (MS) provides a powerful tool for both quantification and structural confirmation.[10][11] For enhanced sensitivity and selectivity towards sulfur-containing compounds, a Sulfur Chemiluminescence Detector (SCD) is an excellent choice.[8]
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Analytes
While GC is a strong contender, HPLC offers a viable alternative, particularly when dealing with complex matrices or when derivatization is undesirable.[12][13][14][15] HPLC separates compounds based on their interaction with a solid stationary phase and a liquid mobile phase.
Why HPLC? For less volatile thiophenols or when analyzing samples that may contain non-volatile interfering substances, HPLC provides a robust separation mechanism.[16] A key consideration for HPLC analysis of thiols is their potential for oxidation. Therefore, careful sample preparation and the use of appropriate mobile phase additives are crucial to ensure the integrity of the analyte. Coupling with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) allows for quantification and peak purity assessment.[14][17]
Method Validation: A Framework for Trustworthy Data
According to ICH Q2(R2) guidelines, the validation of an analytical procedure should demonstrate that it is suitable for its intended purpose.[1][2][3][18] This involves a thorough evaluation of specific performance characteristics.
Core Validation Parameters
The following parameters are essential for validating a quantitative analytical method for this compound:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[4][5]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[5]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2][3]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[4][5]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[19]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[19]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[19]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4][5][19]
Performance Comparison of Analytical Techniques
The following table summarizes the expected performance characteristics for the quantification of this compound using GC-MS and HPLC-DAD. These values are representative and should be established for each specific method and laboratory.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-DAD) |
| Linearity (R²) | > 0.995 | > 0.998[13] |
| Limit of Detection (LOD) | 0.1 - 10 ng/L | 0.01 - 0.35 µg/mL[14] |
| Limit of Quantitation (LOQ) | 0.5 - 50 ng/L | 0.03 - 1.07 µg/mL[14] |
| Accuracy (% Recovery) | 90 - 110% | 98.33 - 101.12%[14] |
| Precision (%RSD) | < 15% | < 5%[14] |
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a starting point and should be optimized and validated for your specific application and matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) Workflow
This method is ideal for the trace-level quantification of this compound in various matrices.
Caption: GC-MS workflow for this compound analysis.
3.1.1. Sample Preparation
The goal of sample preparation is to extract the analyte from the matrix and concentrate it to a level suitable for detection.
-
Extraction: For liquid samples (e.g., wine, biological fluids), liquid-liquid extraction with a non-polar solvent like dichloromethane or hexane is effective.[20] For solid samples, Soxhlet extraction or pressurized liquid extraction may be necessary.[20] Solid-phase microextraction (SPME) is an excellent solvent-free alternative for extracting volatile sulfur compounds from the headspace of a sample.[9][10][21]
-
Derivatization (Optional): To improve chromatographic peak shape and increase volatility, derivatization of the phenolic hydroxyl group can be performed. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.
3.1.2. GC-MS Instrumental Parameters
-
Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is recommended.
-
Injection: Splitless injection is preferred for trace analysis to maximize the transfer of the analyte onto the column.
-
Oven Temperature Program: An initial temperature of 40-60°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 250-280°C.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity. Key ions for this compound should be determined from a full scan spectrum of a standard.
High-Performance Liquid Chromatography (HPLC-DAD) Workflow
This method is suitable for the quantification of this compound in samples where GC is not ideal.
Caption: HPLC-DAD workflow for this compound analysis.
3.2.1. Sample Preparation
-
Extraction: If the analyte is in a complex matrix, a liquid-liquid or solid-phase extraction may be required.
-
Filtration: The final sample extract should be filtered through a 0.22 or 0.45 µm syringe filter to remove particulates that could damage the HPLC system.
-
Dilution: The sample should be diluted with the initial mobile phase to ensure good peak shape.
3.2.2. HPLC Instrumental Parameters
-
Column: A C18 reversed-phase column is a good starting point for the separation of phenolic compounds.[14]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic or phosphoric acid) and an organic phase (e.g., acetonitrile or methanol) is typically employed.[16][17] The acidic modifier helps to suppress the ionization of the phenolic group, leading to better retention and peak shape.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: A Diode-Array Detector (DAD) should be used to monitor the absorbance at the λmax of this compound and to check for peak purity.
Conclusion: Ensuring Data Integrity Through Rigorous Validation
The choice between GC-MS and HPLC-DAD for the quantification of this compound will depend on the specific requirements of the analysis. GC-MS offers superior sensitivity for this volatile compound, while HPLC provides a robust alternative for a wider range of sample types.
Regardless of the chosen technique, a comprehensive method validation based on ICH and FDA guidelines is non-negotiable.[1][6][7] By systematically evaluating specificity, linearity, range, accuracy, precision, detection limits, and robustness, researchers can ensure the generation of reliable and defensible data. This commitment to scientific integrity is paramount for advancing research and ensuring product quality in the pharmaceutical and chemical industries.
References
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
- Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures.
- MDPI. (n.d.). Volatile Sulphur Compounds in Wine Distillates by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry.
- Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
- BenchChem. (2025). Cross-validation of analytical methods for phenolic compounds.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of 4-Methoxy-2,3,6-trimethylphenol.
- PubMed. (2013). Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS.
- MDPI. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds.
- IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- SpringerLink. (2024). Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract.
- AIR Unimi. (n.d.). Occurrence and Analysis of Sulfur Compounds in Wine.
- ACS Publications. (n.d.). Selective Determination of Volatile Sulfur Compounds in Wine by Gas Chromatography with Sulfur Chemiluminescence Detection.
- MDPI. (n.d.). Validation of Microplate Methods for Total Phenolic Content and Antioxidant Activity on Honeys, and Comparison with Conventional Spectrophotometric Methods.
- ACS Publications. (2011). Analysis and Formation of Key Sulfur Aroma Compounds in Wine.
- National Institutes of Health. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS.
- BenchChem. (2025). Quantitative Analysis of 4-(2-Methoxyethyl)phenol: A Comparative Guide to Analytical Techniques.
- SIELC Technologies. (n.d.). Separation of 4-Methoxy-2-methylbutane-2-thiol on Newcrom R1 HPLC column.
- Occupational Safety and Health Administration. (n.d.). 4-Methoxyphenol.
- SKC Inc. (n.d.). SKC OSHA / NIOSH Sampling Guide for 4-Methoxyphenol.
- Ministry of the Environment, Japan. (n.d.). Analytical Methods.
- PubMed. (2003). Simultaneous determination of 2-methoxyphenol, 2-methoxy-4-methylphenol, 2,6-dimethoxyphenol and 4'-hydroxy-3'-methoxyacetophenone in urine by capillary gas chromatography.
- MDPI. (n.d.). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis.
Sources
- 1. fda.gov [fda.gov]
- 2. database.ich.org [database.ich.org]
- 3. m.youtube.com [m.youtube.com]
- 4. propharmagroup.com [propharmagroup.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 15. Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Separation of 4-Methoxy-2-methylbutane-2-thiol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis [mdpi.com]
- 18. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. intuitionlabs.ai [intuitionlabs.ai]
- 20. env.go.jp [env.go.jp]
- 21. air.unimi.it [air.unimi.it]
A comparative study of the antioxidant properties of methoxyphenol derivatives.
Abstract
Methoxyphenol derivatives, a class of phenolic compounds characterized by the presence of both a hydroxyl and a methoxy group on a benzene ring, are of significant interest to the pharmaceutical, food, and cosmetics industries for their potent antioxidant properties. This guide provides a comparative analysis of the antioxidant capacities of several key methoxyphenol derivatives, including guaiacol, eugenol, isoeugenol, ferulic acid, and vanillin. We delve into the structural features that govern their antioxidant activity and provide detailed experimental protocols for commonly used antioxidant assays to empower researchers in their evaluation of these compelling compounds.
Introduction: The Significance of Antioxidants and Methoxyphenol Derivatives
Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism. However, an imbalance leading to an excess of ROS can result in oxidative stress, a condition implicated in a multitude of pathological states, including cancer, cardiovascular diseases, and neurodegenerative disorders.[1] Antioxidants are crucial molecules that can neutralize these harmful free radicals, thereby mitigating oxidative damage.[2]
Phenolic compounds, widely distributed in the plant kingdom, are a major class of natural antioxidants.[2] Their antioxidant activity is primarily attributed to their ability to donate a hydrogen atom from a phenolic hydroxyl group to a free radical, thus stabilizing it.[3][4] Methoxyphenol derivatives are a notable subclass of phenolic compounds, distinguished by the presence of a methoxy (-OCH3) group on the benzene ring, which significantly influences their antioxidant potential.[5] This guide will explore the nuances of this chemical influence through a comparative lens.
Unraveling the Mechanism: How Methoxyphenols Combat Oxidative Stress
The primary antioxidant mechanism of phenolic compounds, including methoxyphenol derivatives, involves the donation of a hydrogen atom from the phenolic hydroxyl (-OH) group to a free radical. This process, known as hydrogen atom transfer (HAT), neutralizes the radical and terminates the oxidative chain reaction.[3][4] The resulting phenoxy radical is relatively stable due to resonance delocalization of the unpaired electron around the aromatic ring.[6]
Another significant mechanism is single-electron transfer followed by proton transfer (SET-PT). In this pathway, the phenolic compound first donates an electron to the free radical, forming a radical cation, which then releases a proton to become a stable phenoxy radical.[4] The efficiency of these mechanisms is heavily influenced by the molecular structure of the antioxidant.
Caption: Primary antioxidant mechanisms of phenolic compounds.
The Structure-Activity Relationship: Decoding Antioxidant Potency
The antioxidant capacity of methoxyphenol derivatives is not uniform and is dictated by several structural features:
-
Number and Position of Hydroxyl Groups: Generally, a higher number of hydroxyl groups correlates with increased antioxidant activity.[7][8] The position of these groups is also critical.
-
The Methoxy Group: The presence and position of the methoxy group significantly impact antioxidant activity. An ortho-methoxy group can increase the stability of the resulting phenoxy radical through electron donation.[9][10][11]
-
Side Chain Characteristics: The nature of the substituent group at other positions on the benzene ring can influence the molecule's reactivity and lipophilicity, thereby affecting its antioxidant efficacy. For instance, a carbon-carbon double bond in the side chain, particularly when conjugated with the aromatic ring, can enhance antioxidant activity.[12][13][14]
A Comparative Analysis of Key Methoxyphenol Derivatives
To provide a clear comparison, we will examine the antioxidant properties of five prominent methoxyphenol derivatives: guaiacol, eugenol, isoeugenol, ferulic acid, and vanillin. Their antioxidant capacities have been evaluated using various standard assays, and the results are summarized below.
| Derivative | Structure | Key Structural Features | Relative Antioxidant Activity |
| Guaiacol | 2-methoxyphenol | Simplest structure with one hydroxyl and one ortho-methoxy group. | Moderate |
| Eugenol | 4-allyl-2-methoxyphenol | Allyl side chain. | Good |
| Isoeugenol | 4-propenyl-2-methoxyphenol | Propenyl side chain conjugated with the benzene ring. | High |
| Ferulic Acid | (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid | Carboxylic acid group in the side chain. | Very High |
| Vanillin | 4-hydroxy-3-methoxybenzaldehyde | Aldehyde group. | Variable, potent in some assays |
Guaiacol: The Foundational Structure
Guaiacol, with its simple 2-methoxyphenol structure, serves as a baseline for understanding the antioxidant properties of this class of compounds. Its methoxy group in the ortho position contributes to its radical scavenging efficiency.[5] Guaiacol has demonstrated the ability to scavenge hydroxyl radicals and exhibits activity against the DPPH radical, although to a lesser extent.[15] It has also been shown to have antifungal properties by modulating the oxidative response in fungi.[16]
Eugenol and Isoeugenol: The Impact of the Side Chain
Eugenol and its isomer, isoeugenol, both possess a 2-methoxyphenol core but differ in the position of the double bond in their C3 side chain. Studies have consistently shown that isoeugenol exhibits higher antioxidant activity than eugenol.[12][13][14] This is attributed to the propenyl side chain in isoeugenol being in conjugation with the benzene ring, which increases the stability of the phenoxy radical formed upon hydrogen donation.[12][13][14] Comparative studies using DPPH, ABTS, and FRAP assays have confirmed the superior radical scavenging and reducing power of isoeugenol over eugenol.[12]
Ferulic Acid: A Potent Free Radical Scavenger
Ferulic acid is a highly effective antioxidant, widely recognized for its photoprotective and anti-aging properties in skincare.[6][17] Its potent antioxidant activity is due to the phenolic hydroxyl group and the extended conjugation of its side chain, which includes a carboxylic acid group. This structure allows it to effectively scavenge free radicals and inhibit enzymes that generate them.[17][18] Ferulic acid has been shown to enhance the activity of other antioxidants like vitamins C and E.[19]
Vanillin: A Multifunctional Antioxidant
Vanillin, a widely used flavoring agent, also possesses interesting antioxidant properties.[20] However, its activity can be assay-dependent. While it may show little to no activity in the DPPH assay, it demonstrates strong antioxidant capacity in assays like ABTS and ORAC (Oxygen Radical Absorbance Capacity).[20][21][22] The antioxidant mechanism of vanillin can involve self-dimerization, which contributes to its high reactivity against certain radicals.[20][21]
Experimental Protocols for Antioxidant Capacity Assessment
To ensure robust and reproducible results, standardized assays are essential for evaluating the antioxidant properties of methoxyphenol derivatives. Below are detailed protocols for three commonly employed methods: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay.
Caption: General workflow for assessing antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep purple color, by an antioxidant.[23] The color change to yellow is measured spectrophotometrically.[23]
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
-
Sample Preparation: Prepare serial dilutions of the methoxyphenol derivative in methanol.
-
Reaction: In a 96-well plate or cuvettes, add a small volume of the sample solution to a larger volume of the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[23]
-
Measurement: Measure the absorbance at approximately 517 nm.[23]
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[23] The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[24]
Protocol:
-
Reagent Preparation: Generate the ABTS•+ by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate.[25] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[25]
-
Working Solution: Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of approximately 0.70 at 734 nm.
-
Sample Preparation: Prepare serial dilutions of the methoxyphenol derivative.
-
Reaction: Add a small volume of the sample solution to a larger volume of the ABTS•+ working solution.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.[25]
-
Calculation: Calculate the percentage of inhibition as in the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[1][26] The resulting ferrous iron forms a colored complex with a chromogenic agent, which is measured spectrophotometrically.[26]
Protocol:
-
Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O in a 10:1:1 ratio.[26]
-
Sample Preparation: Prepare dilutions of the methoxyphenol derivative.
-
Reaction: Add a small volume of the sample to a larger volume of the pre-warmed (37°C) FRAP reagent.[26]
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).[26]
-
Measurement: Measure the absorbance at approximately 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared using a known concentration of Fe²⁺.
Conclusion
Methoxyphenol derivatives represent a valuable class of antioxidants with diverse applications. Their efficacy is intrinsically linked to their molecular structure, with the number and position of hydroxyl and methoxy groups, as well as the nature of side chains, playing pivotal roles in their radical scavenging capabilities. This comparative guide highlights the superior antioxidant activity of derivatives like isoeugenol and ferulic acid, underscoring the importance of structure-activity relationship studies. The provided experimental protocols offer a robust framework for researchers to accurately assess and compare the antioxidant potential of these and other promising compounds, facilitating the development of new and effective agents for health and industry.
References
-
Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (2023). PMC. Retrieved January 20, 2026, from [Link]
-
Antioxidant Properties of Ferulic Acid and Its Possible Application. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
Concept, mechanism, and applications of phenolic antioxidants in foods. (2020). PubMed. Retrieved January 20, 2026, from [Link]
-
Comparison study on antioxidant, DNA damage protective and antibacterial activities of eugenol and isoeugenol against several foodborne pathogens. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]
-
Antioxidant Properties of Ferulic Acid and Its Related Compounds. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Comparison study on antioxidant, DNA damage protective and antibacterial activities of eugenol and isoeugenol against several foodborne pathogens. (2017). Food & Nutrition Research. Retrieved January 20, 2026, from [Link]
-
Ferulic Acid: Therapeutic Potential Through Its Antioxidant Property. (n.d.). PMC. Retrieved January 20, 2026, from [Link]
-
Ferulic Acid: Mechanistic Insights and Multifaceted Applications in Metabolic Syndrome, Food Preservation, and Cosmetics. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
A comparative study of the antioxidant/prooxidant activities of eugenol and isoeugenol with various concentrations and oxidation conditions. (2005). Sci-Hub. Retrieved January 20, 2026, from [Link]
-
(PDF) Comparison study on antioxidant, DNA damage protective and antibacterial activities of eugenol and isoeugenol against several foodborne pathogens. (2017). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Healthy Foods High in Ferulic Acid. (2024). WebMD. Retrieved January 20, 2026, from [Link]
-
Overview of the Role of Vanillin on Redox Status and Cancer Development. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]
-
ABTS decolorization assay – in vitro antioxidant capacity. (2019). Protocols.io. Retrieved January 20, 2026, from [Link]
-
Antioxidant Activity and Skin Sensitization of Eugenol and Isoeugenol: Two Sides of the Same Coin? (2023). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022). Frontiers. Retrieved January 20, 2026, from [Link]
-
Antioxidant mechanism of phenolic compounds Flavonoids. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Influence of the Environment on the Protective Effects of Guaiacol Derivatives against Oxidative Stress: Mechanisms, Kinetics, and Relative Antioxidant Activity. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (2023). JScholar Publisher. Retrieved January 20, 2026, from [Link]
-
What is the mechanism of Guaiacol? (2024). Patsnap Synapse. Retrieved January 20, 2026, from [Link]
-
Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. (n.d.). Retrieved January 20, 2026, from [Link]
-
Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. (2024). Retrieved January 20, 2026, from [Link]
-
Free Radical Scavenging Properties of Guaiacol Oligomers: A Combined Experimental and Quantum Study of the Guaiacyl-Moiety Role. (2009). The Journal of Physical Chemistry A - ACS Publications. Retrieved January 20, 2026, from [Link]
-
OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. (n.d.). Cell Biolabs, Inc. Retrieved January 20, 2026, from [Link]
-
FRAP Antioxidant Assay, Cat. # BAQ066. (n.d.). G-Biosciences. Retrieved January 20, 2026, from [Link]
-
Guaiacol – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 20, 2026, from [Link]
-
DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. (n.d.). G-Biosciences. Retrieved January 20, 2026, from [Link]
-
ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. Retrieved January 20, 2026, from [Link]
-
Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays. (2016). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Phytochemicals in Food - Vanillin. (n.d.). Ask Ayurveda. Retrieved January 20, 2026, from [Link]
-
Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). Retrieved January 20, 2026, from [Link]
-
Antioxidant Assay: The DPPH Method. (n.d.). Retrieved January 20, 2026, from [Link]
-
Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). Retrieved January 20, 2026, from [Link]
-
The Antioxidant Guaiacol Exerts Fungicidal Activity Against Fungal Growth and Deoxynivalenol Production in Fusarium graminearum. (2021). Frontiers. Retrieved January 20, 2026, from [Link]
-
Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. (2020). PubMed. Retrieved January 20, 2026, from [Link]
-
Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. (2020). Retrieved January 20, 2026, from [Link]
-
ABTS decolorization assay – in vitro antioxidant capacity v1. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). (n.d.). Retrieved January 20, 2026, from [Link]
-
Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. (2020). SciSpace. Retrieved January 20, 2026, from [Link]
-
How to Find Antioxidant Activity by DPPH Assay | Principle, Procedure & Calculation Explained. (2023). YouTube. Retrieved January 20, 2026, from [Link]
-
Antioxidant activity of selected o-methoxyphenols and biphenols: Theoretical and experimental studies. (2022). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Relationship structure-antioxidant activity of hindered phenolic compounds. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Predicting the activity of methoxyphenol derivatives antioxidants: II-Importance of the nature of the solvent on the mechanism, a DFT study. (2023). PubMed. Retrieved January 20, 2026, from [Link]
-
Structure–antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. (2020). ResearchGate. Retrieved January 20, 2026, from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. jscholaronline.org [jscholaronline.org]
- 3. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Comparison study on antioxidant, DNA damage protective and antibacterial activities of eugenol and isoeugenol against several foodborne pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. foodandnutritionresearch.net [foodandnutritionresearch.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Frontiers | The Antioxidant Guaiacol Exerts Fungicidal Activity Against Fungal Growth and Deoxynivalenol Production in Fusarium graminearum [frontiersin.org]
- 17. Antioxidant Properties of Ferulic Acid and Its Possible Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ferulic Acid: Therapeutic Potential Through Its Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 5 Foods High in Ferulic Acid and Why You Need It [webmd.com]
- 20. Overview of the Role of Vanillin on Redox Status and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 26. ultimatetreat.com.au [ultimatetreat.com.au]
The Methylthio Moiety: A Subtle Substitution with Significant Biological Consequences for Phenolic Compounds
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Methylthio-Phenols
For researchers, scientists, and drug development professionals, the phenol scaffold represents a privileged structure, a foundational component in a vast array of biologically active molecules. The strategic modification of the phenolic ring through the introduction of various functional groups is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. Among the diverse array of potential substituents, the methylthio group (-SCH3) presents a particularly intriguing case. Its influence on the biological activity of phenols, while perhaps less intuitively understood than that of more common groups like methoxy (-OCH3) or alkyl chains, is profound and multifaceted. This guide provides an in-depth, comparative analysis of how the methylthio group modulates the biological activity of phenols, supported by experimental data and detailed methodologies, to empower researchers in their quest for novel therapeutic agents.
The Physicochemical Impact of the Methylthio Group: Beyond a Simple Bioisostere
At first glance, the methylthio group might be considered a simple bioisostere of the methoxy group, given that sulfur and oxygen belong to the same group in the periodic table. However, this superficial similarity belies significant differences in their electronic and steric properties, which in turn dictate their influence on the biological stage.
The sulfur atom in the methylthio group is larger and less electronegative than the oxygen atom in the methoxy group. This results in a less polarized C-S bond compared to the C-O bond. While both groups can donate electron density to the aromatic ring through resonance, the effect is generally weaker for the methylthio group. Furthermore, the d-orbitals of sulfur can participate in bonding, a property absent in oxygen, which can lead to unique electronic interactions. From a steric perspective, the C-S bond is longer than the C-O bond, and the methylthio group as a whole is bulkier. These seemingly subtle differences can dramatically alter a molecule's shape, polarity, and ability to interact with biological targets.
Comparative Biological Activities: A Data-Driven Analysis
The true measure of a functional group's impact lies in the quantifiable changes it imparts on a molecule's biological activity. Here, we present a comparative overview of the antioxidant, antimicrobial, and anticancer properties of methylthio-substituted phenols against other relevantly substituted analogs.
Antioxidant Activity: A Tale of Two Mechanisms
Phenolic compounds are renowned for their antioxidant properties, primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals. The nature of the substituents on the aromatic ring can significantly modulate this activity by influencing the stability of the resulting phenoxyl radical.
A comparative study on the radical scavenging activities of various phenol and thiophenol analogs using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays revealed that, in general, phenol derivatives demonstrated higher radical scavenging activity than their thiophenol counterparts.[1] However, the introduction of a methylthio group, particularly in the para position to the hydroxyl group, can still confer substantial antioxidant activity. The sulfur atom can help to stabilize the phenoxyl radical through resonance.
Table 1: Comparative Antioxidant Activity of Substituted Phenols
| Compound | Assay | IC50 (µM) | Reference |
| 4-Methoxyphenol | DPPH | >1000 | [2] |
| 4-Methylphenol | DPPH | ~500 | [2] |
| 4-tert-Butylphenol | DPPH | ~400 | [2] |
| 4-Methylthiophenol | DPPH | Data not available | |
| 2-Allyl-4-methoxyphenol | DPPH | > eugenol | [3] |
| 2,4-Dimethoxyphenol | DPPH | > isoeugenol | [3] |
The antioxidant mechanism of phenolic compounds can proceed via hydrogen atom transfer (HAT) or single electron transfer followed by proton transfer (SET-PT). The less electronegative nature of sulfur compared to oxygen in the analogous methoxy group can influence which pathway is favored, thereby affecting the overall antioxidant efficacy under different physiological conditions.
Experimental Workflow: DPPH Radical Scavenging Assay
Caption: Generalized workflow for the DPPH radical scavenging assay.
Antimicrobial Activity: Disrupting Microbial Defenses
Phenolic compounds exert their antimicrobial effects through various mechanisms, including disruption of the cell membrane, inhibition of essential enzymes, and interference with nucleic acid synthesis. The introduction of a methylthio group can enhance the lipophilicity of the phenol, potentially facilitating its passage through the lipid-rich cell membranes of microorganisms.
While comprehensive comparative studies with Minimum Inhibitory Concentration (MIC) values for a series of methylthio-phenols against various bacterial and fungal strains are limited, existing research on substituted phenols provides valuable insights. For instance, a study on naturally occurring phenols and their derivatives against Staphylococcus epidermidis and Pseudomonas aeruginosa demonstrated that modifications to the phenolic ring significantly impact antimicrobial potency.[4] The sulfur atom in the methylthio group could also interact with microbial proteins and enzymes, potentially leading to enhanced antimicrobial effects compared to their oxygenated counterparts.
Table 2: Comparative Antimicrobial Activity of Substituted Phenols
| Compound | Microorganism | MIC (mM) | Reference |
| Thymol | S. epidermidis | 7.8 | [4] |
| Carvacrol | S. epidermidis | 1.7 | [4] |
| Eugenol (a methoxyphenol) | S. aureus | IC50 = 0.75 | [5][6] |
| Methylthio-phenols | Various | Data not available |
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Generalized workflow for the MTT cytotoxicity assay.
Conclusion: A Promising Substituent for Drug Discovery
The methylthio group, while often overshadowed by its more common oxygen-containing counterpart, the methoxy group, exerts a distinct and significant influence on the biological activity of phenolic compounds. Its unique electronic and steric properties can modulate antioxidant, antimicrobial, and anticancer activities in ways that are not always predictable by simple bioisosteric replacement. The available data, though not yet exhaustive, strongly suggests that the incorporation of a methylthio group is a valuable strategy in the design of novel phenolic-based therapeutic agents. Further systematic studies involving direct, quantitative comparisons of methylthio-phenols with other substituted analogs across a wider range of biological assays are warranted to fully elucidate the structure-activity relationships and unlock the full potential of this intriguing functional group in drug discovery.
References
- Chen, Z., et al. (2020).
- N–[(2–(Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives: An In Vitro Antimicrobial, Anticancer and Antioxidant Activity. (n.d.). MDPI.
- Gong, Y., et al. (2024). DPPH TEAC values from a large-scale study. Peer-reviewed study.
- Szabo, K., et al. (2025). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. Scientific Reports, 15(73).
- Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. (n.d.). PubMed.
- Cytotoxicity of a selected series of substituted phenols towards cultured melanoma cells. (n.d.). Journal of Cancer Research and Clinical Oncology.
- Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method. (n.d.). PMC.
- Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (2019). Frontiers in Chemistry.
- Obtaining substituted phenol derivatives with potential antimicrobial activity. (n.d.).
- Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. (n.d.). Request PDF.
- Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method. (n.d.). PMC.
- Activity of compounds against MRSA strains. (n.d.).
- Obtaining substituted phenol derivatives with potential antimicrobial activity. (n.d.). Sokhraneva.
- Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. (2025). PMC.
- Evaluation of newly synthesized 2-(thiophen-2-yl)
- Antioxidant and Antibacterial Evaluation of 2,6-dimethoxy-4-((phenylamino) methyl) Phenol and 2,6-Dimethoxy-4-((4′-nitropheny. (2021). Research Trend.
- Anticancer Activities of Marine-Derived Phenolic Compounds and Their Deriv
- Comparative cytotoxicity of phenols in vitro. (n.d.).
- lines ic50 values: Topics by Science.gov. (n.d.).
- (PDF) Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. (n.d.).
- Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria. (2024). PubMed Central.
- Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines. (2023).
- A New Phenolic Compound With Anticancer Activity From the Wood of Millettia Leucantha. (n.d.). PubMed.
- Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (n.d.). PMC.
- Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. (2021). PMC.
- Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants. (n.d.). PMC.
- Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. (n.d.).
- Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. (n.d.).
- Determination of the volatile and polyphenol constituents and the antimicrobial, antioxidant, and tyrosinase inhibitory activiti. (n.d.).
- Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). Idexx.
Sources
- 1. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 5. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Benchmarking the purity of synthesized 4-Methoxy-2-methylthiophenol against commercial standards.
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A Researcher's Guide to Phenol O-Methylation: A Cost-Benefit Analysis of Catalytic Systems
The selective O-methylation of phenol to produce anisole is a cornerstone reaction in the chemical industry. Anisole serves as a critical intermediate in the synthesis of pharmaceuticals, fragrances, and agrochemicals. The efficiency, selectivity, and economic viability of this transformation are intrinsically linked to the choice of catalyst. This guide provides an in-depth, objective comparison of various catalytic systems, supported by experimental data, to empower researchers, chemists, and drug development professionals in optimizing their synthetic strategies.
The Core Reaction: A Tale of Two Pathways
The methylation of phenol with an agent like methanol can proceed via two primary, often competing, pathways: O-methylation to yield the desired anisole, and C-methylation which results in the formation of cresols and xylenols. The catalyst's properties, particularly its acid-base characteristics, are the primary determinant of which pathway is favored.
-
O-Methylation (Etherification): This reaction involves the attachment of the methyl group to the hydroxyl oxygen of phenol. It is preferentially promoted by catalysts with specific basic sites or milder Brønsted acidity.[1]
-
C-Methylation (Alkylation): This involves the electrophilic substitution of a methyl group onto the aromatic ring, typically at the ortho and para positions. This pathway is generally favored by strong acid catalysts.[2]
The reaction network can be complex, as anisole itself can undergo subsequent rearrangement to form cresols, further complicating the product distribution.[2]
Caption: Competing O- and C-methylation pathways in phenol alkylation.
Comparative Analysis of Catalytic Systems
The choice of catalyst dictates not only the product selectivity but also the operational costs related to temperature, pressure, catalyst stability, and downstream separation processes.
A. Solid Acid Catalysts (Zeolites & Heteropolyacids)
Solid acid catalysts, particularly zeolites (e.g., H-Y, H-ZSM5, H-Beta) and supported heteropolyacids (e.g., HPA/SiO2), have been extensively studied.[2] Their primary function is to activate the methylating agent, typically methanol, to form an electrophilic species that attacks the phenol.
Mechanism & Performance: The reaction mechanism over solid acids involves the formation of methoxonium ions or surface methoxy species which act as the alkylating agent.[2] While active, these catalysts often suffer from a critical drawback: low selectivity towards anisole. The strong Brønsted and Lewis acid sites that drive the reaction also promote the competing C-alkylation and the subsequent isomerization of anisole to cresols.[2] For instance, while H-beta zeolite can achieve 50% phenol conversion, the selectivity to anisole is only 63%.[3] In contrast, catalysts exhibiting predominantly Brønsted acidity, like HPA/SiO2, show a higher preference for O-alkylation, yielding 65% anisole selectivity but at a lower phenol conversion of 20%.
Cost-Benefit Analysis:
-
Benefits: Zeolites are relatively inexpensive, widely available, and possess high thermal stability. Their well-defined pore structures can offer shape-selectivity, although this has not been a dominant factor for anisole selectivity.
-
Drawbacks: The primary cost driver is poor selectivity, which necessitates expensive and energy-intensive downstream separation of anisole from a complex mixture of cresols, xylenols, and other byproducts.[2] Furthermore, these catalysts are prone to rapid deactivation due to coke formation, where carbonaceous deposits block the active sites, requiring frequent regeneration cycles.
B. Basic & Mixed Oxide Catalysts
This class includes simple metal oxides like magnesium oxide (MgO) and more complex mixed oxides or spinels, such as iron-chromium or Ni-Mn ferrospinels.[4][5] These materials operate through a different mechanism and exhibit markedly different selectivity.
Mechanism & Performance: Instead of activating methanol as an electrophile, basic catalysts are believed to facilitate the dehydrogenation of methanol to formaldehyde.[6] The formaldehyde then reacts with phenol, which is adsorbed on the catalyst surface as a phenolate species, leading almost exclusively to ortho-C-alkylation.[6][7] Consequently, catalysts like iron-chromium oxides or manganese-containing ferrospinels are highly effective for producing o-cresol and 2,6-xylenol, but are unsuitable for anisole synthesis.[4][5] For example, an iron-chromium mixed oxide catalyst can achieve over 92% phenol conversion, but the products are predominantly o-cresol and 2,6-xylenol.[4]
Cost-Benefit Analysis:
-
Benefits: These catalysts are often prepared from inexpensive metal precursors and can be highly active and selective for specific C-alkylated products.
-
Drawbacks: For the objective of O-methylation, these catalysts are entirely inappropriate. Their value lies in the synthesis of different target molecules (cresols, xylenols).
C. Supported Alkali & Noble Metal Catalysts
A more promising route to high-selectivity O-methylation involves catalysts where active species are dispersed on a support material. This includes alkali metals like cesium on silica (Cs/SiO2) and multi-component systems containing noble and rare-earth metals.
Mechanism & Performance: The basic sites provided by alkali metals like cesium are crucial for selectively producing anisole.[1][8] The support material also plays a significant role, influencing the nature of the cesium sites and overall activity.[1] Catalysts prepared with Cs2CO3 on silica have shown phenol conversions exceeding 53%.[8] Even higher performance has been achieved with more complex formulations. A patented catalyst using silver nitrate, palladium chloride, and lanthanum nitrate supported on modified molecular sieves demonstrates exceptional results. This system achieves phenol conversion rates of 97.4% to 99.3% with anisole selectivity remaining high over extended periods (2000 hours), indicating excellent stability.[9]
Cost-Benefit Analysis:
-
Benefits: The unparalleled selectivity of these systems is their greatest economic advantage. Near-quantitative conversion to anisole dramatically simplifies downstream processing, reducing separation costs and improving overall process efficiency. The high stability and long service life reported for some systems minimize catalyst replacement costs and operational downtime.[9]
-
Drawbacks: The primary drawback is the potentially higher initial cost of the catalyst, especially those containing noble metals like palladium or rare-earth elements like lanthanum. However, this initial investment can often be justified by the significant savings in operational and purification costs.
Performance Data Summary
The following table summarizes the performance of various catalytic systems for phenol methylation, highlighting the critical trade-offs between conversion and selectivity.
| Catalyst System | Methylating Agent | Reaction Temp. (°C) | Phenol Conversion (%) | Anisole Selectivity (%) | Primary Byproducts | Reference |
| HPA/SiO₂ | Methanol | Not Specified | 20 | 65 | Cresols, Xylenols | |
| H-beta zeolite | Methanol | Not Specified | 50 | 63 | Cresols, Xylenols | [3] |
| Iron-Chromium Oxide | Methanol | 350 | >92 | Very Low | o-Cresol, 2,6-Xylenol | [4] |
| Ni-Mn Ferrospinel | Methanol | 325 | ~97 | Very Low | o-Cresol, 2,6-Xylenol | [5] |
| Cs₂CO₃/SiO₂ | Methanol | Not Specified | 53.1 | High | Not specified | [8] |
| Ag, Pd, La / Molecular Sieve | Methanol | 200-400 | 97.4 - 99.3 | High | Not specified | [9] |
Experimental Protocol: High-Selectivity Phenol O-Methylation
This protocol describes a general procedure for phenol O-methylation in a fixed-bed reactor, representative of the high-performance systems.
1. Catalyst Preparation (Example: Impregnation Method) a. Select a high-surface-area support (e.g., SiO₂, modified molecular sieves). b. Prepare an aqueous or alcoholic solution of the metal salt precursors (e.g., Cs₂CO₃, AgNO₃, PdCl₂, La(NO₃)₃). c. Impregnate the support with the precursor solution via incipient wetness or wet impregnation. d. Dry the catalyst, typically at 100-120 °C, to remove the solvent. e. Calcine the dried material at high temperature (e.g., 500-600 °C) to decompose the precursors and form the active catalytic species.
2. Reactor Setup and Operation a. Load a precisely weighed amount of the prepared catalyst into a fixed-bed tubular reactor. b. Place the reactor inside a furnace equipped with a temperature controller. c. Introduce a carrier gas (e.g., N₂) flow to purge the system. d. Heat the reactor to the desired reaction temperature (e.g., 300-400 °C). e. Using a high-precision pump, feed a liquid mixture of phenol and methanol (e.g., 1:7 molar ratio) into a pre-heating zone to vaporize the reactants before they enter the reactor. f. Pass the vaporized reactants over the catalyst bed at a defined weight hourly space velocity (WHSV).
3. Product Collection and Analysis a. Cool the reactor outlet stream using a condenser to liquefy the products. b. Collect the liquid product at regular intervals. c. Analyze the composition of the product mixture using Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID) and a suitable capillary column. d. Quantify the amounts of unreacted phenol, anisole, cresols, and other byproducts by comparing peak areas to those of known standards. e. Calculate phenol conversion and product selectivity based on the GC analysis.
Caption: General experimental workflow for catalytic phenol O-methylation.
Conclusion and Recommendations
The optimal catalyst for phenol O-methylation is dictated by the primary goal of maximizing anisole yield while minimizing operational and capital costs.
-
For High-Purity Anisole Production: The clear choice is a supported catalyst system, such as those based on alkali metals (Cs) or multi-component noble/rare-earth metals.[8][9] While the initial catalyst cost may be higher, the exceptionally high selectivity (>95%) drastically reduces downstream separation costs, leading to a more economically favorable process overall. Their demonstrated stability also ensures a long operational lifetime.
-
Not Recommended for Anisole: Conventional solid acid catalysts like zeolites and basic metal oxides are ill-suited for selective anisole synthesis. Zeolites lead to complex product mixtures requiring costly purification, while basic oxides are highly selective for the undesired C-methylation pathway.
The development of highly selective and stable heterogeneous catalysts represents a significant advancement in the efficient production of anisole. Researchers and process chemists should focus their efforts on these advanced systems to achieve both economic and sustainable manufacturing goals.
References
-
Sad, M. E., Padró, C. L., & Apesteguía, C. R. (2014). Phenol methylation on acid catalysts: Study of the catalyst deactivation kinetics and mechanism. Applied Catalysis A: General, 483, 1-11. [Link]
- Hay, A. S. (1969). US Patent 3,446,856 - Methylation of phenols.
-
Ledakowicz, S., Stelmachowski, M., & Widerski, J. (2014). Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation. Journal of the Serbian Chemical Society, 79(9), 1079-1090. [Link]
-
Renzini, S., et al. (2007). METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE. AIR Unimi. [Link]
-
Kunjachan, C., & Kurian, M. (2020). Mixed cerium nanooxides as efficient and selective C-alkylation catalysts for gas phase methylation of phenol. Journal of Chemical Sciences, 132(1). [Link]
- Sinn, H., et al. (1981). DE3103665C2 - Process for the o-methylation of phenols and a catalyst for carrying out the process.
- This cit
- This cit
-
Pillai, R. B., & Pillai, C. N. (2010). Vapour Phase Methylation of Phenol Over Ni1-xMnxFe2O4 Type Ferrospinels. Asian Journal of Chemistry, 22(5), 3463-3470. [Link]
-
Lónyi, F., & Valyon, J. (2001). Catalytic methylation of phenol on MgO – Surface chemistry and mechanism. Applied Catalysis A: General, 218(1-2), 125-136. [Link]
- This cit
-
Wang, C., et al. (2015). Phenol etherification with methanol to anisol on supported Cs catalysts. International Conference on Materials, Environmental and Biological Engineering. [Link]
- An, Z., et al. (2019). CN109879730B - Method for producing anisole from phenol and methanol.
- This cit
- This cit
- This cit
-
Wang, C., et al. (2015). Phenol etherification with methanol to anisole over supported Cs catalysts. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. air.unimi.it [air.unimi.it]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. US3446856A - Methylation of phenols - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. shokubai.org [shokubai.org]
- 9. CN109879730B - Method for producing anisole from phenol and methanol - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Efficacy of Phenolic Compound Purification Techniques
Authored for Researchers, Scientists, and Drug Development Professionals
The journey from a crude plant extract to a purified, bioactive phenolic compound is fundamental to natural product chemistry, pharmacology, and the development of new therapeutics. The inherent diversity in the structure and polarity of phenolic compounds—ranging from simple phenolic acids to complex flavonoids and tannins—precludes a one-size-fits-all purification strategy.[1][2] The selection of an appropriate purification technique is a critical decision that directly impacts the yield, purity, and ultimate viability of the target compound for downstream applications.
This guide provides an in-depth comparison of prevalent purification techniques, moving beyond mere procedural descriptions to explain the causality behind methodological choices. We will explore the strengths and limitations of each method, supported by experimental data, to empower you to design robust, efficient, and scalable purification workflows.
Liquid-Liquid Extraction (LLE): The Foundational Workhorse
LLE remains a cornerstone of initial sample clean-up and fractionation, operating on the principle of differential solubility of compounds between two immiscible liquid phases.[3] It is often the first step after primary solid-liquid extraction to partition phenolic compounds from non-polar impurities like waxes and lipids.
Mechanism & Rationale
The efficacy of LLE hinges on the partitioning coefficient (K) of the target phenolic compound. By manipulating the pH of the aqueous phase, the ionization state of phenolic compounds can be controlled. Acidification of the extract (e.g., to pH 2) protonates the hydroxyl groups of phenolic acids, rendering them less polar and favoring their migration into a non-polar organic solvent like ethyl acetate or diethyl ether.[4][5] This step is crucial as it ensures that the compounds of interest are in their least water-soluble state, maximizing extraction efficiency. Conversely, basic compounds can be removed from the organic phase by washing with a dilute acid.
Experimental Protocol: Fractionating Phenols from a Crude Extract
-
Initial Extraction: A crude aqueous or hydroalcoholic plant extract is obtained.
-
Defatting (Optional): The extract is first partitioned against a non-polar solvent like hexane to remove lipids and chlorophyll. This is a critical pre-purification step to prevent chromatographic column fouling in later stages.
-
Acidification: The pH of the aqueous extract is adjusted to ~2-3 with an acid (e.g., HCl, formic acid). This ensures that phenolic acids are fully protonated.
-
Organic Solvent Partitioning: The acidified aqueous layer is extracted multiple times (typically 3x) with a mid-polarity organic solvent such as ethyl acetate. The multiple extractions are necessary to maximize recovery based on the partition coefficient.
-
Phase Separation: The organic and aqueous layers are allowed to separate in a separatory funnel. The organic layers, now enriched with phenolic compounds, are combined.
-
Drying and Concentration: The combined organic phase is dried over anhydrous sodium sulfate to remove residual water and then concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a phenolic-rich fraction.
Workflow Diagram: Liquid-Liquid Extraction
Caption: Workflow for selective LLE of phenolic compounds.
Solid-Phase Extraction (SPE): Precision and Versatility
SPE is a form of digital chromatography that isolates compounds from a liquid sample by leveraging their physical and chemical properties to interact with a solid sorbent.[6] It offers a significant improvement over LLE in terms of selectivity, reproducibility, and reduced solvent consumption.[7]
Mechanism & Rationale
The choice of sorbent is paramount. For phenolic compounds, reversed-phase (RP) sorbents like C18-bonded silica are most common.[6] The non-polar stationary phase retains phenolic compounds from a polar aqueous sample via hydrophobic interactions. The strength of this retention is influenced by the polarity of the analyte; more non-polar phenolics are retained more strongly. Elution is then achieved by using a less polar organic solvent, which disrupts the hydrophobic interactions and releases the analytes. The self-validating nature of SPE comes from its high reproducibility when automated and the ability to use internal standards to track recovery.
Experimental Protocol: SPE Purification of Phenolic Acids
-
Sorbent Selection: Choose a reversed-phase SPE cartridge (e.g., Strata-X, C18). The sorbent mass depends on the sample load.
-
Conditioning: The cartridge is first activated with a water-miscible organic solvent (e.g., methanol). This step solvates the bonded functional groups, which is essential for ensuring proper interaction with the analytes.
-
Equilibration: The cartridge is then washed with acidified water (pH 2-3). This pre-conditions the sorbent to the same environment as the sample, preventing premature elution and ensuring consistent retention.
-
Sample Loading: The crude extract (pre-adjusted to pH 2-3) is passed through the cartridge at a controlled flow rate. A slow flow rate is critical to allow sufficient time for the analyte-sorbent interactions to occur, maximizing retention.
-
Washing: The cartridge is washed with acidified water to remove highly polar, non-retained impurities like sugars and organic acids. A subsequent wash with a weak organic solvent (e.g., 5% methanol in water) can remove less-polar impurities without eluting the target phenolics.
-
Elution: The purified phenolic compounds are eluted from the sorbent using a small volume of a strong organic solvent, such as methanol or acetonitrile. This step should also be performed at a controlled flow rate to ensure complete recovery.
Workflow Diagram: Solid-Phase Extraction
Caption: Step-by-step workflow for SPE of phenolic compounds.
Chromatographic Techniques: For High-Purity Isolation
When the goal is to isolate individual phenolic compounds with high purity, chromatographic methods are indispensable. These techniques separate molecules based on their differential distribution between a stationary phase and a mobile phase.
Column Chromatography (CC)
Low-pressure column chromatography is a versatile and scalable method for fractionating complex mixtures.
-
Mechanism: Separation occurs based on the affinity of compounds for the stationary phase. For phenolics, common stationary phases include:
-
Silica Gel (Normal Phase): A polar stationary phase that retains polar compounds. Elution is performed with a non-polar mobile phase, with polarity gradually increased to elute compounds of increasing polarity.[8]
-
Polyamide: Forms hydrogen bonds with the hydroxyl groups of phenolic compounds. This interaction is particularly effective for separating flavonoids and phenolic acids.[9]
-
Sephadex LH-20: A size-exclusion and adsorption gel that separates phenolics based on molecular size and polarity, effective for separating flavonoids from tannins.[10]
-
-
Rationale: The choice of stationary and mobile phases is dictated by the polarity of the target compounds. A preliminary analysis by Thin Layer Chromatography (TLC) is essential to determine the optimal solvent system for separation, making the protocol self-validating before scaling up.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Prep-HPLC is the gold standard for obtaining phenolic compounds at purities often exceeding 98%.[10] It operates under high pressure, using smaller stationary phase particles to achieve superior resolution compared to low-pressure CC.
-
Mechanism: The most common mode for phenolic purification is reversed-phase (RP-HPLC), where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (typically a gradient of water and acetonitrile or methanol).[10][11] Compounds elute in order of decreasing polarity.
-
Rationale: The high efficiency of Prep-HPLC allows for the separation of structurally similar compounds, such as isomers, that are difficult to resolve with other techniques.[12][13] The method is validated by the purity analysis of collected fractions using analytical HPLC, ensuring the final product meets specifications. For example, a study isolating rutin from banana leaves used Sephadex column chromatography to achieve 74-84% purity, followed by semi-preparative RP-HPLC to enhance the final purity to 98.4%.[10]
Workflow Diagram: General Chromatographic Purification
Caption: General workflow for high-purity isolation via chromatography.
Membrane Filtration: A Greener, Scalable Approach
Membrane filtration, particularly ultrafiltration (UF) and nanofiltration (NF), is an emerging green technology for the fractionation and concentration of phenolic compounds.[14][15] This technology separates molecules based on size and molecular weight, operating at ambient temperatures, which is ideal for thermally sensitive compounds.[14]
-
Mechanism:
-
Ultrafiltration (UF): Uses membranes with larger pore sizes to retain macromolecules like proteins and polysaccharides while allowing smaller phenolic compounds to pass through into the permeate.
-
Nanofiltration (NF): Employs tighter membranes that can retain low-molecular-weight phenolic compounds while allowing water, salts, and organic acids to pass through. This is effective for concentrating the phenolic fraction.
-
-
Rationale: A sequential UF-NF process can be highly effective. UF serves as a pre-treatment step to clarify the extract, preventing fouling of the tighter NF membrane.[16] The subsequent NF step concentrates the phenolics, significantly reducing solvent volume and downstream processing costs. This integrated approach offers a scalable and environmentally friendly alternative to traditional solvent-heavy methods.[14][17]
Quantitative Comparison of Purification Techniques
The choice of technique depends on a trade-off between several key performance indicators. The following table summarizes these metrics based on experimental evidence and established principles.
| Technique | Typical Purity | Recovery Yield | Scalability | Speed | Cost (Equipment/Solvent) | Selectivity |
| Liquid-Liquid Extraction (LLE) | Low | Moderate-High | Excellent | Fast | Low / High | Low |
| Solid-Phase Extraction (SPE) | Moderate | High[7] | Good | Moderate | Moderate / Moderate | Good |
| Column Chromatography (CC) | Moderate-High | Moderate | Excellent | Slow | Low / High | Moderate-High |
| Preparative HPLC | Very High (>98%)[10] | Low-Moderate | Limited | Slow | High / High | Very High |
| Membrane Filtration (UF/NF) | Low-Moderate | High | Excellent | Fast | High / Low | Moderate |
Conclusion: Selecting the Optimal Purification Strategy
There is no single best method for purifying all phenolic compounds. The optimal strategy is often a multi-step process tailored to the specific research or development goal.
-
For initial clean-up and fractionation of crude extracts: Liquid-liquid extraction is a cost-effective and highly scalable first step.
-
For higher purity and reproducible sample preparation: Solid-phase extraction offers superior selectivity and lower solvent use compared to LLE, making it ideal for preparing samples for analytical quantification.[7]
-
For isolating individual compounds in large quantities: Low-pressure column chromatography remains a robust and scalable option.
-
For achieving the highest purity of a target compound for bioassays or as a reference standard: Preparative HPLC is the undisputed choice, capable of resolving closely related structures.[11][12]
-
For large-scale, environmentally friendly concentration and fractionation: An integrated membrane filtration system (UF followed by NF) presents a promising and sustainable industrial solution.[14][17]
By understanding the underlying principles, advantages, and limitations of each technique, researchers can confidently design and implement purification workflows that deliver phenolic compounds of the required purity and yield for their specific application, ensuring the integrity and success of their scientific endeavors.
References
-
Comparison of Conventional and Green Extraction Techniques for the Isolation of Phenolic Antioxidants from Sea Fennel. MDPI. Available at: [Link]
-
Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC. Available at: [Link]
-
Phenolic compounds analyzed and separated with normal phase HPLC - AppNote. Cogent HPLC Columns. Available at: [Link]
-
Phenol-Chloroform Extract vs Commercial Kits - Molecular Biology. Protocol Online. Available at: [Link]
-
Comparison of different treatment methods which are used for phenol removal: A mini review. ResearchGate. Available at: [Link]
-
Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds. PMC. Available at: [Link]
-
The Research Progress of Extraction, Purification and Analysis Methods of Phenolic Compounds from Blueberry: A Comprehensive Review. MDPI. Available at: [Link]
- Purification of phenol. Google Patents.
-
Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI. Available at: [Link]
-
Extraction techniques for the determination of phenolic compounds in food. SciSpace. Available at: [Link]
-
Techniques for Analysis of Plant Phenolic Compounds. MDPI. Available at: [Link]
-
Video: Author Spotlight: Eco-Friendly Extraction of Bioactive Compounds Using Polyol-Based Microwave-Assisted Techniques. JoVE. Available at: [Link]
-
Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Unknown Source. Available at: [Link]
-
Extraction and Isolation of Phenolic Compounds. Springer Nature Experiments. Available at: [Link]
-
Techniques for Analysis of Plant Phenolic Compounds. PMC. Available at: [Link]
-
Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. PubMed Central. Available at: [Link]
-
Sequential Membrane Filtration to Recover Polyphenols and Organic Acids from Red Wine Lees: The Antioxidant Properties of the Spray-Dried Concentrate. MDPI. Available at: [Link]
-
Phenolic-Compound-Extraction Systems for Fruit and Vegetable Samples. PMC - NIH. Available at: [Link]
-
PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. PMC - PubMed Central. Available at: [Link]
-
Column chromatography of phenolics?. ResearchGate. Available at: [Link]
-
Integration of membrane processes for the recovery and separation of polyphenols from winery and olive mill wastes using green s. Unknown Source. Available at: [Link]
-
Comparison of Modified Manual Acid-Phenol Chloroform Method and Commercial RNA Extraction Kits for Resource Limited Laboratories. NIH. Available at: [Link]
-
Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. PMC - PubMed Central. Available at: [Link]
-
Isolation of Flavonoids from Ginkgo Biloba Leaf using the Waters Prep 150 LC System. Waters. Available at: [Link]
-
Phenolic Compounds, Antioxidant and Antimicrobial Activities of Punica granatum L. Fruit Extracts. MDPI. Available at: [Link]
-
Nanofiltration and Tight Ultrafiltration Membranes for the Recovery of Polyphenols from Agro-Food By-Products. PMC - NIH. Available at: [Link]
-
Comparison of different treatment methods which are used for phenol removal: A mini review. Water Practice & Technology. Available at: [Link]
-
An Efficient Method for the Preparative Isolation and Purification of Flavonoids from Leaves of Crataegus pinnatifida by HSCCC and Pre-HPLC. MDPI. Available at: [Link]
-
(PDF) Isolation and Identification of Phenolic Compounds. ResearchGate. Available at: [Link]
-
(PDF) Development of a solid-phase extraction method followed by HPLC-UV detection for the determination of phenols in water. ResearchGate. Available at: [Link]
-
(PDF) Liquid–Liquid Extraction of Phenolic Compounds from Spent Sulphite Liquor. Unknown Source. Available at: [Link]
-
(PDF) Experimental Study of a Sequential Membrane Process of Ultrafiltration and Nanofiltration for Efficient Polyphenol Extraction from Wine Lees. ResearchGate. Available at: [Link]
-
SOP for Extraction, Quantification and Analysis of Phenol Acid Components of Cassava. Agritrop. Available at: [Link]
-
(PDF) Preparative isolation and purification of four flavonoids from Daphne genkwa Sieb. et Zucc. by high-speed countercurrent chromatography. ResearchGate. Available at: [Link]
-
The use of nanofiltration membranes for the fractionation of polyphenols from grape pomace extracts. OENO One. Available at: [Link]
-
Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. MDPI. Available at: [Link]
-
Chemical determination of phenolic compounds. PROMETHEUS – Protocols. Available at: [Link]
-
Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins. PMC - NIH. Available at: [Link]
Sources
- 1. Extraction and Isolation of Phenolic Compounds | Springer Nature Experiments [experiments.springernature.com]
- 2. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. agritrop.cirad.fr [agritrop.cirad.fr]
- 6. mdpi.com [mdpi.com]
- 7. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. lcms.cz [lcms.cz]
- 12. The Research Progress of Extraction, Purification and Analysis Methods of Phenolic Compounds from Blueberry: A Comprehensive Review [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Nanofiltration and Tight Ultrafiltration Membranes for the Recovery of Polyphenols from Agro-Food By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. DSpace [diposit.ub.edu]
A Senior Application Scientist's Guide to In Silico Docking: Evaluating 4-Methoxy-2-methylthiophenol Derivatives Against Target Proteins
Authored For: Drug Discovery and Development Professionals Guide Objective: To provide a comprehensive, scientifically-grounded framework for conducting and comparing in silico molecular docking studies of novel 4-Methoxy-2-methylthiophenol derivatives. This guide emphasizes methodological integrity, result interpretation, and comparative analysis against known inhibitors.
Introduction: The Rationale for In Silico First
In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinical candidate is both time-consuming and expensive.[1] Computational techniques, specifically molecular docking, have become indispensable tools for rapidly screening and prioritizing compounds before committing to costly wet-lab synthesis and testing.[1][2] This guide focuses on a promising class of compounds, this compound derivatives. The methoxyphenol moiety is a common feature in natural products and has been associated with a range of biological activities, including antioxidant and anti-inflammatory properties.[3][4][5] By systematically evaluating the binding potential of these derivatives against a chosen protein target, we can generate actionable hypotheses about their mechanism of action and therapeutic potential.
This document serves as a detailed protocol and comparison guide. It is structured to not only provide step-by-step instructions but also to instill a deep understanding of the critical choices made throughout the workflow, from target selection to the final analysis of results.
Part 1: Strategic Planning of the Docking Study
A successful in silico study begins not with the execution of software, but with a well-reasoned strategic plan. This involves selecting an appropriate protein target, identifying relevant benchmarks for comparison, and choosing the right computational tools for the job.
Target Selection: Myeloperoxidase (MPO) as a Case Study
The selection of a protein target should be driven by the known biological activities of structurally similar compounds. Methoxyphenol derivatives have been identified as potent inhibitors of Myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases and atherosclerosis.[3] Therefore, for the purpose of this guide, we will use human Myeloperoxidase (PDB ID: 1DNU) as our target protein. This provides a tangible example, but the principles and protocols described herein are broadly applicable to other protein targets.
The In Silico Toolkit: Software Selection
The choice of software is critical for obtaining reliable results. For this guide, we will utilize a suite of widely-used, validated, and largely open-source tools.
-
Molecular Graphics and Preparation:
-
BIOVIA Discovery Studio Visualizer: For initial protein and ligand visualization and cleaning.
-
PyMOL: An open-source molecular visualization system for creating high-quality images and performing structural analysis.[6]
-
AutoDock Tools (MGLTools): Used for preparing protein (receptor) and ligand files into the required PDBQT format.[7][8]
-
-
Molecular Docking Engine:
-
Ligand Preparation and Energy Minimization:
Part 2: The Experimental Workflow: A Validated Protocol
Scientific integrity in computational work hinges on a robust and reproducible methodology. This section details a self-validating protocol for docking this compound derivatives against MPO.
Caption: A comprehensive workflow for in silico molecular docking.
Step-by-Step Methodology
Phase 1: Receptor and Ligand Preparation
-
Receptor Acquisition and Cleaning:
-
Download the protein structure from the RCSB Protein Data Bank (e.g., PDB ID: 1DNU).[13]
-
Load the PDB file into a visualization tool like Discovery Studio or PyMOL.
-
Causality: Crystallographic structures often contain non-essential molecules (water, ions, co-solvents) that can interfere with the docking process.[13][14] Remove all water molecules and any co-crystallized ligands or ions from the structure.[7][13] Save this cleaned protein as a new PDB file.
-
-
Receptor Preparation for Docking:
-
Open the cleaned PDB file in AutoDock Tools.
-
Go to Edit -> Hydrogens -> Add. Select 'Polar only' and click OK.[8]
-
Go to Edit -> Charges -> Add Kollman Charges.
-
Causality: Docking algorithms rely on force fields that require correct protonation states and partial charges to accurately calculate electrostatic interactions. Adding polar hydrogens and Kollman charges satisfies these requirements.
-
Save the prepared receptor in PDBQT format (Grid -> Macromolecule -> Choose...). This format includes the necessary charge (Q) and atom type (T) information.[15]
-
-
Ligand Preparation:
-
Draw the 2D structures of your this compound derivatives and any control compounds.
-
Use a tool like Avogadro or Open Babel to convert these 2D structures to 3D.
-
Causality: Energy minimization is a crucial step that optimizes the ligand's geometry to a low-energy, more realistic conformation, removing any steric clashes.[16][17]
-
Load each minimized ligand into AutoDock Tools, set the torsion root and number of rotatable bonds, and save it in PDBQT format.
-
Phase 2: Protocol Validation (Trustworthiness)
-
Re-docking the Native Ligand:
-
To ensure the docking protocol can reliably reproduce a known binding pose, the original ligand found in the crystal structure must be extracted and docked back into the protein's binding site.[18][19]
-
Causality: This step validates that the chosen software parameters and grid placement are appropriate for the target system. A successful re-docking experiment builds confidence in the results obtained for novel compounds.[20]
-
-
RMSD Calculation:
-
After re-docking, superimpose the lowest energy pose of the docked native ligand with the original crystallographic pose.
-
Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.[18]
-
An RMSD value of ≤ 2.0 Å is generally considered an acceptable result, indicating a reliable and validated docking procedure.[20] If the RMSD is higher, you may need to adjust the grid box size or position.
-
Phase 3: Production Docking
-
Grid Box Generation:
-
In AutoDock Tools, with the prepared receptor loaded, go to Grid -> Grid Box....
-
Center the grid box on the active site, typically defined by the position of the co-crystallized native ligand. Ensure the box is large enough to accommodate all derivative ligands.
-
-
Executing the Docking Simulation:
-
Use AutoDock Vina to dock each prepared derivative ligand into the prepared MPO receptor. This is typically done via a command-line interface, referencing a configuration file that specifies the receptor, ligand, and grid box coordinates.[9]
-
Part 3: Data Analysis and Comparative Evaluation
The output of a docking simulation is a set of binding poses for each ligand, ranked by a scoring function. The goal is to transform this raw data into meaningful insights.
Quantitative Comparison
The primary quantitative metric from AutoDock Vina is the binding affinity, reported in kcal/mol. Lower (more negative) values indicate a more favorable predicted binding. Summarize these results in a clear, comparative table.
| Compound ID | Structure | Binding Affinity (kcal/mol) | Key Interacting Residues (Example) | Number of H-Bonds (Example) |
| Control | Known MPO Inhibitor | -9.5 | ARG239, GLN91 | 3 |
| Derivative 1 | This compound | -7.8 | ARG239, MET243 | 1 |
| Derivative 2 | Structure with added ethyl group | -8.2 | ARG239, MET243, PHE99 | 1 |
| Derivative 3 | Structure with added carboxyl group | -9.1 | ARG239, GLN91, ASP94 | 3 |
| ... | ... | ... | ... | ... |
Table 1: Template for Comparative Docking Results. Researchers should populate this table with their own generated data.
Qualitative and Visual Analysis
A docking score alone is insufficient. The plausibility of the binding pose must be visually inspected.[6][21]
-
Load the complex: Open the prepared receptor (PDBQT) and the docked ligand pose (output PDBQT) in a visualization tool like PyMOL or Discovery Studio Visualizer.[22][23]
-
Identify Interactions: Analyze the non-covalent interactions between the ligand and the protein.[21] Key interactions to look for include:
-
Hydrogen Bonds: Crucial for specificity and high affinity.
-
Hydrophobic Interactions: Key drivers of binding in non-polar pockets.
-
Pi-Pi Stacking: Interactions between aromatic rings.
-
-
Compare Binding Modes: Compare the binding mode of your most promising derivatives to that of the control inhibitor. Do they occupy the same pocket? Do they interact with the same key residues? This comparison is vital for understanding potential mechanisms of action.
Sources
- 1. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 10. pnrjournal.com [pnrjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. Protein-ligand Docking (PDBe REST-API) tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 15. eagonlab.github.io [eagonlab.github.io]
- 16. researchgate.net [researchgate.net]
- 17. biosolveit.de [biosolveit.de]
- 18. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. bioinformatics.stackexchange.com [bioinformatics.stackexchange.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Methoxy-2-methylthiophenol
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Methoxy-2-methylthiophenol. Designed for researchers and drug development professionals, this document moves beyond simple checklists to explain the scientific rationale behind each procedural step, ensuring a culture of safety and regulatory compliance in the laboratory. Our commitment is to provide value beyond the product, building trust through expertise and a deep understanding of the challenges you face.
Core Principles: Hazard Identification and Regulatory Mandates
Proper disposal begins with a thorough understanding of the substance's inherent risks and the legal framework governing its waste stream. This compound, like many substituted thiophenols, is not merely another chemical reagent; it is a substance that demands respect due to its specific hazard profile.
Hazard Profile of Substituted Thiophenols
While a specific Safety Data Sheet (SDS) for this compound is not available in the search results, we can infer its hazard profile from structurally analogous compounds such as 4-Methoxythiophenol and 2-Methoxybenzenethiol. This process of analogous assessment is a cornerstone of laboratory safety for novel or less-common compounds. The primary hazards are summarized below.
| Hazard Classification | Description | Rationale and Procedural Impact | Supporting Sources |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | This mandates the use of comprehensive Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat. All handling must be performed in a certified chemical fume hood to prevent inhalation. | [1][2][3] |
| Skin and Eye Irritation | Causes skin irritation and serious eye irritation. | Direct contact must be avoided. In case of exposure, immediate and thorough rinsing is critical. Eyewash stations and safety showers must be accessible and verified to be operational. | [2][4][5] |
| Organ Toxicity | May cause respiratory irritation. | This reinforces the requirement for all manipulations to be conducted within a fume hood to protect the user's respiratory system. | [1][2] |
| Organoleptic Properties | Possesses a powerful and persistent unpleasant odor (stench). | Beyond being a nuisance, a strong stench can indicate a containment failure. Procedures must be designed to contain the material and neutralize its odor upon decontamination. | [1][5] |
The Regulatory Imperative: RCRA and Hazardous Waste
The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[6] This legislation establishes a "cradle-to-grave" approach to hazardous waste management.[6]
A chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one or more hazardous "characteristics": ignitability, corrosivity, reactivity, or toxicity.[7] Based on its acute toxicity profile, this compound waste must be managed as a characteristic hazardous waste for toxicity .
The specific federal regulations are detailed in Title 40 of the Code of Federal Regulations (CFR), Parts 260 through 273 .[8][9] As a generator of this waste, you are legally responsible for its safe handling and disposal from the moment it is created until it is ultimately destroyed or rendered non-hazardous by a licensed facility.[10]
Disposal Workflow: From Generation to Collection
The following diagram and protocols outline the decision-making process and procedural steps for safely managing this compound waste within the laboratory.
Caption: Disposal Workflow for this compound.
Step-by-Step Protocols
Protocol 3.1: Liquid Waste Collection
This protocol applies to pure (neat) this compound, reaction mixtures, and solvent rinses containing the compound.
-
Container Selection: Obtain a dedicated, leak-proof waste container. A glass bottle with a screw-top cap is preferred. Ensure the container is chemically compatible and clean.
-
Labeling: Before adding any waste, affix a completed Environmental Health & Safety (EHS) Hazardous Waste Label.[11] Clearly write out the full chemical name, "this compound," and list any other constituents (e.g., solvents) with their approximate percentages. Do not use abbreviations.[11]
-
Accumulation:
-
Perform all waste transfers inside a chemical fume hood.
-
Use a funnel to prevent spills when adding waste to the container.
-
Keep the waste container securely capped at all times, except when adding waste.[11] This is critical for preventing the release of the potent stench and harmful vapors.
-
Do not overfill the container; fill to a maximum of 90% capacity to allow for vapor expansion.[12]
-
-
Segregation: Store this waste container away from incompatible materials, particularly strong oxidizing agents, acids, and bases, to prevent potentially hazardous reactions.[7]
Protocol 3.2: Solid Waste Collection
This protocol applies to disposable items contaminated with this compound, such as gloves, absorbent pads, weighing papers, and pipette tips.
-
Container Selection: Use a dedicated, sealable container for solid waste, such as a heavy-duty plastic bag placed inside a rigid pail with a lid.
-
Labeling: Label the container clearly as "Hazardous Waste" and list the chemical contaminant: "Solid waste contaminated with this compound."
-
Accumulation: Place all contaminated solid materials directly into the designated container immediately after use. Seal the container at the end of each procedure or workday to contain odors.
Protocol 3.3: Decontamination of Glassware
Due to the persistent odor of thiols, simple solvent rinsing is insufficient for decontaminating glassware. An oxidative treatment is required.
-
Initial Rinse: Perform a preliminary rinse of the glassware with a suitable organic solvent (e.g., ethanol or acetone) inside a fume hood. This rinsate is hazardous and must be collected in your liquid chemical waste container as described in Protocol 3.1.
-
Bleach Bath: Prepare a decontamination bath by filling a suitably sized container with standard household bleach (sodium hypochlorite solution). Carefully place the rinsed glassware into the bleach bath, ensuring it is fully submerged.[13]
-
Causality: The sodium hypochlorite oxidizes the thiol group (-SH) to non-volatile and odorless sulfonic acid or other species, effectively neutralizing the chemical hazard and the stench.[13]
-
-
Soaking: Allow the glassware to soak for a minimum of 12 hours.[13]
-
Final Cleaning: After soaking, remove the glassware, rinse it thoroughly with water, and then wash using standard laboratory detergents. The used bleach bath can typically be disposed of down the drain with copious amounts of water, but you must confirm this is compliant with your local and institutional regulations.[13]
Storage and Final Disposal
-
Satellite Accumulation: Store your sealed and labeled hazardous waste containers at or near the point of generation, in a designated "Satellite Accumulation Area."[12] This area must be under the control of the laboratory personnel. A common and appropriate location is within a chemical fume hood, placed inside a secondary containment bin to contain any potential leaks.
-
Requesting Pickup: Once a waste container is full, or if you will no longer be generating that waste stream, arrange for its disposal. Contact your institution's EHS department to schedule a waste pickup. Do not allow hazardous waste to accumulate for extended periods.
By adhering to these scientifically grounded and procedurally detailed protocols, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and contribute to the responsible stewardship of the laboratory environment.
References
- What Regulations Govern Hazardous Waste Management? (2025). Chemistry For Everyone.
- The Federal EPA Hazardous Waste Regulations Are Found Where? (2024). CountyOffice.org.
- Waste, Chemical, and Cleanup Enforcement (2025). US EPA.
- Resource Conservation and Recovery Act (RCRA)
- SAFETY DATA SHEET - 4-Methoxythiophenol (2024). Fisher Scientific.
- SAFETY DATA SHEET - 4-Methoxythiophenol (2010). Alfa Aesar.
- SAFETY DATA SHEET - 2-Methoxybenzenethiol (2025). Fisher Scientific.
- SAFETY DATA SHEET - 4-Methoxythiophenol (2010). Thermo Fisher Scientific.
- SAFETY DATA SHEET - 4-Methoxybenzenethiol (2010). Fisher Scientific.
- Material Safety Data Sheet - Thiophenol, 97% (N.D.). Cole-Parmer.
- Hazardous Waste Disposal Guide (N.D.). Dartmouth College.
- Reagents & Solvents: How to Work with Thiols (N.D.). University of Rochester, Department of Chemistry.
- Hazardous Waste Disposal Guide (2023). Northwestern University.
Sources
- 1. fishersci.ie [fishersci.ie]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 5. fishersci.com [fishersci.com]
- 6. youtube.com [youtube.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. youtube.com [youtube.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. Reagents & Solvents [chem.rochester.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
